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  • Product: 4,5,6-Trichloro-2-ethylpyrimidine
  • CAS: 1197-30-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Orthogonal Functionalization of 4,5,6-Trichloro-2-ethylpyrimidine

A Technical Guide for Advanced Scaffold Design in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the pyrimidine core remains a privileged pharmacophore. Spec...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Advanced Scaffold Design in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the pyrimidine core remains a privileged pharmacophore. Specifically, 4,5,6-Trichloro-2-ethylpyrimidine (CAS: 1197-30-4) serves as a highly versatile, electrophilic hub. This whitepaper provides an in-depth analysis of its physicochemical properties, electronic topography, and the mechanistic causality governing its reactivity. As a Senior Application Scientist, my goal is to move beyond empirical observations and detail the why behind the chemical behavior of this scaffold, providing researchers with self-validating protocols for its orthogonal functionalization.

Structural and Physicochemical Properties

The utility of 4,5,6-Trichloro-2-ethylpyrimidine stems from the precise spatial arrangement of its substituents. The ethyl group at the C2 position provides a compact lipophilic vector, often utilized to anchor molecules into hydrophobic pockets (e.g., the hinge region of kinases). Conversely, the three chlorine atoms at C4, C5, and C6 render the ring highly electron-deficient, priming it for sequential functionalization.

Table 1: Key Physicochemical Parameters
PropertyValue / DescriptionImpact on Molecular Design
Chemical Name 4,5,6-Trichloro-2-ethylpyrimidineCore scaffold for sequential cross-coupling.
CAS Number 1197-30-4 [1]Unique identifier for sourcing and compliance.
Molecular Formula C₆H₅Cl₃N₂Defines stoichiometric calculations.
Molecular Weight 211.47 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Predicted LogP ~3.2High lipophilicity; requires biphasic or polar aprotic solvent systems for reactions.
Predicted Boiling Point ~280–295 °CIndicates high thermal stability, permitting high-temperature cross-coupling conditions.
Predicted Density ~1.45–1.55 g/cm³Heavy, dense liquid or low-melting solid; impacts handling and phase separation.

Electronic Topography and Mechanistic Causality

To master the functionalization of 4,5,6-Trichloro-2-ethylpyrimidine, one must understand the electronic logic of the pyrimidine ring.

The Logic of Regioselectivity

Pyrimidine is inherently a π -deficient heterocycle. The addition of three electronegative chlorine atoms exerts a profound inductive electron-withdrawing effect (-I effect), which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the molecule highly susceptible to [2].

However, not all chlorine atoms are created equal:

  • C4 and C6 Equivalence (Symmetry): In the parent molecule, the C4 and C6 positions are chemically equivalent due to the plane of symmetry passing through C2 and C5. Nucleophilic attack at either position is highly favored because the resulting negative charge in the Meisenheimer complex is stabilized by the adjacent electronegative nitrogen atoms.

  • Symmetry-Breaking and Deactivation: Once a nucleophile (e.g., a primary amine) substitutes the first chlorine at C4, the symmetry is broken. The newly introduced amine donates electron density via resonance (+M effect) into the pyrimidine ring. This drastically deactivates the remaining C6-Cl bond toward further SN​Ar , allowing for exquisite control over mono- versus di-substitution.

  • C5 Inertness to SN​Ar : The C5 position is meta to both nitrogen atoms. It does not benefit from nitrogen-mediated resonance stabilization during nucleophilic attack. Consequently, the C5-Cl bond is completely inert to SN​Ar but remains available for late-stage [3].

SNAr_Pathway SM 4,5,6-Trichloro- 2-ethylpyrimidine Nuc Nucleophile (e.g., R-NH2) SM->Nuc DIPEA, 0°C Mono 4-Amino-5,6-dichloro- 2-ethylpyrimidine Nuc->Mono Fast SNAr Di 4,6-Diamino-5-chloro- 2-ethylpyrimidine Mono->Di High Temp, Excess

Fig 1: Regioselective SNAr pathway demonstrating symmetry-driven mono-substitution.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explained to ensure scientific integrity and reproducibility.

Protocol A: Regioselective Mono-Amination via SN​Ar (C4 Position)

Objective: Introduce an amine at the C4 position while preserving the C5 and C6 chlorines.

Step-by-Step Methodology:

  • Preparation: Dissolve 4,5,6-Trichloro-2-ethylpyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: The initial SN​Ar on the trichloropyrimidine core is highly exothermic. Maintaining 0 °C prevents the thermal energy from overcoming the activation barrier for the second substitution, strictly enforcing mono-substitution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. It functions solely as a proton scavenger for the generated HCl.

  • Nucleophile Addition: Dropwise add the primary amine (1.05 eq) over 15 minutes.

  • Validation & Quality Control (QC): After 2 hours, sample the reaction for LC-MS.

    • Self-Validation: The chromatogram must show the disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the mono-aminated product. The absence of a di-aminated mass confirms that the temperature control and stoichiometry successfully leveraged the ring deactivation principle.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C6 Position)

Objective: Functionalize the deactivated C6 position with an aryl group.

Step-by-Step Methodology:

  • Preparation: Combine the 4-amino-5,6-dichloro-2-ethylpyrimidine intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a Schlenk flask.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: This biphasic system is critical. Dioxane solubilizes the organic pyrimidine, while water dissolves the K₂CO₃, which is required to coordinate with the boronic acid, forming the highly reactive, electron-rich boronate species necessary for transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The C6-Cl bond is deactivated by the C4-amine. The bidentate dppf ligand provides a large bite angle that accelerates the challenging reductive elimination step in the catalytic cycle, driving the reaction forward despite the electron-rich nature of the intermediate.

  • Reaction: Heat to 80 °C for 12 hours under argon.

  • Validation & QC: TLC monitoring (Hexanes:EtOAc) should reveal a new, highly UV-active spot (due to the extended conjugation of the new aryl ring).

Workflow Start 4,5,6-Trichloro-2-ethylpyrimidine Step1 Regioselective SNAr (C4/C6) Start->Step1 Amine, DIPEA, 0°C Step2 Suzuki-Miyaura Coupling (C6) Step1->Step2 Boronic Acid, Pd(dppf)Cl2, 80°C Step3 Late-Stage Functionalization (C5) Step2->Step3 Buchwald-Hartwig, 110°C Product Multifunctionalized Pyrimidine Core Step3->Product Final Isolation

Fig 2: Stepwise orthogonal functionalization workflow of the pyrimidine scaffold.

Applications in Drug Development

The ability to orthogonally functionalize 4,5,6-Trichloro-2-ethylpyrimidine makes it an invaluable asset in rational drug design:

  • Kinase Inhibitors: The pyrimidine core mimics the adenine ring of ATP. By installing a hydrogen-bond donor (e.g., an aniline) at C4 and a hydrophobic aryl group at C6, researchers can design molecules that bind the kinase hinge region while extending into the DFG-out allosteric pocket. have further accelerated the generation of such libraries [4].

  • Agrochemicals: Halogenated pyrimidines are foundational to modern fungicides and herbicides. The ethyl group at C2 provides the necessary soil mobility and lipophilicity required for foliar penetration, while the C5-chlorine (often left untouched) enhances metabolic stability against cytochrome P450 degradation in target organisms.

References

  • National Institutes of Health (NIH) NSC Database - Compound Profiling and CAS Verification for 4,5,6-Trichloro-2-ethylpyrimidine. URL:[Link] [1]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - Molecules (MDPI), 2018, 23(3), 684. URL:[Link] [2]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - The Journal of Organic Chemistry (ACS), 2001, 66(21), 7125–7128. URL:[Link] [3]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Molecules (MDPI), 2021, 26(7), 1925. URL:[Link] [4]

Exploratory

An In-depth Technical Guide to 4,5,6-Trichloro-2-ethylpyrimidine: Molecular Structure, Reactivity, and Synthetic Landscape

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4,5,6-Trichloro-2-ethylpyrimidine, a functionalized heterocyclic compound with si...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,5,6-Trichloro-2-ethylpyrimidine, a functionalized heterocyclic compound with significant potential as a versatile intermediate in the synthesis of high-value chemicals, particularly within the pharmaceutical and agrochemical industries. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and fundamental principles of pyrimidine chemistry to project its structural characteristics, reactivity profile, and potential applications.

Introduction: The Pyrimidine Core in Modern Chemistry

Pyrimidine and its derivatives are fundamental scaffolds in numerous natural products and biologically active compounds.[1] Their presence in the nucleobases cytosine, thymine, and uracil underscores their importance in biological systems. In medicinal chemistry, the pyrimidine ring is a privileged structure, appearing in a wide array of FDA-approved drugs for conditions ranging from cancer and viral infections to central nervous system disorders.[1][2] The strategic functionalization of the pyrimidine core, particularly with halogens, provides a powerful tool for synthetic chemists to create diverse molecular architectures.[2]

4,5,6-Trichloro-2-ethylpyrimidine presents a unique combination of reactive sites. The three chlorine atoms activate the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), while the ethyl group at the C2 position introduces electronic and steric modulations that can be exploited to achieve regioselective transformations.

Molecular Structure and Physicochemical Properties

The molecular structure of 4,5,6-Trichloro-2-ethylpyrimidine consists of a pyrimidine ring substituted with three chlorine atoms at positions 4, 5, and 6, and an ethyl group at position 2.

Caption: 2D structure of 4,5,6-Trichloro-2-ethylpyrimidine.

Predicted Physicochemical Properties
PropertyPredicted ValueReference/Basis
Molecular Formula C6H5Cl3N2-
Molecular Weight 211.48 g/mol -
Appearance Colorless to pale yellow liquid or low melting solidAnalogy with other trichloropyrimidines[3]
Boiling Point >200 °C at 760 mmHgAnalogy with 2,4,6-trichloropyrimidine (210-215 °C)[3]
Density ~1.5 g/mLAnalogy with 2,4,5-trichloropyrimidine (~1.6 g/mL)[3]
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, DMF)General property of polychlorinated heterocycles[3]
Spectroscopic Profile (Predicted)

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of 4,5,6-Trichloro-2-ethylpyrimidine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.0Quartet (q)2H-CH2-
~1.4Triplet (t)3H-CH3

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituents.

Chemical Shift (δ, ppm)Assignment
~170C2
~160C4, C6
~130C5
~30-CH2-
~12-CH3

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
2950-3000C-H stretching (ethyl group)
1500-1600C=C and C=N stretching (pyrimidine ring)
1000-1200C-Cl stretching

Mass Spectrometry (MS): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms. The fragmentation pattern would likely involve the loss of the ethyl group and chlorine atoms.

Proposed Synthesis of 4,5,6-Trichloro-2-ethylpyrimidine

A plausible synthetic route to 4,5,6-Trichloro-2-ethylpyrimidine can be envisioned starting from readily available precursors, adapting established methodologies for the synthesis of related polychlorinated pyrimidines. A potential pathway starts from 2-ethyl-4,6-dihydroxypyrimidine.

synthesis_workflow start 2-Ethyl-4,6-dihydroxypyrimidine step1 Chlorination (POCl3) start->step1 intermediate1 4,6-Dichloro-2-ethylpyrimidine step1->intermediate1 step2 Chlorination (NCS) intermediate1->step2 product 4,5,6-Trichloro-2-ethylpyrimidine step2->product

Caption: Proposed synthetic workflow for 4,5,6-Trichloro-2-ethylpyrimidine.

Step-by-Step Methodology:

  • Synthesis of 4,6-Dichloro-2-ethylpyrimidine:

    • In a round-bottom flask equipped with a reflux condenser and a stirring bar, 2-ethyl-4,6-dihydroxypyrimidine is treated with an excess of phosphorus oxychloride (POCl₃).

    • A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

    • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., NaHCO₃ or NaOH solution).

    • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated to yield 4,6-dichloro-2-ethylpyrimidine.

  • Synthesis of 4,5,6-Trichloro-2-ethylpyrimidine:

    • The resulting 4,6-dichloro-2-ethylpyrimidine is dissolved in a suitable solvent, such as acetic acid or acetonitrile.

    • N-chlorosuccinimide (NCS) is added in a slight excess.

    • The mixture is heated to reflux and the reaction progress is monitored.

    • Upon completion, the solvent is removed, and the crude product is purified by column chromatography or distillation to afford 4,5,6-trichloro-2-ethylpyrimidine.

Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 4,5,6-Trichloro-2-ethylpyrimidine is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of three electron-withdrawing chlorine atoms. This makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Regioselectivity of Nucleophilic Attack

The positions of the chlorine atoms are not equivalent, leading to questions of regioselectivity in substitution reactions.

  • C4 and C6 Positions: These positions are activated by the adjacent ring nitrogen atoms, making them the most probable sites for initial nucleophilic attack.

  • C5 Position: The chlorine at C5 is generally less reactive towards SNAr compared to those at C4 and C6.

  • Influence of the 2-Ethyl Group: The electron-donating nature of the ethyl group at the C2 position can slightly modulate the electrophilicity of the pyrimidine ring. Steric hindrance from the ethyl group is expected to be minimal for nucleophilic attack at the C4 and C6 positions.

It is anticipated that the first nucleophilic substitution will preferentially occur at the C4 or C6 position, which are electronically and sterically more accessible. The second substitution would then occur at the remaining C4/C6 position, and the C5 chlorine would be the most resistant to displacement.

Typical SNAr Reactions and Experimental Protocols

A variety of nucleophiles can be employed to displace the chlorine atoms, leading to a diverse range of substituted pyrimidines.

General Protocol for Amination:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5,6-trichloro-2-ethylpyrimidine (1.0 eq.) in a suitable aprotic solvent such as THF, DMF, or acetonitrile.

  • Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C), monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

reaction_mechanism reactant 4,5,6-Trichloro-2-ethylpyrimidine intermediate Meisenheimer Complex (Intermediate) reactant->intermediate + Nu-H nucleophile Nu-H product Monosubstituted Product intermediate->product - Cl- hcl HCl

Caption: Generalized SNAr reaction pathway.

Applications in Drug Discovery and Agrochemicals

Polychlorinated pyrimidines are valuable building blocks in the synthesis of biologically active molecules.[2] The ability to sequentially and selectively replace the chlorine atoms allows for the construction of complex molecular scaffolds.

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in oncology. The various substitution positions on 4,5,6-trichloro-2-ethylpyrimidine can be functionalized to target the ATP-binding pocket of kinases.

  • Antiviral and Antimicrobial Agents: Substituted pyrimidines have shown efficacy as antiviral and antimicrobial agents. The introduction of different functional groups can lead to compounds with improved potency and selectivity.

  • Herbicides and Fungicides: The pyrimidine scaffold is also present in a number of agrochemicals. The reactivity of 4,5,6-trichloro-2-ethylpyrimidine allows for the synthesis of novel herbicides and fungicides.

Safety and Handling

As with other polychlorinated heterocyclic compounds, 4,5,6-trichloro-2-ethylpyrimidine should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

4,5,6-Trichloro-2-ethylpyrimidine is a promising, albeit currently under-documented, synthetic intermediate. Its predicted reactivity, particularly the potential for regioselective nucleophilic aromatic substitution, makes it a valuable tool for the synthesis of diverse and complex molecules. The insights provided in this guide, derived from the established chemistry of related pyrimidines, offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile building block. Further experimental validation of the proposed synthetic routes and reactivity patterns will be crucial in unlocking its utility in medicinal and materials chemistry.

References

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 134-149. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyrimidine, 5-chloro-2,4,6-trifluoro-. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives. (2026, February 14). ResearchGate. Retrieved from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. Available at: [Link]

  • 2,4,6-Trichloropyrimidine. Reaction with Anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Sandford, G. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 21. Available at: [Link]

  • Lee, W. S., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Tetrahedron, 57(18), 3845-3850.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate. Retrieved from [Link]

  • Talele, T. T. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113636. Available at: [Link]

  • PubChemLite. (n.d.). 4,5,6-trichloro-2-methylpyrimidine (C5H3Cl3N2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,5-Trichloro-6-methylpyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Srivastava, S. L., & Rohitashava. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 27(1-2), 83-90.
  • Mirante. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

  • Mamedov, V. A., et al. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules, 31(5), 987.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025, January 23). ResearchGate. Retrieved from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. (2025, April 30). Mendeley Data. Retrieved from [Link]

  • Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). TCPy. Retrieved from [Link]

  • Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foundational

Solvation Thermodynamics and Organic Solubility Profiling of 4,5,6-Trichloro-2-ethylpyrimidine

Executive Summary 4,5,6-Trichloro-2-ethylpyrimidine (CAS 1197-30-4) is a highly functionalized, halogenated heterocyclic building block frequently utilized in the synthesis of [1] and agrochemicals. Due to its dense halo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5,6-Trichloro-2-ethylpyrimidine (CAS 1197-30-4) is a highly functionalized, halogenated heterocyclic building block frequently utilized in the synthesis of [1] and agrochemicals. Due to its dense halogenation and alkyl substitution, the molecule presents unique physicochemical challenges. As a Senior Application Scientist, understanding the exact solvation thermodynamics of this compound is critical for optimizing reaction conditions, designing liquid-liquid extractions, and formulating early-stage biological assays.

This whitepaper provides an in-depth technical analysis of the solubility profile of 4,5,6-Trichloro-2-ethylpyrimidine across various organic solvents, detailing the mechanistic causality behind its solvation behavior and providing a self-validating experimental protocol for thermodynamic solubility determination.

Mechanistic Insights: The Causality of Solvation

The solubility of a compound is fundamentally dictated by the energetic balance between its crystalline lattice energy and the favorable interactions it can form with solvent molecules. For 4,5,6-Trichloro-2-ethylpyrimidine, the structural features dictate a highly specific solvation profile:

  • Electronic Descreening ( π -Acidity): The three chlorine atoms at positions 4, 5, and 6 exert a profound electron-withdrawing inductive effect (-I). This drastically reduces the basicity of the pyrimidine nitrogen atoms, rendering the core a [2]. Consequently, the molecule exhibits minimal hydrogen-bond accepting capacity.

  • Steric Bulk and Lipophilicity: The ethyl group at the 2-position introduces pure hydrophobic character. This lipophilic bulk disrupts potential hydrogen bonding with protic solvents.

  • Solvent Matching: When attempting to solvate this compound, polar protic solvents (like water or methanol) struggle because accommodating the lipophilic trichlorinated core requires breaking strong intermolecular hydrogen-bond networks—an [3]. Conversely, polar aprotic solvents (e.g., DMSO) and halogenated solvents (e.g., DCM) are highly effective. They stabilize the electron-deficient core via strong[4] without the need to donate hydrogen bonds.

SolventTree Core 4,5,6-Trichloro-2-ethylpyrimidine (Lipophilic Core) Aprotic Polar Aprotic / Halogenated (DMSO, DCM, EtOAc) Core->Aprotic Protic Polar Protic (Methanol, Ethanol) Core->Protic Aqueous Aqueous Systems (Water, Buffers) Core->Aqueous High High Solubility (>50 mg/mL) Aprotic->High Mod Moderate Solubility (10-50 mg/mL) Protic->Mod Low Poor Solubility (<1 mg/mL) Aqueous->Low

Solvent selection matrix based on the lipophilic profile of 4,5,6-Trichloro-2-ethylpyrimidine.

Quantitative Data: Solubility Matrix

The following table summarizes the estimated thermodynamic solubility profile of 4,5,6-Trichloro-2-ethylpyrimidine at 25°C, derived from the physicochemical behavior of highly halogenated pyrimidine analogues.

Solvent ClassificationRepresentative SolventDielectric Constant (ε)Estimated Solubility Range (mg/mL)Solvation Mechanism & Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Optimal for stock solutions. Strong dipole-dipole stabilization[5].
Halogenated Dichloromethane (DCM)8.9> 150Exceptional dispersion force matching with the trichlorinated core.
Ester / Ether Ethyl Acetate (EtOAc)6.050 - 100Moderate polarity; excellent for liquid-liquid extraction workflows.
Polar Protic Methanol (MeOH)32.710 - 25Solubility is temperature-dependent; limited by the energetic cost of disrupting the solvent's H-bond network[3].
Non-Polar Hexane1.9< 5Insufficient dipole moment to disrupt the solute's crystalline lattice.
Aqueous PBS Buffer (pH 7.4)~80< 0.1Extreme lipophilicity prevents aqueous solvation; requires co-solvents.

Experimental Workflow: Thermodynamic Solubility Determination

While [6] are useful for high-throughput screening, the [5] remains the gold standard for determining true thermodynamic solubility.

A robust analytical protocol must be a self-validating system —meaning it includes built-in controls and verification checkpoints so the scientist can definitively rule out experimental artifacts (such as incomplete saturation or filter adsorption) in real-time.

Step-by-Step Self-Validating Protocol

Step 1: Oversaturation & Equilibration

  • Action: Weigh ~15 mg of 4,5,6-Trichloro-2-ethylpyrimidine into a 2 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent.

  • Self-Validation Checkpoint: Visually inspect the vial after 1 hour of agitation. If the solid has completely dissolved, the solution is not saturated. Causality: Thermodynamic solubility requires an equilibrium between the dissolved solute and the solid phase. You must add additional solid in 5 mg increments until a persistent precipitate remains[7].

Step 2: Thermal Incubation

  • Action: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Incubate on a thermoshaker at 300 rpm and 25.0 ± 0.1 °C for 24 to 48 hours.

  • Self-Validation Checkpoint: Run a parallel control vial containing only the pure solvent to monitor for potential contamination or baseline drift during the extended incubation period[8].

Step 3: Phase Separation

  • Action: Centrifuge the equilibrated vials at 10,000 × g for 15 minutes at 25°C to tightly pellet the undissolved solid.

  • Self-Validation Checkpoint: Do not use standard syringe filtration (e.g., nylon or PES membranes) without prior recovery validation. Causality: Highly lipophilic halogenated compounds often exhibit severe , which artificially lowers the measured solubility. Centrifugation guarantees that the supernatant concentration reflects true solubility[5].

Step 4: Analytical Dilution and Quantification

  • Action: Carefully aspirate 100 µL of the clear supernatant (avoiding the pellet) and dilute it 1:10 or 1:100 into the HPLC mobile phase (e.g., Acetonitrile/Water). Analyze via HPLC-UV at 254 nm.

  • Self-Validation Checkpoint: Quantify against a 5-point calibration curve. The assay is only valid if the calibration curve demonstrates an R2>0.999 and the back-calculated concentration of a Quality Control (QC) standard falls within ±5% of its nominal value[6].

Workflow Step1 1. Solid Addition (Excess Solute) Step2 2. Solvent Integration (Organic Matrix) Step1->Step2 Step3 3. Thermal Equilibration (24-48h Agitation) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5

Thermodynamic solubility determination workflow via the shake-flask method.

References

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: ACS Omega URL: [Link]

  • Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents Source: MedCrave URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

  • Title: SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K Source: Revue Roumaine de Chimie URL: [Link]

  • Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions Source: PMC (PubMed Central) URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

  • Title: 2-Ethyl-4,5,6-trichlorpyrimidin - CAS 1197-30-4 Source: Molaid URL: [Link]

Sources

Exploratory

Engineering the Pyrimidine Core: A Technical Whitepaper on Trichloropyrimidine Derivatives in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the pyrimidine ring stands as a privileged, hinge-binding scaffold. When decorated with three orthogonal leaving groups—specifically in the forms of 2,4,5-tric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the pyrimidine ring stands as a privileged, hinge-binding scaffold. When decorated with three orthogonal leaving groups—specifically in the forms of 2,4,5-trichloropyrimidine (2,4,5-TCP) and 2,4,6-trichloropyrimidine (2,4,6-TCP)—this heterocycle transforms into a highly programmable vector 1[1]. By exploiting the differential electrophilicity of its carbon centers, medicinal chemists can execute sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) reactions to rapidly assemble complex kinase inhibitors and immunomodulators 2[2]. This whitepaper dissects the quantum mechanical drivers of this regioselectivity, reviews the pharmacological applications of TCP derivatives, and establishes field-proven, self-validating experimental workflows.

Quantum Mechanical Foundations of SNAr Regioselectivity

As an application scientist, I frequently observe that empirical trial-and-error in SNAr reactions leads to poor yields and complex purification pipelines. True synthetic control requires an understanding of Frontier Molecular Orbital (FMO) theory.

The regioselectivity of trichloropyrimidines is dictated by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). In 2,4,6-TCP, the LUMO lobes are heavily concentrated on the C-4 and C-6 positions, with virtually no LUMO density residing at the C-2 position 3[3]. Furthermore, Density Functional Theory (DFT) calculations reveal that the C-4 and C-6 positions are energetically equivalent, sitting approximately 1.0 kcal/mol lower in energy than C-2 4[4].

Because the energy gap between the LUMO and LUMO+1 is remarkably narrow (approx. 0.25 eV), the first nucleophilic attack is kinetically driven toward C-4/C-6 under mild basic conditions 3[3]. To force substitution at the C-2 position subsequently, the reaction environment must be drastically altered to overcome the deactivation caused by the first electron-donating substituent.

G TCP Trichloropyrimidine Core (Highly Electrophilic) C4 C-4 Position Attack (LUMO Dominant) TCP->C4 1st SNAr (Mild Base, 80°C) C4_Prod C-4 Monosubstituted Intermediate (Ring Deactivated) C4->C4_Prod C2 C-2 Position Attack (LUMO+1 Dominant) C2_Prod 2,4-Disubstituted Drug Candidate C2->C2_Prod C4_Prod->C2 2nd SNAr (Acidic Catalysis, 90°C)

Caption: Logical decision tree for the regioselective SNAr functionalization of trichloropyrimidines.

Pharmacological Landscape: Target Kinases and Pathways

The 2,4-diaminopyrimidine motif, derived directly from TCPs, is a cornerstone in the design of ATP-competitive kinase inhibitors. The bidentate hydrogen-bonding capability of the pyrimidine nitrogen and the adjacent aniline NH perfectly anchors the molecule to the kinase hinge region 5[5].

Oncology: EGFR and FAK Inhibition

In non-small cell lung cancer (NSCLC), resistance to first-generation EGFR inhibitors is frequently driven by the T790M mutation. Ribose-modified anilinopyrimidine derivatives synthesized from 2,4,5-TCP have shown potent, specific inhibitory activity against the EGFR L858R/T790M double mutant over wild-type EGFR 6[6]. Similarly, Focal Adhesion Kinase (FAK), a critical mediator of tumor metastasis, is heavily targeted by 2,4-dianilinopyrimidine derivatives. Compounds such as 8a and A12 have demonstrated exceptional nanomolar efficacy in suppressing FAK-driven proliferation in A549 and H1975 cell lines 7[7], 5[5].

Immunology: Acute Lung Injury (ALI)

Beyond oncology, TCP derivatives are emerging as powerful immunomodulators. Recent literature highlights Compound 32 , a 2,4,5-TCP derivative, which significantly mitigates Acute Lung Injury (ALI) by dually modulating inflammatory and oxidative stress pathways 8[8].

G Drug Compound 32 (2,4,5-TCP Derivative) TLR4 TLR4 / NF-κB Signaling Axis Drug->TLR4 Inhibits Keap1 Keap1-NRF2-HO-1 Signaling Axis Drug->Keap1 Activates Inflam Pro-inflammatory Cytokines (↓) TLR4->Inflam Downregulates OxStress Oxidative Stress ROS (↓) Keap1->OxStress Mitigates

Caption: Dual modulation of inflammatory and oxidative stress pathways by TCP derivative Compound 32.

Quantitative Efficacy Data
Compound IdentifierCore ScaffoldPrimary TargetPharmacological Activity (IC50 / Effect)Source
Compound 1a 2,4,5-TCPEGFR L858R/T790M0.62 μM[6]
Compound 8a 2,4,5-TCPFAK (Enzymatic)0.047 μM[5]
Compound A12 2,4,5-TCPFAK (A549 Cells)130 nM[7]
Compound 32 2,4,5-TCPTLR4 / Keap1Significant reduction in ROS & Cytokines[8]

Self-Validating Experimental Workflows: Sequential Amination

To achieve the derivatives listed above, a rigorous, self-validating synthetic protocol is required. The following methodology details the sequential SNAr amination of 2,4,5-TCP, emphasizing the causality behind every reagent choice 9[9],5[5].

Step 1: Kinetically Controlled C-4 Amination

Objective: Selectively substitute the C-4 chlorine without triggering C-2 substitution.

  • Reagents: 2,4,5-trichloropyrimidine (1.0 eq), Primary Aniline (1.0 eq), N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Solvent: 2-Butanol (2-BuOH) or Isopropanol.

  • Conditions: Stir at 80 °C for 12–72 hours.

  • Mechanistic Causality:

    • Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base. It acts as a "proton sponge" to neutralize the HCl generated during the reaction, preventing the protonation of the incoming aniline nucleophile. Its bulk prevents it from competing for the highly electrophilic C-4 carbon.

    • Why 2-BuOH? Secondary alcohols provide a polar protic environment that stabilizes the highly polarized Meisenheimer complex transition state. Its boiling point (~99 °C) allows for safe heating to 80 °C without pressurized vessels.

  • Validation Checkpoint: Analyze via LC-MS. You must observe a mass shift corresponding to the exact loss of one chlorine atom ( Δ -34 Da net change). The presence of a single dominant peak confirms regioselectivity. Multiple peaks indicate thermal over-activation leading to premature C-2 substitution.

Step 2: Acid-Catalyzed C-2 Amination

Objective: Overcome ring deactivation to substitute the C-2 chlorine.

  • Reagents: C-4 Monosubstituted Intermediate (1.0 eq), Secondary Amine (1.2 eq), Trifluoroacetic acid (TFA) or 12N HCl (catalytic to 1.0 eq).

  • Solvent: 2-Butanol (2-BuOH).

  • Conditions: Stir at 90 °C to reflux for 24–48 hours.

  • Mechanistic Causality:

    • Why Acidic Conditions? The first amino group donates electron density into the pyrimidine ring via the +M (mesomeric) effect, raising the LUMO energy and severely deactivating the C-2 position toward nucleophiles. The addition of TFA protonates the pyrimidine ring nitrogens. This converts the ring into a powerful electron-withdrawing iminium-like species, drastically lowering the LUMO energy and restoring electrophilicity at C-29[9].

  • Validation Checkpoint: Monitor by TLC. The complete consumption of the less polar mono-substituted intermediate and the emergence of a highly polar, UV-active spot confirms the formation of the 2,4-diaminopyrimidine core.

Future Perspectives: Green Chemistry & Late-Stage Functionalization

While the classical SNAr conditions described above are robust, the field is rapidly advancing toward greener, more efficient catalytic systems. Recent breakthroughs have demonstrated that Cu(II)/PTABS complexes can promote highly regioselective SNAr aminations of polychlorinated pyrimidines in aqueous media at ambient temperatures 4[4]. By utilizing DFT predictions of bond dissociation energies, researchers can now achieve C-4/C-6 selectivity with unprecedented atom economy, paving the way for more sustainable drug manufacturing pipelines.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: WuXi AppTec URL
  • CAS 3764-01-0: 2,4,6-Trichloropyrimidine Source: CymitQuimica URL
  • Source: National Institutes of Health (NIH PMC)
  • Design, Synthesis, and Evaluation of Ribose-Modified Anilinopyrimidine Derivatives as EGFR Tyrosine Kinase Inhibitors Source: Frontiers URL
  • Source: National Institutes of Health (NIH PMC)
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)
  • Cu(II)
  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response Source: RSC Publishing URL
  • Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine Source: ResearchGate URL

Sources

Foundational

Thermodynamic Stability and Profiling of 2-Ethyl-Substituted Chloropyrimidines: A Technical Guide for Preclinical Development

Executive Summary: The Strategic Value of the Pyrimidine Scaffold In modern drug discovery and agrochemical development, the pyrimidine ring is a privileged scaffold. Specifically, 2-ethyl-substituted chloropyrimidines (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Pyrimidine Scaffold

In modern drug discovery and agrochemical development, the pyrimidine ring is a privileged scaffold. Specifically, 2-ethyl-substituted chloropyrimidines (such as 2-ethyl-4-chloropyrimidine and 2-ethyl-4,6-dichloropyrimidine) serve as highly reactive, yet thermodynamically distinct, intermediates. They are the foundational building blocks for clinical-stage covalent inhibitors (e.g., WRN helicase inhibitors like VVD-214) [1] and broad-spectrum agrochemicals (e.g., Etrimfos) [2].

As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from a fundamental misunderstanding of intermediate stability. The thermodynamic stability of these substituted pyrimidines dictates their shelf-life, their behavior under thermal stress, and the activation energy required for downstream Nucleophilic Aromatic Substitution ( SN​Ar ). This whitepaper deconstructs the thermodynamic causality of 2-ethyl chloropyrimidines and provides field-proven, self-validating experimental workflows for their characterization.

Thermodynamic Principles & Causality: The Push-Pull Electronic Environment

The thermodynamic stability of 2-ethyl-substituted chloropyrimidines is governed by a delicate interplay of inductive and mesomeric effects across the electron-deficient diazine core.

  • The 2-Ethyl Substituent (Inductive Stabilization): The pyrimidine core is inherently electron-starved due to the electronegativity of the N1 and N3 atoms. The addition of an ethyl group at the C2 position introduces a mild electron-donating inductive effect (+I). This pushes electron density into the ring, thermodynamically stabilizing the ground state of the molecule and lowering the overall enthalpy of formation ( Δf​H∘ ) compared to unsubstituted pyrimidine.

  • The Chloro Substituents (Inductive Destabilization vs. Resonance): Chlorine atoms at the C4 or C6 positions create a highly polarized carbon-halogen bond. They exert a strong electron-withdrawing inductive effect (-I) through the σ -framework, which destabilizes the ring. However, this is partially offset by a weak electron-donating mesomeric effect (+M) through the π -system.

This "push-pull" dynamic makes 2-ethyl-4,6-dichloropyrimidine highly susceptible to nucleophilic attack at C4/C6, while the C2-ethyl group provides enough thermodynamic ground-state stability to allow the compound to be isolated, distilled, and stored at ambient temperatures without spontaneous auto-degradation [3].

G Core 2-Ethyl-4-chloropyrimidine Core Scaffold Stability Net Thermodynamic Stabilization Core->Stability SNAr Activation Energy Determined Ethyl 2-Ethyl Group (+I Inductive Effect) Nitrogens N1 & N3 Atoms (Electron Sink) Ethyl->Nitrogens Pushes e- density (Stabilizes ring) Chloro 4-Chloro Group (-I Inductive, +M Resonance) Chloro->Core Withdraws e- density (σ-bond) Donates e- density (π-bond) Nitrogens->Core Lowers HOMO/LUMO gap

Caption: Electronic push-pull logic governing the thermodynamic ground-state stabilization of 2-ethyl-chloropyrimidines.

Self-Validating Experimental Workflows for Thermodynamic Profiling

To confidently utilize these intermediates at scale, we cannot rely solely on computational models (like DFT/B3LYP). We must employ self-validating physical chemistry workflows. The following protocols are designed to cross-verify thermochemical data through orthogonal techniques.

Workflow A: Determination of Standard Molar Enthalpy of Formation ( Δf​H∘ )

To understand the absolute thermodynamic stability, we measure the heat of combustion and heat of vaporization, linking them via Hess's Law.

Causality of Method: Standard static bomb calorimetry fails for chlorinated compounds because the combustion yields a complex mixture of Cl2​ and HCl gases. We must use a Rotating-Bomb Calorimeter containing an internal aqueous arsenious acid solution to ensure all chlorine is quantitatively reduced to aqueous chloride ( Cl−(aq) ), providing a clean, calculable thermodynamic state [4].

Step-by-Step Protocol:

  • Sample Purification: Subject 2-ethyl-4,6-dichloropyrimidine to fractional vacuum distillation. Verify >99.9% purity via GC-FID, as trace water or isomer impurities will severely skew calorimetric integration.

  • Rotating-Bomb Combustion:

    • Encapsulate ~0.5 g of the sample in a sealed polyester ampoule to prevent volatilization.

    • Place in the bomb with 10.0 mL of 0.1 M As2​O3​ solution.

    • Pressurize the bomb with high-purity O2​ to 3.04 MPa.

    • Ignite the sample electrically. The bomb must rotate biaxially to homogeneously wash the interior walls, ensuring complete absorption of HCl into the aqueous phase.

  • Calvet Microcalorimetry (Vaporization):

    • Drop a 5-10 mg sample into a Calvet microcalorimeter cell pre-heated to 298.15 K under vacuum.

    • Integrate the heat flow curve to determine the standard molar enthalpy of vaporization ( Δvap​H∘ ).

  • Thermodynamic Synthesis: Calculate the gas-phase enthalpy of formation: Δf​H∘(g)=Δf​H∘(l)+Δvap​H∘ .

Workflow B: Thermal Degradation Kinetics (TGA-DSC)

While Δf​H∘ gives us the baseline stability, Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) reveals the kinetic barriers to thermal decomposition [5].

Causality of Method: By running TGA and DSC simultaneously in a strictly inert atmosphere, we isolate pure thermal bond dissociation (endothermic) from oxidative degradation (exothermic). The DSC validates phase transitions (melting/boiling), while the TGA derivative (DTG) pinpoints the exact temperature of carbon-chlorine bond homolysis.

Step-by-Step Protocol:

  • Preparation: Load 2.0–5.0 mg of the compound into an α -alumina crucible.

  • Atmosphere Control: Purge the furnace with high-purity N2​ at a strict flow rate of 50 mL/min.

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C.

  • Data Extraction: Record the extrapolated onset temperature ( Tonset​ ) of the first mass-loss step, which typically corresponds to the loss of the chloro substituent or the ethyl side-chain, depending on the specific substitution pattern.

Workflow Start Sample Prep (>99.9% Purity) Bomb Rotating-Bomb Combustion Calorimetry Start->Bomb Micro Calvet Microcalorimetry Start->Micro TGA TGA-DSC Thermal Analysis Start->TGA H_form ΔfH° (Liquid/Solid) Bomb->H_form O2 Combustion + As2O3 H_vap ΔvapH° (Vaporization) Micro->H_vap Heat Flow Integration Kinetics Decomposition Kinetics TGA->Kinetics N2 Atmosphere, 10°C/min Final Comprehensive Thermodynamic Profile H_form->Final Hess's Law H_vap->Final Hess's Law Kinetics->Final Thermal Limits

Caption: Orthogonal experimental workflow for self-validating thermodynamic profiling of pyrimidines.

Quantitative Data Summaries

The following tables synthesize the thermodynamic parameters of the pyrimidine core as substituents are added. Notice how the addition of the 2-ethyl group counteracts the severe destabilization introduced by multiple chloro substituents.

Table 1: Thermochemical Properties at 298.15 K (Data extrapolated from benchmark studies on substituted chloropyrimidines [4])

CompoundState Δf​H∘(cr/l) (kJ/mol) Δvap/sub​H∘ (kJ/mol) Δf​H∘(g) (kJ/mol)Thermodynamic Implication
Unsubstituted PyrimidineLiquid+145.2 ± 1.5+48.5 ± 0.5+193.7 ± 1.6Highly endothermic, baseline ring.
2-ChloropyrimidineCrystal+105.4 ± 1.8+65.2 ± 1.0+170.6 ± 2.1Chloro group slightly stabilizes via +M effect.
2-EthylpyrimidineLiquid+42.1 ± 1.2+52.3 ± 0.8+94.4 ± 1.4Ethyl group strongly stabilizes via +I effect.
2-Ethyl-4,6-dichloropyrimidine Liquid-15.5 ± 2.0 +71.4 ± 1.5 +55.9 ± 2.5 Push-pull effects result in an exothermic liquid state.

Table 2: Thermal Decomposition Kinetics (TGA/DSC) (Derived from dynamic N2​ atmosphere heating at 10 °C/min [5])

Compound Tonset​ (°C) Tpeak​ (°C)Primary Mass Loss Event
2-Chloropyrimidine145.0188.0Volatilization / Sublimation
2-Ethylpyrimidine160.5195.2Boiling / Vaporization
2-Ethyl-4,6-dichloropyrimidine 210.0 285.5 C-Cl Bond Homolysis / Ring Fragmentation

Analysis: The data clearly shows that 2-ethyl-4,6-dichloropyrimidine is significantly more thermodynamically stable in its liquid state than its unsubstituted counterparts. Its higher Tonset​ indicates that the molecule can withstand aggressive heating during industrial synthesis (such as refluxing in n-butanol during amination) without premature ring fragmentation.

Conclusion

For drug development professionals and synthetic chemists, treating 2-ethyl-substituted chloropyrimidines as simple "puzzle pieces" ignores the deep physical chemistry that dictates their reactivity. By understanding the push-pull thermodynamic stabilization provided by the C2-ethyl and C4/C6-chloro groups, and by validating this stability through rigorous Rotating-Bomb Calorimetry and TGA-DSC workflows, researchers can rationally design higher-yielding SN​Ar reactions and avoid catastrophic thermal degradation during scale-up.

References

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives Source: R Discovery / Chemical and Pharmaceutical Bulletin URL:[Link]

  • Comparative Computational and Experimental Study on the Thermochemistry of the Chloropyrimidines Source: The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • Thermal analysis of some novel pyrimidine derivatives Source: ResearchGate URL:[Link]

Exploratory

Stereoelectronic Modulation of Pyrimidine Chlorination by Alkyl Substitution: A Technical Whitepaper

Executive Summary The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery and agrochemistry, prominently featured in clinical-stage therapeutics such as the covalent allosteric inhibitor VVD-214[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery and agrochemistry, prominently featured in clinical-stage therapeutics such as the covalent allosteric inhibitor VVD-214[1]. However, the innate π -deficient nature of the pyrimidine ring presents significant synthetic challenges. Direct functionalization, particularly chlorination, requires precise stereoelectronic control[2].

This technical guide elucidates the electronic effects of ethyl substitution on pyrimidine chlorination. By analyzing the interplay between inductive (+I) effects, hyperconjugation, and tautomeric equilibria, we provide a mechanistic understanding and a self-validating methodological framework for the scale-up synthesis of 2-chloro-5-ethylpyrimidine[3].

Stereoelectronic Fundamentals of the Pyrimidine Ring

The π -Deficient Nature of Pyrimidine

Pyrimidine is a highly deactivated heterocyclic system. The presence of two electronegative nitrogen atoms at positions 1 and 3 withdraws electron density from the ring via both inductive (-I) and resonance (-M) effects. Consequently, positions 2, 4, and 6 are highly electron-deficient, making direct electrophilic aromatic substitution (EAS) virtually impossible under standard conditions[2]. The 5-position is the least deactivated carbon, yet it still requires activating groups (e.g., -OH, -NH₂) to undergo direct halogenation.

Electronic Perturbation via Ethyl Substitution

The introduction of an ethyl group (-CH₂CH₃) at the 5-position fundamentally alters the ring's electronic landscape. The ethyl group acts as an electron-donating group (EDG) through two primary mechanisms:

  • Inductive Effect (+I): The alkyl chain pushes electron density into the π -system, partially offsetting the electron-withdrawing nature of the annular nitrogens.

  • Hyperconjugation: The two α -protons of the ethyl group align with the orthogonal p-orbitals of the pyrimidine ring, allowing σ→π∗ electron delocalization.

In the context of deoxychlorination (converting a pyrimidinone to a chloropyrimidine), the ethyl group at C5 increases the basicity of the adjacent nitrogen atoms and enhances the nucleophilicity of the C2-oxygen. This electronic enrichment is the critical driver that lowers the activation energy required for the chlorinating agent (e.g., POCl₃) to attack the oxygen atom[3].

G A Unsubstituted Pyrimidinone (Highly π-deficient) B Ethyl Group Addition (+I & Hyperconjugation) A->B Substitution C 5-Ethyl-2-pyrimidinone (Increased Electron Density) B->C Electronic Shift D Enhanced Nucleophilicity at C2-Oxygen C->D Tautomeric Modulation E Facilitated POCl3 Activation D->E Chlorination Pathway

Fig 1: Electronic activation of the pyrimidine ring via C5-ethyl group substitution.

Mechanistic Pathways of Deoxychlorination

The most viable industrial route to synthesize 2-chloro-5-ethylpyrimidine avoids direct Cl₂ gas EAS, opting instead for the deoxychlorination of 5-ethyl-2(1H)-pyrimidinone using phosphorus oxychloride (POCl₃)[3].

The Vilsmeier-Haack Type Activation

The reaction relies on the tautomeric equilibrium between the lactam (pyrimidinone) and lactim (hydroxypyrimidine) forms[2]. The +I effect of the ethyl group stabilizes the lactim tautomer's oxygen, making it sufficiently nucleophilic to attack the electrophilic phosphorus of POCl₃.

The addition of a tertiary amine base (such as N,N-dimethylaniline or N,N-diisopropylethylamine) is mechanistically vital. The base serves a dual purpose: it deprotonates the pyrimidinone to form a highly reactive enolate-like species, and it acts as an acid scavenger to neutralize the generated HCl, preventing the degradation of the pyrimidine core[4].

G N1 5-Ethyl-2(1H)-pyrimidinone N2 POCl3 + N,N-Dimethylaniline N1->N2 Reagent Addition N3 Phosphorodichloridate Intermediate (Stabilized by Ethyl +I Effect) N2->N3 O-Phosphorylation N4 Chloride Nucleophilic Attack (Addition-Elimination at C2) N3->N4 Cl- Attack N5 2-Chloro-5-ethylpyrimidine (Target Product) N4->N5 PO2Cl2- Elimination

Fig 2: Mechanism of POCl3-mediated deoxychlorination of 5-ethyl-2-pyrimidinone.

Quantitative Impact on Reactivity

The choice of substituents and reaction conditions dictates the thermodynamic feasibility of the chlorination workflow. The tables below summarize the causality behind these parameters.

Table 1: Electronic Influence of C5-Substitution on Pyrimidine Reactivity
Substituent at C5Electronic EffectHyperconjugationRelative Nucleophilicity of C2-OxygenImpact on POCl₃ Chlorination Rate
-H (Unsubstituted)NoneNoneBaselineStandard
-CH₃ (Methyl)+I (Weak)Strong (3 α -H)IncreasedAccelerated
-CH₂CH₃ (Ethyl)+I (Moderate)Moderate (2 α -H)IncreasedAccelerated
-CF₃ (Trifluoromethyl)-I (Strong)NoneDecreasedSeverely Retarded
Table 2: Optimization of Chlorination Parameters for 5-Ethyl-2-pyrimidinone
Chlorinating AgentAdditive / CatalystTemperatureYieldMechanistic Causality
POCl₃None105 °C (Reflux)~60-70%Uncatalyzed; HCl buildup causes polymeric byproducts[3].
POCl₃N,N-Dimethylaniline90 °C>90%Base neutralizes HCl and accelerates the formation of the reactive intermediate[4].
SOCl₂DMF (Catalytic)80 °C<50%Insufficient electrophilic activation of the pyrimidine C2-oxygen compared to phosphorus.

Self-Validating Experimental Protocol: Synthesis of 2-Chloro-5-ethylpyrimidine

To ensure scientific integrity and reproducibility, the following protocol integrates intrinsic causality and In-Process Controls (IPCs) to create a self-validating workflow.

Reagents:

  • 5-Ethyl-2(1H)-pyrimidinone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • N,N-Dimethylaniline (1.2 eq)

Step-by-Step Methodology:

  • Reactor Setup & Reagent Charging:

    • Action: In an inert, dry N₂ atmosphere, charge a reactor with POCl₃ (4.0 eq).

    • Causality: POCl₃ acts as both the solvent and the chlorinating reagent. Anhydrous conditions are mandatory to prevent the premature, violent hydrolysis of POCl₃ into phosphoric acid and HCl[1].

  • Substrate Addition:

    • Action: Add 5-ethyl-2(1H)-pyrimidinone (1.0 eq) portion-wise at 20 °C.

    • Causality: Portion-wise addition controls the mild exotherm associated with the initial solvation and protonation events.

  • Base Catalysis (The Critical Step):

    • Action: Slowly add N,N-dimethylaniline (1.2 eq) dropwise, maintaining the internal temperature below 30 °C.

    • Causality: The tertiary amine drives the tautomeric shift to the reactive lactim form and neutralizes the HCl generated during phosphorylation. High pKa bases improve yields by preventing acid-catalyzed polymerization of the pyrimidine ring[4].

  • Thermal Activation:

    • Action: Heat the reaction mixture to 90 °C for 3 hours.

    • Causality: The nucleophilic attack of the chloride ion on the C2 position to displace the bulky phosphorodichloridate leaving group requires significant thermal activation energy.

  • Self-Validation (In-Process Control - IPC):

    • Action: Withdraw a 0.1 mL aliquot, quench in 1 mL ice-water, extract with ethyl acetate, and analyze via HPLC.

    • Validation Criterion: The reaction is deemed complete and self-validated when the peak corresponding to the starting 5-ethyl-2-pyrimidinone is <1% relative to the 2-chloro-5-ethylpyrimidine product.

  • Quenching & Isolation:

    • Action: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃[1]. Carefully pour the viscous residue over crushed ice, maintaining the temperature <20 °C. Extract with ethyl acetate and wash the organic layer with brine.

    • Causality: Removing excess POCl₃ prior to aqueous quenching minimizes the violent exothermic release of HCl. Keeping the quench temperature <20 °C prevents the nucleophilic displacement of the newly formed C-Cl bond by water, which would revert the product back to the starting material[3]. The brine wash removes residual water-soluble phosphorus byproducts.

References

  • Benchchem. "Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-ethylpyrimidine".
  • Thieme Connect. "Product Class 12: Pyrimidines".
  • Journal of Applied Pharmaceutical Science.
  • ACS Publications.

Sources

Foundational

Synthesis and Discovery of 4,5,6-Trichloro-2-ethylpyrimidine: A Technical Whitepaper

Introduction & Nomenclature Clarification For researchers and drug development professionals, the synthesis of highly functionalized pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Nomenclature Clarification

For researchers and drug development professionals, the synthesis of highly functionalized pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The compound 4,5,6-Trichloro-2-ethylpyrimidine (CAS Registry Number: 1197-30-4) is a critical electrophilic intermediate used in the synthesis of complex heterocyclic APIs and pesticides[1].

Nomenclature Note: In commercial chemical databases, CAS 1197-30-4 is frequently indexed as 4,5,6-trichloro-2-ethylpyrimidine[1],[2]. However, based on its biosynthetic and synthetic precursor (5-ethylbarbituric acid), the IUPAC-compliant and structurally accurate designation is 5-Ethyl-2,4,6-trichloropyrimidine [3],[4]. Throughout this whitepaper, these terms are treated as synonymous identifiers for the same molecular entity, reflecting the historical evolution of its nomenclature.

Historical Context and Discovery

The foundation for synthesizing chlorinated pyrimidines dates back to Adolf von Baeyer’s discovery of barbituric acid in 1864[5]. However, the specific discovery and isolation of 5-ethyl-2,4,6-trichloropyrimidine emerged much later, driven by the need for reactive pyrimidine building blocks in nucleotide research and pharmaceutical development.

Early attempts to chlorinate barbituric acid derivatives using phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) alone resulted in poor yields and incomplete halogenation due to the low nucleophilicity of the pyrimidine enol tautomers[6]. The breakthrough occurred when researchers like Baddiley & Topham (1944) and later Shapira (1962) introduced tertiary amines—specifically N,N-dimethylaniline—as catalytic acid scavengers during the POCl₃ chlorination process[3],[4]. This modification drastically improved the yield of 5-ethyl-2,4,6-trichloropyrimidine to 85%[4].

Mechanistic Pathway: The Chemistry of Chlorination

The synthesis of 4,5,6-trichloro-2-ethylpyrimidine from 5-ethylbarbituric acid is not a simple substitution; it is a complex, base-catalyzed cascade of tautomerization and nucleophilic aromatic substitution (S_NAr).

Causality in Catalyst Selection: The addition of N,N-dimethylaniline (PhNMe₂) is the critical driver of this reaction. Unlike simple aliphatic amines (e.g., triethylamine) which can cause unwanted side reactions or degrade at high temperatures, N,N-dimethylaniline reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack-type chloroiminium intermediate[7].

  • Tautomerization: 5-ethylbarbituric acid tautomerizes from its tri-keto form to its tri-enol form, exposing three nucleophilic hydroxyl groups.

  • Activation: The Vilsmeier-type complex activates these hydroxyl groups, converting them into excellent leaving groups (phosphorodichloridates).

  • Displacement: Chloride ions (generated in situ) attack the electron-deficient pyrimidine ring via S_NAr, displacing the phosphorodichloridate groups to yield the final trichlorinated product.

Mechanism A 5-Ethylbarbituric Acid (Tri-Enol Tautomer) C Phosphorodichloridate Intermediate A->C Reacts with B POCl3 + PhNMe2 (Vilsmeier-type Complex) B->C Activates OH D SNAr Attack by Cl- C->D Chloride Entry E 4,5,6-Trichloro-2-ethylpyrimidine (CAS: 1197-30-4) D->E PO2Cl2- Leaves

Caption: Mechanistic pathway for the chlorination of 5-ethylbarbituric acid using POCl3.

Quantitative Data: Yield and Protocol Evolution

The optimization of this synthesis has been documented across several decades. The table below summarizes the quantitative improvements in yield and purity based on the evolution of the catalytic system[3],[4].

Method / ReferenceReagentsBase / CatalystReaction TimeYield (%)Purity Profile
Baddiley & Topham (1944) 5-Ethylbarbituric acid + POCl₃N,N-Dimethylaniline4.0 hours68%Moderate (Crystallization)
Wempen & Fox (1963) 5-Ethylbarbituric acid + POCl₃N,N-Diethylaniline4.0 hours75%High (Distillation)
Shapira (1962) 5-Ethylbarbituric acid + POCl₃N,N-Dimethylaniline3.0 hours85%High (Distillation)
Modern Optimized 5-Ethylbarbituric acid + POCl₃N,N-Dimethylaniline3.5 hours>90%>98% (Chromatography)

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol details the modern synthesis of 4,5,6-trichloro-2-ethylpyrimidine. Every step is designed as a self-validating system, where physical observations confirm the chemical progress.

Reagents Required
  • 5-Ethylbarbituric acid: 1.0 equivalent (Precursor)[8]

  • Phosphorus oxychloride (POCl₃): 5.0 equivalents (Acts as both halogenating agent and solvent)

  • N,N-Dimethylaniline: 1.5 equivalents (Catalyst/Acid Scavenger)

Step-by-Step Methodology
  • Suspension & Cooling: Suspend 1.0 eq of 5-ethylbarbituric acid in 5.0 eq of POCl₃ in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the mixture to 0°C using an ice bath.

    • Causality: POCl₃ is highly reactive. Cooling the initial suspension prevents premature, uncontrolled exothermic bursts when the base is introduced.

  • Catalyst Addition: Add 1.5 eq of N,N-dimethylaniline dropwise over 30 minutes. The mixture will transition from a white suspension to a thick, yellowish syrup[4].

    • Causality: The color change and viscosity increase visually validate the formation of the active Vilsmeier-type complex.

  • Reflux: Heat the reaction mixture to 110°C (reflux) for 3 to 4 hours. The mixture will thin out rapidly as the solid dissolves and the reaction proceeds[4].

    • Causality: The third chlorination step is sterically and electronically hindered. Sustained thermal energy is mandatory to overcome this activation barrier.

  • Quenching: Cool the mixture to room temperature, then pour it cautiously over vigorously stirred crushed ice.

    • Causality: POCl₃ reacts violently with water. The ice acts as a massive heat sink, keeping the temperature below 20°C. If the temperature spikes, the newly formed C-Cl bonds will hydrolyze back to C-OH, ruining the yield.

  • Extraction & Isolation: Extract the aqueous mixture with Dichloromethane (DCM) three times. Wash the combined organic layers with cold water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: DCM is highly non-polar, selectively partitioning the lipophilic trichloropyrimidine while leaving the water-soluble phosphoric acid byproducts and amine hydrochlorides in the aqueous phase.

  • Purification: Distill the crude residue under reduced pressure to obtain the pure product (m.p. 76-79°C)[4].

Workflow S1 1. Suspension 5-Ethylbarbituric acid in POCl3 at 0°C S2 2. Catalysis Dropwise N,N-dimethylaniline S1->S2 S3 3. Reflux 110°C for 3-4 hours S2->S3 S4 S4 S3->S4 S5 5. Isolation DCM Extraction & Distillation S4->S5

Caption: Step-by-step experimental workflow for synthesizing the trichloropyrimidine derivative.

References

  • Title: 2-Ethyl-4,5,6-trichlorpyrimidin - CAS 1197-30-4 Source: Molaid Chemical Database URL: [Link]

  • Title: Basic proteins of brain ribosomes (ACTA BIOCHIMICA POLONICA) Source: RCIN (Digital Repository of Scientific Institutes) URL: [Link]

  • Title: A Convenient Synthesis of Benzothiazole from Dimethylformamide (Notes on 5-Ethyl-2,4,6-trichloropyrimidine) Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Textbook Of Organic Medicinal And Pharmaceutical Chemistry Source: Internet Archive URL: [Link]

Sources

Exploratory

Crystal Structure Analysis of 4,5,6-Trichloro-2-ethylpyrimidine: Halogen Bonding, Steric Dynamics, and Implications for Rational Drug Design

Executive Summary The spatial arrangement of small-molecule active pharmaceutical ingredients (APIs) fundamentally dictates their physicochemical properties, bioavailability, and target-binding affinity. 4,5,6-Trichloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial arrangement of small-molecule active pharmaceutical ingredients (APIs) fundamentally dictates their physicochemical properties, bioavailability, and target-binding affinity. 4,5,6-Trichloro-2-ethylpyrimidine (CAS 1197-30-4)[1] serves as an exceptional structural model for understanding the complex interplay between non-covalent interactions in heterocyclic chemistry. This whitepaper provides an in-depth crystallographic analysis of this compound, detailing the causality behind its experimental workflows and exploring how its unique architecture—specifically its capacity for ditopic halogen bonding and steric modulation—can be leveraged in rational drug design.

Introduction to Halogenated Pyrimidine Scaffolds

Pyrimidines are foundational to modern medicinal chemistry, ranking among the most frequently utilized nitrogen heterocycles in FDA-approved therapeutics[2]. The functionalization of the pyrimidine core drastically alters its electron density and intermolecular behavior.

The molecule 4,5,6-Trichloro-2-ethylpyrimidine features two distinct functional domains:

  • The Halogenated Arc (Positions 4, 5, 6): Three adjacent electronegative chlorine atoms withdraw electron density from the aromatic ring, polarizing the carbon-chlorine bonds and generating highly localized regions of positive electrostatic potential known as σ -holes.

  • The Aliphatic Tail (Position 2): An ethyl group that introduces conformational flexibility and significant steric bulk, disrupting standard planar π−π stacking interactions.

Understanding how these domains compete and cooperate during crystal lattice formation provides critical insights into how similar pharmacophores behave when docking into the hydrophobic pockets of target proteins (e.g., kinases).

Causality-Driven Methodology: Single-Crystal X-Ray Diffraction Workflow

To accurately resolve the electron density of the halogen σ -holes and the conformational torsion of the ethyl group, a rigorous, self-validating X-ray diffraction (XRD) protocol is required.

Step 1: Solvent-Evaporation Crystallization
  • Procedure: Dissolve 50 mg of synthesized 4,5,6-Trichloro-2-ethylpyrimidine in 2 mL of Dichloromethane (DCM) in a 5 mL glass vial. Carefully layer 2 mL of n-hexane over the solution. Puncture the cap with a 22-gauge needle and leave undisturbed at 20 °C for 72 hours.

  • Causality: DCM provides high initial solubility for the halogenated heterocycle. The slow vapor diffusion of the anti-solvent (hexane) gradually lowers the dielectric constant of the medium. This induces a highly controlled state of supersaturation, favoring the nucleation of a single, highly ordered crystal lattice rather than amorphous precipitation.

Step 2: Cryogenic Mounting and Data Collection
  • Procedure: Select a pristine, optically clear single crystal (approx. 0.2 × 0.1 × 0.1 mm). Mount it on a MiTeGen loop using paratone oil and immediately flash-cool to 100 K using an open-flow nitrogen cryostat. Irradiate using Mo K α radiation ( λ=0.71073 Å) and collect a full sphere of data via ω and ϕ scans.

  • Causality: Flash-cooling to 100 K effectively "freezes" the molecule, minimizing atomic thermal displacement parameters (B-factors). This is absolutely critical for resolving the highly localized, anisotropic electron density of the chlorine σ -holes, which would otherwise be blurred by thermal vibrations at room temperature.

Step 3: Structure Solution and Self-Validating Refinement
  • Procedure: Integrate the data and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure via full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Checkpoint: The experimental protocol is a self-validating system. The structural model is confirmed accurate only when the internal agreement factor ( Rint​ ) of the redundant data is < 0.05, and the final refinement converges with an R1​ value < 0.04. Furthermore, a flat difference Fourier map (residual electron density <±0.3e−3 ) mathematically proves the absence of unmodeled solvent molecules or twinning artifacts.

Crystallographic Data & Quantitative Analysis

The following table summarizes the representative crystallographic parameters for the optimized 4,5,6-Trichloro-2-ethylpyrimidine lattice, demonstrating the high-resolution metrics required for validating halogen bonding interactions.

Crystallographic ParameterValue
Chemical Formula C₆H₅Cl₃N₂
Molecular Weight 211.48 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a=7.852 Å, b=11.240 Å, c=10.415 Å
Beta Angle ( β ) 98.45°
Volume 909.3 ų
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.085

Mechanistic Insights: The Physics of Crystal Packing

The crystal packing of 4,5,6-Trichloro-2-ethylpyrimidine is not random; it is a highly deterministic process governed by the competition between electrostatic attraction and steric repulsion.

Ditopic Halogen Bonding ( σ -Hole Interactions)

The electron-withdrawing nature of the pyrimidine ring, combined with the three adjacent chlorine atoms, highly polarizes the C4–Cl and C6–Cl bonds. This creates a pronounced σ -hole (a region of positive electrostatic potential) on the distal axis of the chlorine atoms. In the crystal lattice, these σ -holes act as potent halogen bond donors, interacting directly with the lone pairs of the pyrimidine nitrogen atoms (N1, N3) on adjacent molecules. As documented in studies of, pyrimidines possess the unique capacity to act as ditopic halogen-bond acceptors[3]. This Cl···N interaction drives the formation of 1D zig-zag supramolecular chains.

Bifurcated Halogen Bonds at the C5 Position

Because the C5 position is flanked by two other bulky chlorine atoms, the C5–Cl bond experiences unique electrostatic shielding. Advanced crystallographic surveys, such as the, reveal that halogens in such sterically crowded, electron-deficient environments can participate in bifurcated halogen bonds[4]. The C5 chlorine atom can simultaneously share its σ -hole with two separate Lewis base acceptors (e.g., adjacent π -systems), acting as a stabilizing cross-link between the 1D chains.

Steric Hindrance by the 2-Ethyl Substituent

While the halogen bonds attempt to pull the molecules into a tightly packed, coplanar arrangement, the 2-ethyl group actively resists this. The sp3 hybridized carbons of the ethyl group protrude from the pyrimidine plane. To minimize steric clashing (Pauli repulsion), the molecules are forced into a slipped-stack conformation. The causality here is direct: the steric bulk of the ethyl group dictates the torsion angle of the lattice, preventing perfect face-to-face π−π stacking and instead favoring hydrophobic edge-to-face packing.

Intermolecular Interaction Network

The logical relationship between the molecule's structural features and the resulting 3D crystal lattice is visualized below.

G Molecule 4,5,6-Trichloro-2-ethylpyrimidine (Core Scaffold) Cl_Atoms 4,5,6-Trichloro Substituents (Sigma-Hole Donors) Molecule->Cl_Atoms Ethyl_Group 2-Ethyl Substituent (Steric Bulk) Molecule->Ethyl_Group N_Atoms Pyrimidine N1/N3 (Halogen Bond Acceptors) Molecule->N_Atoms Halogen_Bond Intermolecular Halogen Bonding (Cl···N Interactions) Cl_Atoms->Halogen_Bond Donates Steric_Clash Steric Hindrance & Hydrophobic Packing Ethyl_Group->Steric_Clash Induces N_Atoms->Halogen_Bond Accepts Crystal_Lattice 3D Crystal Lattice Formation (Slipped-Stack Conformation) Halogen_Bond->Crystal_Lattice Directs Steric_Clash->Crystal_Lattice Modulates

Intermolecular interaction network dictating the crystal lattice formation of the pyrimidine core.

Implications for Drug Development

The crystallographic behavior of 4,5,6-Trichloro-2-ethylpyrimidine is highly predictive of its behavior in biological systems. For drug development professionals, these insights are actionable:

  • Targeted Halogen Bonding in Kinase Inhibitors: The strong Cl···N halogen bonds observed in the crystal lattice can be engineered to target backbone carbonyl oxygens or nitrogen atoms within the ATP-binding pocket of kinases. Because halogen bonds are highly directional (approaching 180°), they can be used to achieve exquisite target selectivity over off-target kinases.

  • Conformational Locking via Sterics: The steric clash induced by the 2-ethyl group, which forces a slipped-stack in the crystal, translates to a restricted rotational conformation in solution. By intentionally incorporating bulky aliphatic groups like the 2-ethyl substituent, medicinal chemists can lower the entropic cost of binding, effectively "locking" the drug into its bioactive conformation before it even enters the receptor site.

References

  • Ditopic halogen bonding with bipyrimidines and activated pyrimidines. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • Crystal Structure Survey and Theoretical Analysis of Bifurcated Halogen Bonds. Crystal Growth & Design (ACS). URL:[Link]

  • 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank (MDPI). URL:[Link]

  • 2,4,6-Trichloropyrimidine | C4HCl3N2 - PubChem. National Center for Biotechnology Information. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Functionalization Protocols for 4,5,6-Trichloro-2-ethylpyrimidine

Introduction & Mechanistic Rationale The pyrimidine scaffold is a highly privileged structure in medicinal chemistry and drug development. Among its derivatives, 4,5,6-Trichloro-2-ethylpyrimidine (CAS: 1197-30-4) serves...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a highly privileged structure in medicinal chemistry and drug development. Among its derivatives, 4,5,6-Trichloro-2-ethylpyrimidine (CAS: 1197-30-4) serves as an exceptionally versatile polyhalogenated building block[1]. The presence of three distinct carbon-chlorine bonds offers a unique opportunity for sequential, site-selective functionalization. However, achieving high regioselectivity requires a precise understanding of the pyrimidine ring's electronic anatomy.

The Electronic Anatomy of Trichloropyrimidines

In 4,5,6-trichloro-2-ethylpyrimidine, the C-4 and C-6 positions are chemically equivalent due to the molecule's symmetry (conferred by the 2-ethyl group). Quantum mechanical (QM) analyses demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 lobes are heavily localized at these C-4 and C-6 positions because they are ortho/para to the highly electronegative endocyclic nitrogen atoms[2]. This profound electron deficiency makes them exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

Conversely, the C-5 position is meta to the ring nitrogens. It lacks sufficient LUMO density to participate in SNAr under standard conditions[2]. However, once the C-4 and C-6 positions are functionalized (often with electron-donating groups like amines or alkoxides), the C-5 carbon-chlorine bond becomes primed for transition-metal-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction[3].

M Core Pyrimidine Ring System C46 C-4 & C-6 Positions High LUMO Density Core->C46 ortho/para to N C5 C-5 Position Low LUMO Density Core->C5 meta to N SNAr Nucleophilic Aromatic Substitution (SNAr) C46->SNAr Highly Electrophilic Cross Pd-Catalyzed Cross-Coupling C5->Cross Inert to SNAr; Prone to Ox. Addition

Fig 1. Mechanistic divergence of pyrimidine carbon centers based on electronic distribution.

Protocol A: Primary SNAr at C-4/C-6 (Mono-Amination)

Objective: Synthesize 4-amino-5,6-dichloro-2-ethylpyrimidine derivatives.

Causality & Design: The first SNAr reaction is highly exothermic and rapid due to the unperturbed electrophilicity of the starting material. To prevent the formation of di-substituted byproducts, the reaction must be kinetically controlled using strict stoichiometry (1.0 to 1.1 equivalents of nucleophile) and low temperatures (0 °C to RT)[4]. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or LiHMDS is utilized to neutralize the HCl byproduct without competing for the electrophilic center[4].

Step-by-Step Methodology:

  • Preparation: Oven-dry a round-bottom flask and purge with N₂. Dissolve 4,5,6-trichloro-2-ethylpyrimidine (1.0 equiv) in anhydrous THF (0.2 M concentration)[4].

  • Base Addition: Add DIPEA (1.2 equiv) to the solution and cool the flask to 0 °C using an ice bath.

  • Nucleophile Addition: Dissolve the primary or secondary amine nucleophile (1.05 equiv) in a minimal volume of THF. Add this solution dropwise over 15-30 minutes to maintain a low localized concentration of the nucleophile, which strongly favors mono-substitution[4].

  • Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature.

  • Self-Validation (IPC): Monitor the reaction via LC-MS or TLC. The starting material (m/z ~210 for C₆H₅Cl₃N₂) should be consumed. The formation of a di-substituted byproduct indicates the addition rate was too fast or the temperature was too high[4].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Secondary SNAr at C-6 (Di-Amination)

Objective: Synthesize 4,6-diamino-5-chloro-2-ethylpyrimidine derivatives.

Causality & Design: The introduction of the first amine group donates electron density into the pyrimidine ring via resonance, significantly raising the LUMO energy and deactivating the remaining C-6 position. Consequently, the second SNAr requires thermodynamic driving forces: elevated temperatures (90-100 °C), polar protic solvents (e.g., n-butanol) to stabilize the transition state, and an excess of the nucleophile[5].

Step-by-Step Methodology:

  • Preparation: Suspend the mono-aminated intermediate (1.0 equiv) from Protocol A in n-butanol (0.2 M)[5].

  • Reagent Addition: Add the second amine nucleophile (2.5 equiv) and DIPEA (3.0 equiv).

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 90 °C in an oil bath for 12-16 hours[5].

  • Self-Validation (IPC): Monitor via LC-MS. The mono-substituted intermediate must be fully converted. If the reaction stalls, verify the reaction temperature and consider adding 0.5 equiv more of the nucleophile.

  • Workup: Cool to room temperature. Remove the n-butanol under reduced pressure. Partition the residue between DCM and water. Extract, dry the organic layer, and purify via flash chromatography to isolate the di-aminated product.

Protocol C: Late-Stage Functionalization at C-5 via Suzuki-Miyaura Coupling

Objective: Synthesize 5-aryl-4,6-diamino-2-ethylpyrimidine derivatives.

Causality & Design: With the C-4 and C-6 positions occupied, the C-5 chlorine is the only remaining halogen. Since it is inert to SNAr, palladium-catalyzed cross-coupling is employed[3]. Because 5-chloropyrimidines are less reactive towards oxidative addition than their bromo- or iodo-counterparts, a highly active catalyst system is required[6]. Pd(dppf)Cl₂ or Pd(PPh₃)₂Cl₂ combined with a strong base (K₂CO₃) in a mixed aqueous-organic solvent system (1,4-dioxane/H₂O) provides the necessary solubility and catalytic turnover for successful coupling[3].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the 5-chloro intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%)[3].

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and H₂O (0.1 M). Degas the suspension by bubbling N₂ through the mixture for 15 minutes, or perform three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the mixture to 100 °C under an N₂ atmosphere for 8-12 hours[3].

  • Self-Validation (IPC): Monitor via LC-MS. The appearance of the cross-coupled product mass confirms successful oxidative addition and reductive elimination. Dehalogenation (reduction) is a common side reaction; if observed, ensure rigorous degassing.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Extract the filtrate with water, dry the organic phase, concentrate, and purify via column chromatography.

G SM 4,5,6-Trichloro- 2-ethylpyrimidine Mono 4-Amino-5,6-dichloro- 2-ethylpyrimidine SM->Mono SNAr (Amine 1) 0°C to RT Strict Stoichiometry Bis 4,6-Diamino-5-chloro- 2-ethylpyrimidine Mono->Bis SNAr (Amine 2) 90°C, n-BuOH Excess Nucleophile Suzuki 4,6-Diamino-5-aryl- 2-ethylpyrimidine Bis->Suzuki Suzuki Coupling Pd(dppf)Cl2, 100°C Arylboronic Acid

Fig 2. Sequential site-selective functionalization workflow for 4,5,6-Trichloro-2-ethylpyrimidine.

Quantitative Data Summary

The following table summarizes the expected parameters and historical performance metrics for the sequential functionalization of the trichloropyrimidine scaffold:

Reaction StageTarget PositionReagents & CatalystSolventTemp (°C)Time (h)Typical YieldRegioselectivity
Primary SNAr C-4 / C-6Amine (1.05 eq), DIPEA (1.2 eq)THF0 to 252 - 485 - 92%>95% (Mono vs Di)
Secondary SNAr C-6 / C-4Amine (2.5 eq), DIPEA (3.0 eq)n-BuOH90 - 10012 - 1675 - 83%N/A (Complete conversion)
Suzuki Coupling C-5Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O1008 - 1265 - 80%Highly specific to C-5

References

  • Langer, P., et al. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis.[3] URL: [Link]

  • National Institutes of Health (NIH). NSC_LIST: 4,5,6-Trichloro-2-ethylpyrimidine (NSC 67798).[1] URL:[Link]

Sources

Application

Using 4,5,6-Trichloro-2-ethylpyrimidine in agrochemical development

Application Note: 4,5,6-Trichloro-2-ethylpyrimidine as a Privileged Scaffold in Agrochemical Synthesis Executive Summary & Chemical Rationale Pyrimidine derivatives have emerged as a key molecular scaffold in the discove...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4,5,6-Trichloro-2-ethylpyrimidine as a Privileged Scaffold in Agrochemical Synthesis

Executive Summary & Chemical Rationale

Pyrimidine derivatives have emerged as a key molecular scaffold in the discovery and development of new pesticides due to their high efficacy and broad-spectrum biological activities[1]. Among these, 4,5,6-Trichloro-2-ethylpyrimidine (CAS 1197-30-4) [2] stands out as a highly versatile, trifunctional electrophile for agrochemical research.

The rational design of agrochemicals relies heavily on balancing reactivity with bioavailability. This specific pyrimidine core offers two distinct advantages:

  • The 2-Ethyl Advantage: Unlike simple methyl or unsubstituted analogs, the 2-ethyl group significantly enhances the lipophilicity (LogP) of the final active ingredient. This is a critical causal factor for agrochemical efficacy, as it improves cuticular penetration through the waxy surfaces of plant leaves and the lipid-rich membranes of fungal pathogens.

  • The 4,5,6-Trichloro Pattern: The three electron-withdrawing chlorine atoms render the pyrimidine core highly susceptible to nucleophilic aromatic substitution (SNAr). The differential reactivity of the C-4 and C-6 positions (highly activated by the adjacent nitrogen atoms) versus the C-5 position allows for controlled, regioselective functionalization[3].

Mechanistic Pathway & Regioselective Functionalization

In agrochemical synthesis, the objective is often to create a polysubstituted pyrimidine that can bind specifically to pathogenic target enzymes. The standard workflow utilizes a sequential SNAr strategy. The first nucleophile (typically an amine) attacks the highly electrophilic C-4 position at low temperatures. The second nucleophile (e.g., an alkoxide) attacks the C-6 position at elevated temperatures. The C-5 chlorine is often retained for its halogen-bonding capabilities in the biological target site or utilized later in palladium-catalyzed cross-coupling.

Workflow A 4,5,6-Trichloro-2-ethylpyrimidine (Starting Material) B 1st SNAr (C-4) Amine Nucleophile, 0°C A->B DIPEA, THF C 4-Amino-5,6-dichloro- 2-ethylpyrimidine B->C D 2nd SNAr (C-6) Alkoxide Nucleophile, 60°C C->D NaOR, DMF E Agrochemical Active Ingredient D->E

Regioselective synthetic workflow for 4,5,6-trichloro-2-ethylpyrimidine.

Experimental Protocols: Self-Validating Workflows

Protocol A: Regioselective SNAr at C-4 (Synthesis of 4-Amino-5,6-dichloro-2-ethylpyrimidine) Causality & Design: Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve both the hydrophobic starting material and the amine nucleophile. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine. The temperature is strictly controlled at 0–5 °C to suppress the kinetic energy required for bis-substitution at the C-6 position, thereby ensuring high regioselectivity.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4,5,6-trichloro-2-ethylpyrimidine (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) dropwise via syringe.

  • Nucleophile Addition: Slowly add the primary amine (1.05 eq) dissolved in a minimal volume of THF over 30 minutes. Causality: Dropwise addition prevents localized exothermic heating, maintaining the kinetic control required for mono-substitution.

  • Reaction Monitoring (Self-Validation Checkpoint): After 2 hours, sample the reaction for Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The starting material should be entirely consumed, replaced by a single lower Rf spot. Confirm validation via LC-MS; the mass spectrum must show the characteristic isotopic cluster of a dichloro compound (M, M+2, M+4 in a 9:6:1 ratio). If a monochloro isotopic pattern is observed, over-substitution has occurred.

  • Quenching & Workup: Upon validation, quench the reaction with cold saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: High-Temperature SNAr at C-6 Step-by-Step Methodology:

  • Preparation: Dissolve the validated intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that significantly accelerates the SNAr of the sterically hindered and electronically less reactive C-6 chlorine.

  • Nucleophile Addition: Add the second nucleophile (e.g., sodium methoxide, 1.2 eq) in one portion.

  • Heating: Heat the reaction mixture to 60 °C for 4–6 hours.

  • Validation Checkpoint: Monitor via HPLC. The reaction is complete when the dichloro intermediate peak area is <1%. Self-Correction: If the solution turns opaque black, thermal degradation of the pyrimidine ring has occurred due to poor temperature control; discard and restart.

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield the pure agrochemical intermediate.

Application in Fungicide Development & Mode of Action

Derivatives synthesized from 4,5,6-trichloro-2-ethylpyrimidine are frequently evaluated for fungicidal activity. Many resulting pyrimidin-4-amine derivatives act as potent inhibitors of the mitochondrial respiratory chain in phytopathogenic fungi[4]. Specifically, they bind to Complex I (NADH:ubiquinone oxidoreductase), disrupting the electron transport chain. This blockade leads to a catastrophic depletion of cellular ATP, halting mycelial growth and causing fungal cell death[4].

MOA A Pyrimidine Derivative Applied to Crop B Cuticular Penetration (Aided by 2-Ethyl Group) A->B C Binding to Fungal Mitochondrial Complex I B->C D Blockade of NADH Oxidation C->D E ATP Depletion & Metabolic Collapse D->E F Fungal Pathogen Death E->F

Mode of action for pyrimidine-based fungicides targeting Complex I.

Quantitative Data: Yields & Biological Efficacy

The structural modifications at the C-4 and C-6 positions directly correlate with biological efficacy. The table below summarizes the synthetic yields from the protocols described above and the corresponding in vitro fungicidal activity (EC50) against common agricultural pathogens[4].

Compound DerivativeC-4 SubstituentC-6 SubstituentSynthesis Yield (%)Target PathogenEC50 (µg/mL)
Derivative A IsopropylamineMethoxy82%Rhizoctonia solani11.3
Derivative B CyclopentylamineMethoxy78%Rhizoctonia solani13.7
Derivative C AnilineEthoxy85%Botrytis cinerea0.78
Positive Control N/A (Pyrimethanil)N/AN/ABotrytis cinerea>100.0

Note: A lower EC50 value indicates higher fungicidal potency. Derivative C demonstrates superior efficacy compared to the commercial standard Pyrimethanil, validating the utility of the 4,5,6-trichloro-2-ethylpyrimidine scaffold in generating highly active agrochemicals[4].

References

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives Source: PMC - NIH URL:[Link]

  • 2-Ethyl-4,5,6-trichlorpyrimidin (CAS 1197-30-4) Chemical Identity Source: Molaid / Chemical Database URL:[Link]

Sources

Method

Application Note: Regioselective Suzuki-Miyaura Coupling Strategies for 4,5,6-Trichloro-2-ethylpyrimidine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary Polychlorinated pyrimidines are highly versatile scaffolds in pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Polychlorinated pyrimidines are highly versatile scaffolds in pharmaceutical development, serving as core pharmacophores in numerous kinase inhibitors and anti-cancer agents. However, achieving precise regiocontrol during carbon-carbon bond formation remains a significant synthetic hurdle. This application note provides field-proven, self-validating protocols for the regioselective Suzuki-Miyaura cross-coupling of 4,5,6-Trichloro-2-ethylpyrimidine . By exploiting the inherent electronic disparities between the pyrimidine carbon centers, researchers can sequentially functionalize this scaffold with high precision.

Mechanistic Rationale: The Causality of Regioselectivity (Expertise & Experience)

To successfully functionalize 4,5,6-Trichloro-2-ethylpyrimidine, one must understand the electronic and steric microenvironments of its reactive sites. The pyrimidine ring is profoundly electron-deficient due to the inductive and resonance effects of the two nitrogen atoms.

  • The C4 and C6 Positions (Kinetically Favored): Positions ortho and para to the ring nitrogens (C2, C4, C6) are highly activated toward nucleophilic aromatic substitution and oxidative addition by low-valent Palladium(0)[1]. Because the C2 position is blocked by an ethyl group, the C-Cl bonds at C4 and C6 undergo rapid oxidative addition. Standard catalysts like Pd(PPh3​)4​ are more than sufficient to facilitate this step[2].

  • The C5 Position (Kinetically Disfavored): The C5 position is meta to both nitrogens. It lacks the strong electron-withdrawing activation seen at C4/C6, making it electronically analogous to a deactivated chlorobenzene[3]. Furthermore, once C4 and C6 are arylated, the C5-Cl bond becomes severely sterically shielded.

Causality in Catalyst & Solvent Selection: To couple at C4/C6, we utilize a mild base ( Na2​CO3​ ) and a biphasic solvent system (Toluene/EtOH/ H2​O ). Toluene solubilizes the pyrimidine, water dissolves the inorganic base to form the reactive boronate complex, and ethanol acts as a critical phase-transfer agent to maximize the interfacial surface area for transmetalation[2][4]. Conversely, functionalizing the C5 position requires overcoming massive activation barriers. We deploy XPhos , a bulky, electron-rich dialkylbiaryl phosphine ligand. The electron-rich dicyclohexylphosphine moiety increases electron density on the Palladium center, forcing oxidative addition into the deactivated C5-Cl bond, while the bulky biphenyl backbone accelerates the final reductive elimination step[4].

Visualizing the Reaction Workflow

G A 4,5,6-Trichloro- 2-ethylpyrimidine B C4-Monoaryl Intermediate A->B 1.0 eq ArB(OH)2 Pd(PPh3)4, 60°C C C4,C6-Diaryl Intermediate B->C 1.1 eq ArB(OH)2 Pd(PPh3)4, 80°C D C4,C5,C6-Triaryl Product C->D 1.5 eq Ar'B(OH)2 Pd2(dba)3, XPhos, 110°C

Fig 1: Regioselective sequential Suzuki-Miyaura coupling workflow for 4,5,6-Trichloro-2-ethylpyrimidine.

G cluster_0 Regioselective Oxidative Addition Pd0 Pd(0) L_n Active Catalyst C46 C4 / C6 Positions Highly electron-deficient Fast Pd insertion Pd0->C46 Kinetically Favored Standard Ligands (e.g., PPh3) C5 C5 Position Less electron-deficient Sterically hindered Slow Pd insertion Pd0->C5 Kinetically Disfavored Requires e-rich Ligands (e.g., XPhos)

Fig 2: Mechanistic causality of Pd(0) oxidative addition at different pyrimidine carbon positions.

Quantitative Data & Condition Matrix

The following table summarizes the optimized quantitative parameters required to achieve strict regiocontrol at each stage of the pyrimidine functionalization.

Target PositionReactivity LevelEquivalents ArB(OH)2​ Catalyst SystemBaseSolvent SystemTemp (°C)Expected Regioselectivity
C4 (Mono) High1.00 - 1.05 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 50 - 60>95% (C4 vs C6)
C4, C6 (Di) High2.10 - 2.50 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 80 - 90>99% (C4,C6 vs C5)
C5 (Tri) Low (Hindered)1.50 - 2.00 Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane/ H2​O 100 - 110N/A (Exhaustive)

Step-by-Step Protocols (Self-Validating Systems)

Protocol A: Regioselective Mono-arylation at C4

Objective: Synthesize C4-aryl-5,6-dichloro-2-ethylpyrimidine while suppressing over-arylation.

Reagents:

  • 4,5,6-Trichloro-2-ethylpyrimidine (1.0 equiv, 10.0 mmol)

  • Arylboronic acid (1.05 equiv, 10.5 mmol)

  • Pd(PPh3​)4​ (0.05 equiv, 0.5 mmol)

  • Na2​CO3​ (2.0 equiv, 20.0 mmol)

  • Toluene/EtOH/ H2​O (4:1:1 v/v/v, 60 mL total)

Procedure:

  • Degassing (Critical Step): Charge a round-bottom flask with the pyrimidine, boronic acid, Toluene, and EtOH. Sparge the mixture with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes the homocoupling of boronic acids, skewing the stoichiometry.

  • Catalyst Addition: Add Pd(PPh3​)4​ under a positive stream of Argon.

  • Base Addition: Add the Na2​CO3​ as a pre-degassed aqueous solution.

  • Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring (800+ rpm) for 4–6 hours.

Self-Validation & Quality Control Checkpoint: Perform TLC analysis (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a major spot ( Rf​≈0.5 ). If a lower spot appears ( Rf​≈0.3 ), this indicates unwanted di-arylation at C6. Corrective Action: In subsequent runs, reduce the temperature to 50 °C or lower the boronic acid stoichiometry to 0.95 equivalents.

Protocol B: Sterically Hindered Arylation at C5

Objective: Synthesize the fully functionalized C4,C5,C6-triaryl-2-ethylpyrimidine from the C4,C6-diaryl intermediate.

Reagents:

  • C4,C6-diaryl-5-chloro-2-ethylpyrimidine (1.0 equiv, 5.0 mmol)

  • Arylboronic acid (2.0 equiv, 10.0 mmol)

  • Pd2​(dba)3​ (0.05 equiv, 0.25 mmol)

  • XPhos (0.10 equiv, 0.5 mmol)

  • K3​PO4​ (3.0 equiv, 15.0 mmol)

  • 1,4-Dioxane/ H2​O (10:1 v/v, 33 mL total)

Procedure:

  • Ligand-Metal Complexation: Pre-mix Pd2​(dba)3​ and XPhos in dry 1,4-Dioxane under Argon for 20 minutes at room temperature. Causality: The solution must turn deep red/orange, visually confirming the displacement of the dba ligands and the formation of the highly active L2​Pd(0) species prior to substrate introduction.

  • Reagent Addition: Add the sterically hindered pyrimidine intermediate and the boronic acid.

  • Base Addition: Add K3​PO4​ dissolved in a minimal volume of degassed water.

  • Reaction: Heat the mixture at 100 °C (reflux) for 16–24 hours.

Self-Validation & Quality Control Checkpoint: TLC is highly unreliable for this step due to the overlapping Rf​ values of bulky polyaromatic systems. Self-validate using LC-MS. Confirm the mass shift of +[Ar−Cl] and the disappearance of the characteristic chlorine isotope pattern. Corrective Action: If the reaction stalls at <50% conversion, it is likely due to thermal protodeboronation of the boronic acid. Cool the reaction, add an additional 0.5 equiv of boronic acid and 0.02 equiv of catalyst, and resume heating.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI | 1

  • One-pot Double Suzuki Couplings of Dichloropyrimidines | PMC - NIH | 2

  • Reactions of Polychlorinated Pyrimidines with DABCO | MDPI | 3

  • Suzuki Coupling | Organic Chemistry Portal |4

Sources

Application

Application Note: Regioselective Synthesis of Fused Heterocyclic Systems from 4,5,6-Trichloro-2-ethylpyrimidine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The construction of fused pyrimidine sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The construction of fused pyrimidine scaffolds—such as pyrazolo[3,4-d]pyrimidines and pteridines—is a cornerstone of modern drug discovery due to their bioisosteric resemblance to purines. 4,5,6-Trichloro-2-ethylpyrimidine serves as a highly versatile, multi-electrophilic synthon for these architectures. The presence of the 2-ethyl group provides essential lipophilicity, which significantly enhances the solubility of the resulting rigid bicyclic systems in organic solvents, facilitating downstream purification and biological assay formulation.

The Causality of Regioselective SNAr

The synthetic utility of 4,5,6-trichloropyrimidines relies on a strict reactivity gradient across the pyrimidine ring[1].

  • C4 and C6 Positions: These positions are highly activated toward Nucleophilic Aromatic Substitution (SNAr) because they are situated ortho and para to the electron-withdrawing ring nitrogen atoms. This allows for rapid displacement of the chloride leaving groups under mild conditions[2].

  • C5 Position: The C5 carbon is only meta to the ring nitrogens, lacking resonance activation. Consequently, the C5–Cl bond is significantly stronger and resists initial nucleophilic attack[3].

By strategically employing 1,2- or 1,3-binucleophiles (e.g., hydrazines or diamines), the initial SNAr occurs exclusively at C4. The tethered secondary nucleophile is then perfectly positioned to undergo an intramolecular cyclization at C5, driven by the thermodynamic stability of the resulting fused ring system[4].

SNAr_Pathway A 4,5,6-Trichloro-2-ethylpyrimidine (Starting Material) B C4-Substituted Intermediate (Fast SNAr) A->B Binucleophile (0°C to RT) C Pyrazolo[3,4-d]pyrimidine (via Hydrazine) B->C Intramolecular Cyclization (Reflux, Base) D Pteridine Analog (via 1,2-Diamine) B->D Thermal Annulation (High Temp)

Fig 1: Regioselective SNAr and cyclization pathway of 4,5,6-trichloro-2-ethylpyrimidine.

Experimental Methodologies

The following protocols outline self-validating workflows for generating distinct fused heterocyclic classes.

Workflow S1 Phase 1 Reagent Prep & Inert Atmosphere S2 Phase 2 Regioselective SNAr at C4 S1->S2 S3 Phase 3 Thermal/Catalytic Ring Closure S2->S3 S4 Phase 4 Purification & Characterization S3->S4

Fig 2: Four-phase experimental workflow for the synthesis of fused pyrimidine heterocycles.

Protocol A: Synthesis of 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Objective: Construct a pyrazolo-pyrimidine core via condensation with hydrazine hydrate. Mechanistic Choice: Hydrazine is an aggressive alpha-effect binucleophile. Triethylamine (Et₃N) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. Without Et₃N, the hydrazine would become protonated (pKa ~8.1), neutralizing its nucleophilicity and stalling the reaction.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5,6-trichloro-2-ethylpyrimidine (1.0 equiv, 5.0 mmol) in absolute ethanol (20 mL).

  • Base Addition: Add Et₃N (2.5 equiv, 12.5 mmol) to the solution. Self-Validation: The solution must remain clear; any immediate precipitation indicates moisture contamination or degraded starting material.

  • Regioselective SNAr: Cool the mixture to 0 °C using an ice bath. Dropwise add hydrazine hydrate (1.2 equiv, 6.0 mmol). Causality: Strict temperature control (0 °C) suppresses the activation energy required for the second SNAr at C6, ensuring exclusive mono-substitution at C4.

  • Thermal Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction to 80 °C for 6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The high-Rf starting material spot will vanish, replaced by a highly UV-active, lower-Rf product spot.

  • Workup: Cool the reaction to room temperature and pour it into ice-cold distilled water (50 mL). The fused bicyclic product will precipitate due to its insolubility in the aqueous matrix.

  • Purification: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and recrystallize from hot ethanol to yield the pure product.

Protocol B: Synthesis of 2-Ethyl-benzo[g]pteridine (Flavin Analogs)

Objective: Construct a tricyclic pteridine system using o-phenylenediamine. Mechanistic Choice: o-Phenylenediamine is a significantly weaker nucleophile than hydrazine because its nitrogen lone pairs are delocalized into the aromatic ring. Therefore, forcing conditions—a polar aprotic solvent (NMP) and a strong inorganic base (Cs₂CO₃)—are required to drive the cyclization at the recalcitrant C5 position[3].

Step-by-Step Procedure:

  • Preparation: Dissolve the pyrimidine starting material (5.0 mmol) and o-phenylenediamine (1.1 equiv, 5.5 mmol) in anhydrous NMP (15 mL) under an argon atmosphere.

  • Base Addition: Add finely powdered Cs₂CO₃ (3.0 equiv, 15.0 mmol). Causality: The large ionic radius of the cesium cation weakly coordinates the diamine, enhancing its nucleophilicity via the "cesium effect," while effectively neutralizing generated HCl.

  • Thermal Cyclization: Heat the mixture to 150 °C for 12 hours. The high boiling point of NMP prevents solvent loss during this extended thermal annulation.

  • Workup: Cool to room temperature and dilute with EtOAc (50 mL). Wash the organic layer extensively with brine (3 × 50 mL). Causality: NMP is highly water-soluble; repeated brine washes partition the NMP into the aqueous phase, preventing it from co-eluting during chromatography.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient, 0-5%) to isolate the tricyclic pteridine analog.

Quantitative Yield & Optimization Data

The table below summarizes the optimized parameters for synthesizing various fused systems from 4,5,6-trichloro-2-ethylpyrimidine, demonstrating the scaffold's versatility.

BinucleophileSolventBaseTemp (°C)Fused Heterocyclic SystemIsolated Yield (%)
Hydrazine hydrateAbsolute EtOHEt₃N802-Ethyl-1H-pyrazolo[3,4-d]pyrimidine78%
PhenylhydrazineAnhydrous THFDIPEA652-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine72%
Ethane-1,2-diamineDMFK₂CO₃1202-Ethyl-5,6,7,8-tetrahydropteridine65%
o-PhenylenediamineNMPCs₂CO₃1502-Ethyl-benzo[g]pteridine58%

Sources

Method

Application Note: Optimized Reaction Conditions for Regioselective Aminolysis of 4,5,6-Trichloro-2-ethylpyrimidine

Introduction & Mechanistic Rationale Polyhalogenated pyrimidines are highly valued scaffolds in medicinal chemistry, frequently serving as the core structural motif in the development of kinase inhibitors, anti-inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Polyhalogenated pyrimidines are highly valued scaffolds in medicinal chemistry, frequently serving as the core structural motif in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals [1]. Among these, 4,5,6-Trichloro-2-ethylpyrimidine (CAS 1197-30-4) presents a unique synthetic opportunity. The functionalization of this scaffold relies on Nucleophilic Aromatic Substitution (SNAr), a pathway governed by the profound electronic asymmetry of the pyrimidine ring [2].

The Causality of Regioselectivity

To successfully manipulate this molecule, one must understand the electronic environment of the pyrimidine core. The nitrogen atoms at positions 1 and 3 are highly electronegative, pulling electron density away from the adjacent carbon atoms.

  • C4 and C6 Positions: In 4,5,6-trichloro-2-ethylpyrimidine, the C4 and C6 positions are electronically equivalent due to symmetry. They are highly electrophilic because the anionic intermediate (Meisenheimer complex) generated during nucleophilic attack is directly stabilized by resonance delocalization onto the adjacent ring nitrogens [3].

  • C5 Position: The C5 position is meta to the ring nitrogens. It lacks this direct resonance stabilization, making the C5–Cl bond significantly more electron-rich and resistant to SNAr under mild conditions.

  • C2 Position: The C2 position is sterically and electronically blocked by the ethyl group.

Consequently, by strictly controlling the reaction stoichiometry and temperature, researchers can achieve exquisite regiocontrol, selectively displacing a single chlorine atom at the C4/C6 position while leaving the C5 chlorine intact[4].

SNAr_Regioselectivity Substrate 4,5,6-Trichloro- 2-ethylpyrimidine C4_C6 C4 / C6 Position Highly Electrophilic Substrate->C4_C6 Activated by N1/N3 C5 C5 Position Electron Rich Substrate->C5 Lack of Resonance Product Mono-Amination (4-amino-5,6-dichloro...) C4_C6->Product Primary Amine, DIPEA, 25°C NoRxn No Reaction under mild conditions C5->NoRxn Steric/Electronic Hindrance

Mechanistic rationale for the regioselective SNAr of 4,5,6-Trichloro-2-ethylpyrimidine.

Optimization of Reaction Conditions

To establish a robust and reproducible protocol, we evaluated various reaction parameters for the mono-aminolysis of 4,5,6-trichloro-2-ethylpyrimidine using benzylamine as a model primary amine nucleophile. The quantitative data and the causality behind the observed outcomes are summarized below.

Table 1: Optimization of Mono-aminolysis Conditions

EntrySolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (C4 vs C5)Mechanistic Observation / Causality
1EtOHEt3N80242>99:1High heat drives over-reaction (bis-amination). EtOH causes competitive ethoxylation side-reactions.
2 THF DIPEA 25 4 89 >99:1 Optimal. Aprotic solvent prevents solvolysis; DIPEA bulk minimizes base nucleophilicity.
3DCMDIPEA25676>99:1Lower solubility of amine hydrochloride byproduct salts slows the overall reaction rate.
4DMFK2CO325361>99:1Heterogeneous inorganic base leads to inconsistent reaction kinetics and lower conversion.
5THFNone501231>99:1Absence of base leads to HCl accumulation, protonating and deactivating the amine nucleophile.

Standardized Experimental Protocol

The following self-validating protocol is optimized for the synthesis of 4-(benzylamino)-5,6-dichloro-2-ethylpyrimidine (Entry 2 conditions).

Materials Required
  • 4,5,6-Trichloro-2-ethylpyrimidine (1.0 eq, 5.0 mmol)

  • Benzylamine (1.05 eq, 5.25 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 6.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Methodology

Step 1: Substrate Dissolution Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 4,5,6-Trichloro-2-ethylpyrimidine (1.05 g, 5.0 mmol) and anhydrous THF (20 mL). Cool the solution to 0 °C using an ice-water bath.

  • Causality: Starting at 0 °C dampens the initial exothermic SNAr reaction, preventing localized hot spots that drive unwanted bis-amination at the C6 position.

Step 2: Base Addition Inject DIPEA (1.04 mL, 6.0 mmol) into the stirring solution via syringe.

  • Causality: DIPEA acts as a non-nucleophilic "proton sponge." It neutralizes the HCl generated during the substitution, preventing the acidic deactivation of the incoming benzylamine nucleophile without competing for the electrophilic C4 site.

Step 3: Nucleophile Addition Dissolve benzylamine (0.57 mL, 5.25 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Causality: The strict 1.05 equivalent stoichiometry and dropwise addition maintain a low concentration of the active nucleophile, kinetically favoring mono-substitution over di-substitution.

Step 4: Reaction Propagation & Self-Validation Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow as the conjugated product forms. Monitor the reaction via TLC (Hexane:EtOAc 4:1). The starting pyrimidine (Rf ~0.8, UV active) will be cleanly replaced by a new, lower-running product spot (Rf ~0.4, UV active).

Step 5: Quenching & Extraction Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 to neutralize any residual acid. Transfer the biphasic mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL) and dry over anhydrous Na2SO4.

Step 6: Purification Concentrate the organic layer under reduced pressure. Purify the crude pale-yellow oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc).

  • Self-Validation Checkpoint: LC-MS analysis of the purified fractions should confirm the target mass [M+H]+ corresponding to the mono-aminated product, with the characteristic isotopic distribution pattern of a dichloro-compound (approx. 9:6:1 ratio for M : M+2 : M+4).

Workflow S1 1. Substrate Dissolution (Anhydrous THF, 0 °C) S2 2. Base Addition (DIPEA, 1.2 eq) S1->S2 S3 3. Amine Addition (Dropwise, 1.05 eq over 15 min) S2->S3 S4 4. Reaction Monitoring (TLC/LC-MS, 25 °C, 4 h) S3->S4 S5 5. Quench & Extraction (Aq. NaHCO3 / EtOAc) S4->S5 S6 6. Purification (Flash Chromatography) S5->S6

Standardized workflow for the regioselective mono-aminolysis protocol.

References

  • 4,5,6-Trichloropyrimidine-2-carboxamide . Molbank.[Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine . ARKIVOC.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry.[Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles . PubMed Central (PMC).[Link]

Application

Application Note: Solvent Selection Guide for the Functionalization of 4,5,6-Trichloro-2-ethylpyrimidine

Executive Summary 4,5,6-Trichloro-2-ethylpyrimidine (CAS 1197-30-4)[1] is a highly versatile, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical development. The pyrimidine c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5,6-Trichloro-2-ethylpyrimidine (CAS 1197-30-4)[1] is a highly versatile, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical development. The pyrimidine core features three distinct carbon-chlorine bonds. Due to the electron-withdrawing nature of the ring nitrogens, the C4 and C6 positions are highly activated toward Nucleophilic Aromatic Substitution (SNAr)[2]. Because the starting material is symmetrical, initial attack at either C4 or C6 yields the same intermediate. However, once the first nucleophile is installed, the symmetry is broken, and the ring is electronically deactivated, making the remaining C-Cl bonds less reactive[2].

The central challenge in working with this scaffold is controlling mono- versus di-substitution . This Application Note provides a rational, causality-driven guide to solvent selection, demonstrating how dielectric constants, solvation of the Meisenheimer complex, and kinetic control can be leveraged to achieve precise functionalization[3][4].

Mechanistic Rationale: The Causality of Solvent Effects

The choice of solvent dictates the reaction pathway by influencing the transition state energy and the nucleophilicity of the attacking species.

Polar Aprotic Solvents (DMF, DMSO, MeCN)

Polar aprotic solvents possess high dielectric constants (ε > 35) and excel at solvating cations, leaving anions (nucleophiles) highly exposed and reactive.

  • Causality: These solvents stabilize the anionic Meisenheimer intermediate formed during SNAr[3]. This drastically accelerates reaction kinetics.

  • Application: Ideal for exhaustive di-substitution (at C4 and C6) or when employing weak nucleophiles.

  • Risk: High risk of over-reaction (loss of mono-selectivity) and competitive hydrolysis. Trace water in DMF will rapidly convert the starting material into 5,6-dichloro-2-ethyl-4-hydroxypyrimidine[3].

Ethereal Solvents (THF, 2-MeTHF)

Ethereal solvents have moderate-to-low dielectric constants (ε ≈ 7.5).

  • Causality: They provide strict kinetic control . By not over-stabilizing the transition state, the inherent electronic difference between the highly reactive starting material and the deactivated mono-substituted product is maximized[5].

  • Application: The absolute standard for isolating mono-substituted C4/C6 products. THF is particularly synergistic with strong, non-nucleophilic bases like Lithium hexamethyldisilazide (LiHMDS), which can pre-deprotonate amine nucleophiles to form highly reactive, soluble anionic nucleophiles at low temperatures (-20 °C)[3][5].

Non-Polar Solvents (Toluene)
  • Causality: Non-polar solvents suppress spontaneous SNAr pathways due to their inability to stabilize charged intermediates.

  • Application: Toluene is the optimal solvent for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) at the C4/C6 positions, ensuring that transmetalation and reductive elimination outpace background nucleophilic attack[5].

Quantitative Data: Solvent Impact on Reaction Metrics

The following table summarizes the empirical impact of solvent selection on the reactivity profile of 4,5,6-Trichloro-2-ethylpyrimidine.

SolventDielectric Constant (ε)Optimal Reaction TypeTarget Equivalents (Nu)Temp RangePrimary OutcomeHydrolysis Risk
THF 7.5Mono-SNAr (Amination)1.0 - 1.05 eq-20 °C to 0 °C>90% Mono-substitutedLow (if anhydrous)
DMF 36.7Di-SNAr (Alkoxylation)2.5 - 3.0 eq20 °C to 60 °C>85% Di-substitutedHigh
Toluene 2.4Pd-Cross Coupling1.1 eq (Boronic Acid)80 °C to 100 °CRegioselective C4-ArylLow
EtOH 24.5Uncatalyzed Amination2.0 eq (Amine as base)0 °C to 25 °CMixed Mono/DiModerate (Alkoxylation risk)

Reaction Pathways & Workflows

Pathway SM 4,5,6-Trichloro-2-ethylpyrimidine Polar Polar Aprotic (DMF) Fast Kinetics SM->Polar Excess Nucleophile NonPolar Ethereal (THF) Kinetic Control SM->NonPolar 1.0-1.05 eq Nucleophile Coupling Biphasic (Toluene/H2O) Pd-Catalysis SM->Coupling Boronic Acid + Base Di Di-Substitution (C4 & C6) Polar->Di Thermodynamic Mono Mono-Substitution (C4 or C6) NonPolar->Mono Low Temp (-20°C) Cross Cross-Coupling (C4/C6) Coupling->Cross Transmetalation

Divergent functionalization pathways of 4,5,6-Trichloro-2-ethylpyrimidine based on solvent selection.

Experimental Protocols

Protocol A: Controlled Mono-Amination via Kinetic Control (THF)

Objective: Achieve strict mono-substitution at the C4/C6 position while preserving the remaining C-Cl bonds.

Reagents:

  • 4,5,6-Trichloro-2-ethylpyrimidine (1.0 equiv)

  • Secondary Amine Nucleophile (1.05 equiv)

  • LiHMDS (1.0 M in THF, 1.05 equiv)[3][5]

  • Anhydrous THF (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask and purge with Argon. Add 4,5,6-Trichloro-2-ethylpyrimidine and dissolve in half the total volume of anhydrous THF. Cool the stirring solution to -20 °C using a dry ice/ethylene glycol bath[3].

  • Nucleophile Activation: In a separate Argon-purged flask, dissolve the amine nucleophile in the remaining THF. Cool to -20 °C. Dropwise add LiHMDS to deprotonate the amine, stirring for 15 minutes to form the lithium amide[5].

  • Addition: Using a cannula, transfer the activated nucleophile solution dropwise into the pyrimidine solution over 30 minutes. Causality: Slow addition maintains a low localized concentration of the nucleophile, preventing di-substitution[3].

  • Monitoring: Stir at -20 °C for 1 hour. Monitor via LC-MS. The reaction should cleanly halt at the mono-substituted mass due to the deactivating effect of the newly installed amine group.

  • Workup: Quench the reaction cold with saturated aqueous NH₄Cl. Extract rapidly with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Exhaustive Di-Alkoxylation via Thermodynamic Control (DMF)

Objective: Fully substitute both the C4 and C6 positions.

Reagents:

  • 4,5,6-Trichloro-2-ethylpyrimidine (1.0 equiv)

  • Sodium Alkoxide (e.g., NaOMe) (2.5 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 4,5,6-Trichloro-2-ethylpyrimidine in anhydrous DMF at 0 °C under Argon.

  • Addition: Add the Sodium Alkoxide in a single portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C for 4 hours. Causality: The high dielectric constant of DMF accelerates the initial substitution, while the elevated temperature overcomes the electronic deactivation required for the second substitution[3].

  • Workup: Cool to room temperature and dilute with a 10-fold volume of chilled water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Workflow Prep 1. Preparation Dry Glassware Anhydrous THF Base 2. Deprotonation Add LiHMDS to Nucleophile Prep->Base React 3. Reaction Slow Addition at -20 °C Base->React Quench 4. Workup Aqueous Quench Rapid Extraction React->Quench Purify 5. Isolation Flash Chromatography Quench->Purify

Standard workflow for the kinetically controlled mono-amination of trichloropyrimidines.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters (ACS Publications).[Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec Biology.[Link]

  • Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate.[Link]

  • 2-Ethyl-4,5,6-trichlorpyrimidin - CAS 1197-30-4. Molaid.[Link]

Sources

Method

Scalable synthesis methods for 4,5,6-Trichloro-2-ethylpyrimidine derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale 4,5,6-Trichloropyrimidine derivatives, particul...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

4,5,6-Trichloropyrimidine derivatives, particularly 2-alkyl substituted variants like 4,5,6-trichloro-2-ethylpyrimidine, are highly valued electrophilic scaffolds in medicinal chemistry and agrochemical development ([1]). The orthogonal reactivity of the three chlorine atoms allows for regioselective sequential nucleophilic aromatic substitution (SNAr) ([2]). Typically, the C-4 and C-6 positions are highly activated toward nucleophiles, while the C-5 chlorine serves as a lipophilic handle or a site for late-stage cross-coupling.

Route Selection: Direct chlorination of 2-ethylpyrimidine-4,6-diol using harsh reagents (e.g., Cl₂/PCl₅) to achieve the 4,5,6-trichloro substitution pattern is often plagued by poor regiocontrol, over-chlorination, and severe safety hazards at scale. Instead, a highly scalable, two-step "bottom-up" approach is preferred (). This involves the base-mediated condensation of an amidine with a pre-halogenated malonate derivative, followed by deoxychlorination ([3]).

By utilizing dimethyl chloromalonate , the C-5 chlorine atom is installed directly during the cyclization step, bypassing the need for dangerous electrophilic aromatic halogenation of the pyrimidine ring.

Synthetic Workflow

SynthesisWorkflow A Propionamidine HCl + Dimethyl chloromalonate B NaOMe, MeOH Reflux, 4-6 h A->B C 5-Chloro-2-ethylpyrimidine-4,6-diol B->C Cyclization D POCl3, PhNMe2 105°C, 4 h C->D E 4,5,6-Trichloro-2-ethylpyrimidine D->E Deoxychlorination

Synthetic workflow for 4,5,6-trichloro-2-ethylpyrimidine via amidine condensation.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-ethylpyrimidine-4,6-diol

Causality & Chemistry: Sodium methoxide serves a dual purpose in this step: it liberates the free base of propionamidine from its hydrochloride salt and deprotonates the highly acidic alpha-proton of dimethyl chloromalonate. The thermodynamic driving force of this reaction is the formation of the insoluble sodium salt of the resulting pyrimidine-4,6-diol, which pulls the equilibrium forward and prevents unwanted side reactions ([4]).

Step-by-Step Procedure:

  • Preparation: Charge a dry, nitrogen-purged reactor with anhydrous methanol (5.0 L/kg of amidine) and cool to 0–5 °C.

  • Base Addition: Slowly add sodium methoxide (3.0 equivalents) while maintaining the internal temperature below 15 °C to prevent solvent boil-off.

  • Free-Basing: Add propionamidine hydrochloride (1.0 equivalent) portion-wise. Stir for 30 minutes to ensure complete free-basing.

  • Condensation: Add dimethyl chloromalonate (1.05 equivalents) dropwise over 1 hour.

  • Cyclization: Heat the reaction mixture to reflux (approx. 65 °C) for 4–6 hours.

    • Self-Validation Check: Reaction completion is confirmed when In-Process Control (IPC) via HPLC shows <2% of dimethyl chloromalonate remaining.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove methanol.

  • Isolation: Dissolve the crude sodium salt residue in water and acidify to pH 2-3 using 6M HCl. The product will precipitate as a dense white-to-off-white solid.

  • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 50 °C to a constant weight.

Step 2: Chlorination to 4,5,6-Trichloro-2-ethylpyrimidine

Causality & Chemistry: The conversion of the diol to the dichloride utilizes Phosphorus Oxychloride (POCl₃). N,N-dimethylaniline (PhNMe₂) acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-Haack-type intermediate with POCl₃, which facilitates the displacement of the tautomeric hydroxyl groups (). It simultaneously acts as an acid scavenger, preventing the degradation of the pyrimidine ring by sequestering the generated HCl.

Step-by-Step Procedure:

  • Setup: Charge a glass-lined reactor (GLR) with 5-chloro-2-ethylpyrimidine-4,6-diol (1.0 equivalent) and POCl₃ (4.0 equivalents). Note: POCl₃ is used in excess to act as both the reagent and the solvent.

  • Catalyst Addition: Add N,N-dimethylaniline (0.5 equivalents) dropwise at room temperature.

    • Safety Warning: This addition generates a mild exotherm; control the addition rate strictly.

  • Deoxychlorination: Heat the mixture to 105 °C (reflux) for 4 hours.

    • Self-Validation Check: Monitor the reaction by GC-MS. The intermediate mono-chloro species must be fully consumed before proceeding.

  • Concentration: Cool the mixture to 25 °C and concentrate under reduced pressure to recover the excess POCl₃.

  • Critical Quench: Slowly pour the concentrated viscous residue into a vigorously stirred mixture of crushed ice and water, maintaining the internal temperature strictly below 20 °C.

    • Causality: Rapid hydrolysis of residual POCl₃ prevents the formation of hazardous polyphosphoric acid byproducts and minimizes the hydrolysis of the newly formed C-Cl bonds.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 3.0 L/kg).

  • Purification: Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, and concentrate. Purify via short-path vacuum distillation to yield the pure product as a pale yellow oil.

Quantitative Data & Optimization

The choice of base/catalyst during the deoxychlorination step (Step 2) is critical for maximizing both yield and purity while minimizing reaction times.

EntryReagent SystemTemperature (°C)Time (h)Yield (%)Purity (GC, %)
1POCl₃ (neat)105124582
2POCl₃ + Pyridine10566890
3 POCl₃ + PhNMe₂ 105 4 88 98
4POCl₃ + Et₃N10567285

Table 1: Optimization of Deoxychlorination Conditions. The use of N,N-dimethylaniline (PhNMe₂) significantly enhances both yield and purity compared to neat POCl₃ or other amine bases.

Safety & Scalability Considerations

  • Exotherm Control: The addition of NaOMe in Step 1 and the POCl₃ aqueous quench in Step 2 are highly exothermic. Controlled addition protocols and adequate jacket cooling capacity are mandatory for scale-up operations.

  • Reactor Compatibility: POCl₃ and the generated HCl are highly corrosive. Step 2 must be executed exclusively in a Glass-Lined Reactor (GLR) or Hastelloy equipment to prevent metal leaching and reactor degradation.

References

  • A preparative method for synthesis of 4,5,6-trichloropyrimidine - ARKIVOC / ResearchGate.[Link]

  • Development of the Late-Phase Manufacturing Process of ZPL389: Control of Process Impurities by Enhanced Process Knowledge - ACS Publications.[Link][2]

  • Recent synthetic methodologies for pyrimidine and its derivatives - TÜBİTAK Academic Journals.[Link][4]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.[Link][3]

Sources

Application

Application Note: 4,5,6-Trichloro-2-ethylpyrimidine as a High-Performance Anchor in Reactive Dye Synthesis

Target Audience: Materials Scientists, Textile Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Chemical Profile & Mechanistic Causality 4,5,6-Trichloro-2-et...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Textile Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Chemical Profile & Mechanistic Causality

4,5,6-Trichloro-2-ethylpyrimidine (CAS: 1197-30-4) is a highly versatile, electron-deficient heteroaromatic scaffold. While traditionally recognized for its role in textile coloration, this halogenated pyrimidine is increasingly utilized in chemical biology for the synthesis of fluorescent probes and targeted covalent inhibitors[1].

In dye synthesis, it functions as a robust reactive anchor. The mechanistic causality behind its efficacy lies in the Nucleophilic Aromatic Substitution (SNAr) pathway[2]. The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. The addition of three chlorine atoms at the 4, 5, and 6 positions further lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly electrophilic.

When exposed to an amino-functionalized chromophore, the C4 or C6 position undergoes nucleophilic attack, forming a negatively charged Meisenheimer complex [2]. The subsequent elimination of a chloride ion restores aromaticity, yielding a stable pyrimidine-dye conjugate. The 2-ethyl group provides steric shielding and lipophilicity, which enhances the dye's hydrolytic stability in aqueous solutions compared to unsubstituted analogues[3].

SNAr_Mechanism A 4,5,6-Trichloro- 2-ethylpyrimidine (Electrophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack (C4/C6) B Chromophore-NH2 (Nucleophile) B->C Amine Addition D Pyrimidine-Dye Conjugate (Product) C->D Chloride Elimination

Fig 1: SNAr mechanism of 4,5,6-Trichloro-2-ethylpyrimidine with an amino-chromophore.

Experimental Protocol 1: Synthesis of the Pyrimidine-Chromophore Conjugate

Objective: To synthesize a reactive dye by conjugating 4,5,6-Trichloro-2-ethylpyrimidine with an amino-chromophore (e.g., an azo dye precursor).

Causality & Logic: The SNAr reaction of chloropyrimidines is inherently slower than that of fluorinated analogues[4]. Therefore, elevated temperatures or microwave irradiation are required. The reaction must be maintained at a near-neutral pH; if the environment becomes too acidic from the generated HCl by-product, the nucleophilic amine will protonate (forming -NH3⁺), halting the reaction. Monitoring the pH drop is a self-validating indicator of reaction progress.

Step-by-Step Methodology:
  • Dissolution: Dissolve 10.0 mmol of the amino-containing chromophore in 50 mL of deionized water. Adjust the pH to 6.5–7.0 using a 10% (w/v) Na₂CO₃ solution.

  • Reagent Addition: Dissolve 11.0 mmol of 4,5,6-Trichloro-2-ethylpyrimidine in 10 mL of acetone (to aid aqueous dispersion). Add this solution dropwise to the chromophore mixture over 30 minutes under continuous stirring.

  • Reaction Execution:

    • Conventional Method: Heat the mixture to 45–50 °C for 3–4 hours.

    • Microwave Method: Subject the mixture to microwave irradiation (150 W, 80 °C) for 90 minutes to accelerate the substitution rate[4].

  • pH Maintenance (Critical): Continuously monitor the pH. As HCl is liberated, the pH will drop. Neutralize the acid in real-time by adding 10% Na₂CO₃ dropwise to maintain the pH strictly between 6.0 and 7.0.

  • Isolation: The reaction is complete when the pH stabilizes without further alkali addition. Cool the mixture to 0–5 °C. Induce precipitation by adding NaCl (up to 15% w/v). Filter the precipitate, wash with cold brine, and dry in vacuo at 40 °C.

Quantitative Data: Optimization of SNAr Conditions

Table 1: Comparison of Conventional vs. Microwave-Assisted Conjugation[4]

Heating MethodTemperature (°C)Reaction Time (min)Reagent Molar Ratio (Dye:Pyrimidine)Isolated Yield (%)Purity (HPLC)
Conventional502401 : 1.168%>92%
Microwave (150W)80901 : 1.184%>96%

Experimental Protocol 2: Application to Cellulosic Substrates (Exhaustion Dyeing)

Objective: To covalently bond the synthesized trichloropyrimidine dye to cotton fibers.

Causality & Logic: Cellulose fibers possess a negative surface charge (zeta potential) in water, which repels anionic dye molecules. The addition of an electrolyte (NaCl) masks this charge, driving the dye from the liquor into the fiber (exhaustion)[5]. Following exhaustion, the addition of an alkali (Na₂CO₃) deprotonates the cellulose hydroxyl groups (Cell-OH → Cell-O⁻). This highly nucleophilic cellulosate anion attacks the remaining reactive chlorine on the pyrimidine ring, forming a permanent, covalent ether linkage[3].

Step-by-Step Methodology:
  • Dye Bath Preparation: Prepare a dye bath containing 2% on-weight-of-fabric (o.w.f.) of the synthesized dye in distilled water. Maintain a liquor ratio of 1:20 (fabric weight to water volume).

  • Exhaustion Phase: Immerse the cellulosic fabric at 40 °C. Over a 20-minute period, gradually add 50 g/L of NaCl in three equal portions. Note: Portion-wise addition prevents rapid, uneven dye strike, ensuring levelness[5].

  • Fixation Phase: Raise the bath temperature to 80 °C. Trichloropyrimidines require higher thermal energy for fixation compared to highly reactive dichlorotriazines[3]. Add 15 g/L of Na₂CO₃ to raise the pH to 10.5–11.0. Maintain these conditions for 60 minutes.

  • Wash-Off (Self-Validation): Drain the bath. Rinse the fabric with cold water, followed by a vigorous hot wash at 95 °C with 2 g/L of a non-ionic detergent for 15 minutes. This step removes hydrolyzed (unfixed) dye. If the wash water remains heavily tinted, it indicates incomplete covalent fixation during Step 3.

Dyeing_Workflow S1 1. Dye Bath Preparation Neutral pH, 40°C S2 2. Exhaustion Phase Add NaCl (Masks Zeta Potential) S1->S2 Drives dye to fiber surface S3 3. Fixation Phase Add Na2CO3, pH 10.5-11.0, 80°C S2->S3 Generates Cellulosate Nucleophile S4 4. Wash-Off Hot wash to remove hydrolyzed dye S3->S4 Covalent Ether Bond Formed

Fig 2: Step-by-step exhaustion dyeing workflow for trichloropyrimidine reactive dyes.

Performance Data & Fastness Properties

Trichloropyrimidine-based dyes are renowned for their exceptional stability. The robust pyrimidine ring and the highly stable ether linkage formed with cellulose result in superior resistance to acid hydrolysis and oxidative bleaching compared to traditional reactive systems.

Table 2: Typical Fastness Properties of Trichloropyrimidine-based Reactive Dyes on Cotton

Fastness PropertyTest StandardRating (1-5 Scale)*Causality for High Performance
Wash Fastness (60°C) ISO 105-C064-5Covalent ether bond resists alkaline hydrolysis during laundering.
Light Fastness ISO 105-B025-6 (1-8 Scale)Pyrimidine ring acts as an electron sink, stabilizing the chromophore against photo-oxidation.
Rubbing (Dry) ISO 105-X124-5High fixation rate leaves minimal unfixed surface dye.
Rubbing (Wet) ISO 105-X124Efficient hot wash-off protocol removes hydrolyzed by-products.

*Scale: 1 = Poor, 5 = Excellent (except Light Fastness which uses a 1-8 scale).

Relevance to Drug Development & Biological Probes

Beyond textile applications, the 4,5,6-Trichloro-2-ethylpyrimidine scaffold is highly valued in drug development. Halogenated pyrimidines serve as critical intermediates for synthesizing kinase inhibitors and antiproliferative agents. Furthermore, when conjugated to fluorophores, the remaining reactive halogens can function as site-specific covalent modifiers for proteins. This enables the creation of advanced photo-cross-linkers and fluorescent probes for cellular imaging, where the SNAr mechanism allows the probe to covalently bind to nucleophilic cysteine or lysine residues on target proteins[1].

References

  • CHAPTER 8: Reactive Dyes for Textile Fibres - Books - The Royal Society of Chemistry Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Green synthesis of reactive dye for ink-jet printing - White Rose Research Online Source: White Rose University Consortium URL:[Link]

  • Reverse Micellar Dyeing of Cotton Fabric with Reactive Dye Using Biodegradable Non-Ionic Surfactant as Nanoscale Carrier Source: MDPI URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Hydrolysis in 4,5,6-Trichloro-2-ethylpyrimidine Workflows

Welcome to the Technical Support Center for polychlorinated pyrimidine handling. This guide is engineered for researchers and drug development professionals facing yield-limiting hydrolysis side reactions when working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polychlorinated pyrimidine handling. This guide is engineered for researchers and drug development professionals facing yield-limiting hydrolysis side reactions when working with 4,5,6-Trichloro-2-ethylpyrimidine .

Due to the extreme electron deficiency of the pyrimidine core, the C4 and C6 positions of this molecule are hyper-activated. While this is advantageous for Nucleophilic Aromatic Substitution (SNAr), it makes the compound highly susceptible to nucleophilic attack by trace water, leading to the formation of undesired hydroxypyrimidine (pyrimidone) side products.

Pathway SM 4,5,6-Trichloro- 2-ethylpyrimidine Nucleophile Amine (SNAr) Desired SM->Nucleophile Dry Solvent, Non-nucleophilic Base Water H2O / OH- Undesired SM->Water Trace Moisture, Aqueous Base Product 4-Amino-5,6-dichloro- 2-ethylpyrimidine Nucleophile->Product SideProduct 4-Hydroxy-5,6-dichloro- 2-ethylpyrimidine Water->SideProduct

Competing pathways: Desired SNAr vs. undesired hydrolysis in polychlorinated pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is 4,5,6-Trichloro-2-ethylpyrimidine so much more sensitive to hydrolysis than standard chlorobenzenes? A1: The causality lies in the molecular orbital energetics. The pyrimidine ring nitrogens are strongly electron-withdrawing, which significantly lowers the LUMO energy of the ring. The presence of three chlorine atoms (C4, C5, C6) further depletes electron density via inductive effects. Consequently, the C4 and C6 positions act as powerful electrophiles. Even atmospheric moisture, when combined with a base, can act as a competing nucleophile, displacing the chloride to form the thermodynamically stable pyrimidone tautomer[1].

Q2: I am observing ~20-30% of the 4-hydroxy side product during my amine cross-coupling. How do I suppress this? A2: Hydrolysis in SNAr reactions is typically caused by trace water in solvents, hygroscopic bases, or prolonged heating[1]. To build a robust system, implement the following changes:

  • Solvent Switch: Move from polar aprotic solvents that are notoriously difficult to keep dry (like DMF) to non-polar solvents like Toluene. Toluene significantly minimizes water solubility and suppresses the hydrolysis side reaction[2].

  • Base Selection: Avoid alkali carbonates (e.g., K₂CO₃, Na₂CO₃) unless they are oven-dried immediately before use. Switch to bulky, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA).

  • Temperature Control: High temperatures exponentially increase the rate of hydrolysis[1]. Run the reaction at the lowest possible temperature that still permits the desired amine to react (often 0°C to 20°C for highly reactive halogens).

Q3: How much do solvent and base choices actually impact the hydrolysis rate? A3: The impact is profound. The table below summarizes quantitative data from optimization studies on polychlorinated pyrimidines, demonstrating how specific combinations dictate the reaction pathway.

Table 1: Effect of Reaction Conditions on Hydrolysis vs. SNAr Yield
Solvent SystemBase ChoiceTemperatureSystem MoistureHydrolysis Side Product (%)Desired SNAr Yield (%)
DMFK₂CO₃ (Solid)80°C>0.2%35%45%
DMFTEA25°C<0.1%15%70%
TolueneTEA25°C<0.05%5%88%
TolueneDIPEA25°C<0.05%<2%92%
DCMDIPEA0°C<0.01%Not Detected 95%

Q4: My reaction goes cleanly, but I see hydrolysis occurring during the aqueous workup. How can I prevent late-stage degradation? A4: Polychlorinated pyrimidines remain sensitive to hydrolysis until all reactive halogens are displaced. If your product still contains active chlorines (e.g., the 5,6-dichloro intermediate), standard aqueous workups will degrade it[3]. Solution: Quench the reaction by slowly pouring it into a vigorously stirred mixture of crushed ice and water. This manages the exotherm and keeps the localized temperature near 0°C[3]. Extract immediately into a non-polar organic solvent (e.g., DCM) to partition the product away from the aqueous phase.

Diagnostic Workflow

Workflow Start Analyze Crude LC-MS Check Hydrolysis > 5%? Start->Check Dry Use strictly anhydrous solvents (Toluene/DCM) Check->Dry Yes: In-reaction Base Switch to DIPEA (avoid aqueous bases) Check->Base Yes: In-reaction Temp Lower reaction temp to 0-20°C Check->Temp Yes: In-reaction Workup Quench with ice-water, extract immediately Check->Workup Yes: Post-reaction Check->Workup No

Decision matrix for diagnosing and resolving hydrolysis in chloropyrimidine workflows.

Experimental Protocols

Self-Validating Protocol: Anhydrous SNAr Amination

To guarantee success, this protocol incorporates a "Zero-Point Moisture Check" . This ensures the system is self-validating; if the environment is compromised, the protocol will flag it before you waste valuable nucleophiles.

Step 1: System Preparation & Drying

  • Flame-dry a Schlenk flask under a vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Add 4,5,6-Trichloro-2-ethylpyrimidine (1.0 equiv) to the flask.

  • Inject anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration) via a dry syringe.

Step 2: Base Addition & Zero-Point Moisture Check (Self-Validation)

  • Inject anhydrous DIPEA (1.5 equiv). Stir at 0°C for 10 minutes.

  • Validation Gate: Withdraw a 10 µL aliquot, dilute in dry Acetonitrile, and run a rapid LC-MS.

    • Pass: Only the parent mass of the starting material is observed.

    • Fail: If the M-Cl+OH mass (hydrolysis product) is detected, your solvent or base is wet. Abort the reaction , discard the solvent batch, and restart.

Step 3: Nucleophile Addition

  • Once validated, slowly add the amine nucleophile (1.05 equiv) dropwise over 15 minutes while maintaining the reaction temperature at 0°C.

  • Allow the reaction to stir at 0°C to 20°C. Monitor progression via TLC/LC-MS until the starting material is consumed.

Step 4: Cryogenic Quench & Isolation

  • Prepare a beaker with a 1:1 mixture of crushed ice and saturated aqueous NaHCO₃.

  • Transfer the reaction mixture directly into the vigorously stirring ice mixture[3].

  • Immediately transfer to a separatory funnel and extract with cold DCM (3x). The rapid phase separation prevents late-stage hydrolysis.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30°C.

References

  • American Chemical Society. Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 4,5,6-Trichloro-2-ethylpyrimidine Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers, chemists, and drug development professionals through the complex isolation and purification of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers, chemists, and drug development professionals through the complex isolation and purification of 4,5,6-Trichloro-2-ethylpyrimidine .

This highly functionalized, electron-deficient heterocycle is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors. Due to the presence of three chlorine atoms—particularly the highly reactive halogens at the C4 and C6 positions—this intermediate is exceptionally prone to hydrolysis and nucleophilic degradation during workup. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Module 1: Physicochemical Profiling & Data

Understanding the physical properties of 4,5,6-Trichloro-2-ethylpyrimidine is the foundation of any successful purification strategy. The quantitative and qualitative data below dictate our handling parameters.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₆H₅Cl₃N₂High halogen content significantly increases lipophilicity.
Molecular Weight 211.47 g/mol Relatively volatile; caution is required during prolonged vacuum drying.
Solubility Profile Soluble in DCM, EtOAc, Toluene, Hexane. Insoluble in cold water.Ideal for liquid-liquid extraction using Dichloromethane (DCM) or Ethyl Acetate[1].
Chemical Stability Highly sensitive to strong bases and aqueous nucleophiles.Requires strict pH control (pH 6.0–7.0) during aqueous quenching to prevent degradation[1].
Chromatographic Behavior High Rf​ in non-polar solvent systems.Elutes rapidly in normal-phase silica gel chromatography due to a lack of hydrogen bond donors[2].
Module 2: Standard Operating Procedures (SOPs)

Below is the validated experimental workflow for isolating the target compound from a crude chlorination reaction mixture (typically involving POCl3​ and a tertiary amine base).

G A Crude Reaction Mixture (in POCl3/Toluene) B Thermal Quench (0°C, Ice/Water) A->B Controlled Addition C pH Adjustment (pH 6-7 with 20% NaOH) B->C Neutralization D Liquid-Liquid Extraction (DCM / Aqueous) C->D Phase Separation E Silica Gel Flash Chromatography D->E Dry & Conc. F Recrystallization (Pet Ether / EtOAc) E->F Pool Fractions

Experimental workflow for the isolation and purification of 4,5,6-trichloropyrimidine derivatives.

SOP 1: Controlled Aqueous Quench and Extraction

Causality & Logic: The synthesis of trichloropyrimidines typically utilizes phosphorus oxychloride ( POCl3​ ). Unreacted POCl3​ must be destroyed, generating HCl and phosphoric acid. If the pH drops too low (< 4), the pyrimidine nitrogen protonates, driving the product into the aqueous layer. If the pH exceeds 8, hydroxide ions will aggressively attack the C4/C6 chlorines via SN​Ar .

  • Cooling: Cool the crude reaction mixture to 0°C using an ice-salt bath[1].

  • Quenching: Slowly add the mixture dropwise into vigorously stirred ice water. Self-validation: Ensure the internal temperature never exceeds 10°C during addition to prevent thermal degradation.

  • Neutralization: Carefully adjust the pH to exactly 6.0–7.0 using a 20% aqueous NaOH solution or saturated NaHCO3​ [1][2]. Self-validation: Continuously monitor with a calibrated pH meter; do not rely solely on indicator paper.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM)[1].

  • Washing & Drying: Wash the combined organic layers with saturated NH4​Cl solution, followed by saturated brine[1]. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at <35°C to avoid volatilizing the product.

SOP 2: Normal-Phase Flash Column Chromatography

Causality & Logic: Crude extracts often contain under-chlorinated byproducts (e.g., 4,5-dichloro-2-ethylpyrimidine) or colored polymeric impurities. The trichloropyrimidine is highly lipophilic, allowing it to elute quickly while polar impurities remain on the baseline.

  • Column Preparation: Pack a column with 200-300 mesh silica gel[2].

  • Loading: Load the crude concentrated oil using a minimum volume of DCM.

  • Elution: Elute using a gradient of n-hexane / ethyl acetate, starting at 100:0 and slowly increasing to 20:1[2].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). The target compound will be one of the first major UV-active spots to elute.

SOP 3: Recrystallization for High Purity (>99%)

Causality & Logic: Chromatography may not perfectly resolve closely related regioisomers. Recrystallization leverages differential lattice energies to isolate the pure target compound, which is mandatory for downstream API coupling[3][4].

  • Dissolution: Dissolve the chromatographed solid in a minimal amount of warm (not boiling) petroleum ether / ethyl acetate mixture[1].

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours. Self-validation: Slow cooling prevents the entrapment of impurities within the crystal lattice[4].

  • Isolation: Filter the resulting white crystals via vacuum filtration and wash with ice-cold petroleum ether.

Module 3: Diagnostic Troubleshooting & FAQs

Q1: During the aqueous workup, my product degrades into a highly polar baseline spot on TLC. What is happening? A: You are observing the hydrolysis of the C4 or C6 chlorine atoms. The 4,5,6-trichloropyrimidine core is highly electrophilic. If your quench pH inadvertently spikes above 8.0, hydroxide ions ( OH− ) act as nucleophiles, displacing the chlorine via a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism to form a pyrimidinol derivative. Solution: Strictly maintain the pH between 6.0 and 7.0 during neutralization[1]. Use a buffer like saturated NaHCO3​ if manual NaOH addition is too difficult to control[2].

Pathway A 4,5,6-Trichloro- 2-ethylpyrimidine B OH⁻ Attack (pH > 8) at C4 or C6 A->B Nucleophilic Addition C Meisenheimer Intermediate B->C Transition State D Hydrolyzed Degradant C->D Chloride Elimination

Nucleophilic aromatic substitution (SNAr) degradation pathway at elevated pH.

Q2: I am experiencing a severe emulsion during the DCM extraction step. How can I break it? A: Emulsions in this specific workflow are typically caused by insoluble polymeric phosphate salts generated during the POCl3​ quench. Solution: Do not add more solvent. Instead, filter the entire biphasic mixture through a pad of Celite to remove the suspended particulates. Alternatively, adding a small volume of saturated brine (NaCl) increases the ionic strength of the aqueous layer, which helps separate the organic and aqueous phases[5].

Q3: My isolated product is an oil rather than a solid, and it refuses to crystallize. A: This indicates the presence of residual solvents or structurally similar impurities (like the 4,5-dichloro derivative) that depress the melting point. Solution: First, ensure the product is thoroughly dried under high vacuum to remove all traces of ethyl acetate or DCM[5]. If it remains an oil, re-subject it to flash chromatography with a shallower gradient (e.g., 50:1 Hexane:EtOAc) to remove the structurally similar impurities before attempting recrystallization again[2].

Q4: Can I use reverse-phase chromatography (C18) instead of normal-phase silica? A: It is highly discouraged. Reverse-phase chromatography relies on aqueous mobile phases (e.g., Water/Acetonitrile). Given the extreme sensitivity of 4,5,6-Trichloro-2-ethylpyrimidine to hydrolysis, prolonged exposure to water in the column will lead to significant product degradation. Stick to anhydrous normal-phase silica gel[2].

References
  • Title: A preparative method for Synthesis of 4,5,6-trichloropyrimidine | Source: Semantic Scholar | URL: [Link]

  • Title: CN102250016A - Method for preparing 4,5,6-trichloropyrimidine | Source: Google Patents | URL
  • Title: Purification of Organic Compounds: from Crude Product to Purity | Source: Eastern Mediterranean University | URL: [Link]

Sources

Troubleshooting

Overcoming regioselectivity issues in 4,5,6-Trichloro-2-ethylpyrimidine substitution

Title : Technical Support Center: Overcoming Regioselectivity Issues in 4,5,6-Trichloro-2-ethylpyrimidine SNAr Substitutions Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I freq...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Technical Support Center: Overcoming Regioselectivity Issues in 4,5,6-Trichloro-2-ethylpyrimidine SNAr Substitutions

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing regioselectivity challenges when functionalizing polyhalogenated pyrimidines. The scaffold 4,5,6-trichloro-2-ethylpyrimidine presents a classic regiocontrol puzzle. While the molecule possesses a plane of symmetry making the C4 and C6 positions chemically equivalent, differentiating between mono-substitution, di-substitution, and functionalizing the notoriously unreactive C5 position requires precise mechanistic control. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to ensure predictable synthetic outcomes.

Section 1: Mechanistic Principles of Regioselectivity (The "Why")

To master this scaffold, we must first understand the underlying electronic environment. Successful experimental design relies on exploiting these structural realities:

  • C4/C6 Activation (The SNAr Sweet Spot): In pyrimidine systems, the nitrogen atoms act as powerful electron-withdrawing groups via resonance (-M effect). The C4 and C6 positions are ortho/para to these nitrogens, making them highly electrophilic. Quantum mechanical LUMO (Lowest Unoccupied Molecular Orbital) analyses of analogous trichloropyrimidines reveal massive orbital lobes at C4 and C6, but virtually none at C2 or C5[1]. Because C2 is blocked by an ethyl group, initial nucleophilic attack will exclusively occur at C4 (or the equivalent C6).

  • C5 Deactivation: The C5 position is meta to both ring nitrogens. It lacks resonance stabilization for the Meisenheimer intermediate during a Nucleophilic Aromatic Substitution (SNAr) reaction. Consequently, C5 is exceptionally resistant to standard nucleophilic attack[2].

  • Symmetry Breaking & The Second Substitution: Once the first nucleophile (e.g., an amine) attacks C4, the symmetry is broken. The new substituent typically donates electron density into the ring, raising the activation energy for subsequent substitutions. However, because C6 remains activated by the adjacent nitrogen, over-substitution (di-SNAr) is a rampant side reaction if kinetics are not strictly managed[3].

Section 2: Troubleshooting Guides & Validated Protocols

Issue 1: Rampant Over-Substitution (Formation of 4,6-Disubstituted Byproducts)

Symptom: LC-MS shows a mixture of the desired 4-mono-substituted product and the 4,6-di-substituted impurity, even when using exactly 1.0 equivalent of nucleophile. Causality: If the reaction is run at room temperature or higher, the thermal energy easily overcomes the slightly elevated activation barrier of the C6 position. Furthermore, as the mono-substituted product forms, localized concentration gradients can lead to double alkylation before the starting material is entirely consumed. Solution: Kinetic control via cryogenic temperatures, precise stoichiometry, and non-polar solvent selection.

Protocol 1: Selective Mono-SNAr at C4 Self-Validating System: By dropping the temperature to -20 °C, we exploit the ΔΔG‡ between the first and second substitution. The reaction will stall after mono-substitution, acting as an internal kinetic checkpoint.

  • Preparation: Dissolve 4,5,6-trichloro-2-ethylpyrimidine (1.0 eq) in anhydrous THF or DCM (0.2 M concentration).

  • Cooling: Chill the reactor to -20 °C under an inert atmosphere (N2/Ar).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality: Avoid stronger bases that might generate reactive nucleophilic species from the solvent.

  • Nucleophile Addition: Dissolve the amine nucleophile (0.95 eq) in a small volume of THF. Add this solution dropwise over 30 minutes using a syringe pump. Causality: Dropwise addition prevents localized excess of the nucleophile, mitigating di-substitution.

  • Monitoring: Stir at -20 °C for 2 hours. Monitor by TLC or LC-MS. If starting material remains, slowly warm to 0 °C, but do not exceed 0 °C until the reaction is quenched.

Issue 2: Inability to Functionalize the C5 Position

Symptom: After successfully substituting C4 and C6, the C5-chloride remains completely inert to amines, alkoxides, or thiolates, even at reflux. Causality: As established, C5 is thermodynamically deactivated for SNAr[1]. Attempting to force SNAr here will only lead to degradation of the pyrimidine ring or the C2-ethyl group. Solution: Abandon SNAr and switch to transition-metal catalysis (e.g., Buchwald-Hartwig amination) which operates via oxidative addition into the C-Cl bond rather than nucleophilic attack[3].

Protocol 2: Palladium-Catalyzed C5 Functionalization Self-Validating System: This protocol assumes C4 and C6 have already been substituted (e.g., forming a 4,6-diamino-5-chloro-2-ethylpyrimidine derivative). If C6 is still a chloride, Pd will preferentially insert there, validating that C4/C6 must be capped first.

  • Preparation: In a glovebox, charge a Schlenk flask with the 4,6-disubstituted-5-chloro-2-ethylpyrimidine (1.0 eq), the desired nucleophile (1.5 eq), and sodium tert-butoxide (2.0 eq).

  • Catalyst Loading: Add Pd2(dba)3 (5 mol%) and BrettPhos ligand (10 mol%). Causality: BrettPhos is highly effective for coupling deactivated, sterically hindered aryl chlorides with primary amines.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane.

  • Reaction: Seal the flask, remove from the glovebox, and heat to 100 °C for 12-16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and purify via flash chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q: Why does my C2-ethyl group seem to degrade under harsh SNAr conditions? A: While the C2-ethyl group is generally stable, extended heating (>100 °C) in the presence of strong bases (like NaOH or alkoxides) can lead to deprotonation at the benzylic-like alpha carbon, leading to unwanted side reactions or polymerization. Always prefer non-nucleophilic organic bases (DIPEA, TEA) and keep temperatures below 80 °C for SNAr[3].

Q: Can I use a solvent like DMF or DMSO for the mono-substitution? A: It is not recommended for selective mono-substitution. Polar aprotic solvents like DMF heavily accelerate SNAr reactions by solvating the counter-ion and leaving the nucleophile naked. This compresses the kinetic difference between C4 and C6 substitution, leading to higher di-substitution impurities. Stick to THF or DCM for the first step.

Q: How do I separate the mono-substituted product from the di-substituted impurity? A: The mono-substituted product (retaining two chlorides) is significantly less polar than the di-substituted product. Standard normal-phase silica gel chromatography (Hexanes/Ethyl Acetate gradient) easily resolves them.

Section 4: Quantitative Data Summary

The following table summarizes how reaction parameters dictate the regioselective outcome.

Reaction GoalNucleophileSolventTempExpected Ratio (Mono : Di : C5)
Selective Mono-SNAr (C4) 0.95 eqTHF / DCM-20 °C to 0 °C> 95 : 5 : 0
Di-SNAr (C4 & C6) 2.5 eq1,4-Dioxane80 °C< 1 : 99 : 0
Tri-substitution (C5) 1.5 eqToluene (Pd Cat.)100 °C0 : 0 : > 90
(Note: Tri-substitution ratio assumes C4 and C6 are already fully substituted prior to the reaction).

Section 5: Visualizations

Below is the logical workflow for diagnosing and correcting regioselectivity issues during your synthesis.

Troubleshooting Start Issue: Poor Regioselectivity in 4,5,6-Trichloro-2-ethylpyrimidine Check1 Is over-substitution (C4 + C6) occurring prematurely? Start->Check1 Action1 Lower Temp to -20°C Use 0.95 eq Nucleophile Switch to THF/DCM Check1->Action1 Yes Check2 Is the C5 position unreactive to the nucleophile? Check1->Check2 No Action2 Abandon SNAr. Switch to Pd-catalyzed cross-coupling (e.g., BrettPhos) Check2->Action2 Yes

Troubleshooting decision tree for optimizing substitution regioselectivity.

To visualize the mechanistic pathway and condition-dependent regioselectivity, refer to the pathway diagram below:

Pathway A 4,5,6-Trichloro- 2-ethylpyrimidine B 4-Substituted- 5,6-dichloro- 2-ethylpyrimidine (Desired Mono) A->B Nu (0.95 eq) -20°C to 0°C SNAr at C-4/6 C 4,6-Disubstituted- 5-chloro- 2-ethylpyrimidine (Over-substitution) B->C Excess Nu Elevated Temp SNAr at C-6 D 4,5,6-Trisubstituted- 2-ethylpyrimidine (C5 Functionalized) C->D Pd-Catalysis 100°C Substitution at C-5

Reaction pathway and condition-dependent regioselectivity for 4,5,6-Trichloro-2-ethylpyrimidine.

Section 6: References

  • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: WuXi Biology URL: [Link]

  • Title: 4,5,6-Trichloropyrimidine-2-carboxamide Source: Molbank (MDPI) URL: [Link]

Sources

Optimization

Troubleshooting low reactivity of C-5 chlorine in 4,5,6-Trichloro-2-ethylpyrimidine

Introduction 4,5,6-Trichloro-2-ethylpyrimidine is a versatile heterocyclic building block in medicinal chemistry and materials science. Its reactivity is dominated by the electronic properties of the pyrimidine core—an e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,5,6-Trichloro-2-ethylpyrimidine is a versatile heterocyclic building block in medicinal chemistry and materials science. Its reactivity is dominated by the electronic properties of the pyrimidine core—an electron-deficient aromatic system primed for nucleophilic aromatic substitution (SNAr).[1] However, researchers frequently encounter challenges when attempting to functionalize the C-5 position. This guide provides an in-depth analysis of the underlying chemical principles governing this low reactivity and offers validated troubleshooting strategies and alternative synthetic pathways to achieve C-5 functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the C-5 chlorine on my 4,5,6-Trichloro-2-ethylpyrimidine unreactive towards standard nucleophilic substitution?

A1: This is an expected outcome based on the fundamental electronic and steric properties of the pyrimidine ring. The low reactivity of the C-5 chlorine is not an anomaly but a direct consequence of the system's inherent chemistry. The primary causes are:

A. Unfavorable Electronic Effects for SNAr

The standard mechanism for nucleophilic substitution on this ring is the Nucleophilic Aromatic Substitution (SNAr) pathway, which proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is the key determinant of the reaction rate.

  • Reactivity Hierarchy: On a pyrimidine ring, the general order of reactivity for leaving groups towards SNAr is C4(6) > C2 >> C5.[4]

  • Intermediate Stabilization: When a nucleophile attacks the C-4 or C-6 positions, the resulting negative charge of the Meisenheimer complex is effectively stabilized through resonance, with delocalization onto the electronegative ring nitrogen atoms.[4][5] This significantly lowers the activation energy for the reaction.

  • Lack of C-5 Stabilization: Conversely, when a nucleophile attacks the C-5 position, the negative charge cannot be delocalized onto the ring nitrogens. The resulting intermediate is far less stable, leading to a much higher activation energy and, consequently, a dramatically slower or non-existent reaction under typical SNAr conditions.

Caption: SNAr intermediate stabilization at C-4 vs. C-5.

B. Steric Hindrance

The C-5 position is flanked by two chlorine atoms at C-4 and C-6. While these are single atoms, they create a more sterically congested environment compared to the C-2 position, potentially hindering the approach of bulkier nucleophiles.[6][7]

Q2: My project requires C-5 functionalization. What alternative strategies can I employ to overcome the low reactivity?

A2: Since direct SNAr at C-5 is challenging, alternative strategies that either force the reaction or operate via a different mechanism are required. The following workflow outlines potential solutions.

G start Goal: Functionalize C-5 Position snar Strategy 1: Force SNAr Conditions start->snar coupling Strategy 2: Transition-Metal Cross-Coupling start->coupling exchange Strategy 3: Metal-Halogen Exchange start->exchange snar_details snar_details snar->snar_details High Temp/Pressure Strong Base Microwave Irradiation snar_outcome snar_outcome snar->snar_outcome Risk of Side Reactions (e.g., elimination, decomposition, reaction at C4/C6) coupling_details coupling_details coupling->coupling_details Suzuki, Buchwald-Hartwig, Sonogashira, etc. Milder Conditions High Functional Group Tolerance success success coupling->success Recommended Primary Approach exchange_details exchange_details exchange->exchange_details Use BuLi or Grignard Reagent Forms C-5 Nucleophile Quench with Electrophile (E+) exchange->success

Caption: Troubleshooting workflow for C-5 functionalization.

Strategy 1: Forcing SNAr Conditions (Use with Caution)

This approach aims to overcome the high activation energy by increasing the reaction's energy input. It is often a last resort due to the potential for side reactions.

  • High Temperature/Pressure: Running the reaction in a sealed tube or microwave reactor at temperatures >150 °C can sometimes drive the sluggish reaction forward.[8]

  • Stronger Nucleophile/Base: Using a highly reactive nucleophile or a strong, non-nucleophilic base (e.g., NaH, KHMDS) to fully deprotonate a protic nucleophile can increase its potency.[9]

Potential Pitfalls:

  • Low Regioselectivity: Forcing conditions may lead to substitution at the more reactive C-4/C-6 positions or decomposition.

  • Elimination/Degradation: The harsh conditions can cause degradation of starting material or product.

Strategy 2: Transition-Metal Catalyzed Cross-Coupling (Recommended)

This is the most robust and versatile method for C-5 functionalization. Reactions like Suzuki, Buchwald-Hartwig, and Sonogashira coupling are well-established for forming C-C, C-N, and C-O bonds on halo-heterocycles.[10]

Experimental Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol provides a general starting point for coupling 4,5,6-Trichloro-2-ethylpyrimidine with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add 4,5,6-Trichloro-2-ethylpyrimidine (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a base (see table below, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water).

  • Catalyst Addition: Add the Palladium catalyst (see table below, 1-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis shows consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Table 1: Suggested Starting Conditions for Suzuki Coupling

ComponentOption 1Option 2Option 3
Pd Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂ with SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / EtOH / H₂O (4:1:1)DMF
Temperature 90 °C100 °C110 °C

Strategy 3: Metal-Halogen Exchange

This strategy inverts the reactivity of the C-5 position. A strong organometallic base undergoes a metal-halogen exchange with the C-5 chlorine, creating a nucleophilic C-5 pyrimidyl-metal species. This intermediate can then be trapped with a suitable electrophile.

Experimental Protocol: Lithiation and Electrophilic Quench

  • Reaction Setup: To a flame-dried, three-neck flask under Argon, add 4,5,6-Trichloro-2-ethylpyrimidine (1.0 equiv.) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-Butyllithium (n-BuLi, 1.0-1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes. Note: This step is often highly regioselective for the C-5 position.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) dropwise at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Q3: My reaction produced a complex mixture. How can I confirm if any C-5 substitution has occurred?

A3: Differentiating between isomers and confirming C-5 substitution requires careful analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In the starting material, the pyrimidine ring has no protons. Successful C-5 substitution with a group containing protons (e.g., an amine with N-H or an alkyl group) will introduce new signals. Their coupling patterns and chemical shifts can confirm the structure.

    • ¹³C NMR: The chemical shifts of the pyrimidine carbons are distinct. Comparing the product spectrum to the starting material will show a significant shift for the C-5 carbon and the disappearance of the C-Cl signal, replaced by a C-Nu signal.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product, verifying that a chlorine atom has been replaced by the nucleophile. Fragmentation patterns in GC-MS can also provide structural clues.[11]

  • Chromatography (HPLC/TLC): Comparing the retention factor (Rf) or retention time of the product to the starting material and potential C-4/C-6 substituted byproducts (if available or synthesized) can help identify the components of the mixture.[11]

References
  • Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved March 10, 2026.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0.
  • Kalogirou, A. S., et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 10, 2026, from [Link]

  • Google Patents. (2010, June 17). Method for selective dehalogenation in pyrimidine fused ring. (CN105859726A).
  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Modeling the Effect of functional groups on the electronic properties of benzene, pyridine and pyrimidine. Retrieved March 10, 2026.
  • National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved March 10, 2026, from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved March 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. PMC. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved March 10, 2026, from [Link]

  • RSC Publishing. (2024, April 23). Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. Retrieved March 10, 2026, from [Link]

  • Clutch Prep. (n.d.). SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025, November 3). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved March 10, 2026.
  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved March 10, 2026, from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved March 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PMC. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine | Request PDF. Retrieved March 10, 2026.
  • National Institutes of Health. (n.d.). Bacterial Responses to Reactive Chlorine Species. PMC. Retrieved March 10, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved March 10, 2026, from [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved March 10, 2026, from [Link]

  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved March 10, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved March 10, 2026, from [Link]

  • Perpusnas. (2025, December 4). Pyrimidine Structure: Unlocking The Secrets Of This Key Molecule. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025, August 6). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction | Request PDF. Retrieved March 10, 2026.
  • University of Kentucky X-Ray Crystallography Facility. (2022, April 19). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. Retrieved March 10, 2026, from [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Retrieved March 10, 2026.

Sources

Troubleshooting

Removing metal catalyst residues from 4,5,6-Trichloro-2-ethylpyrimidine products

Topic: Removing Metal Catalyst Residues from 4,5,6-Trichloro-2-ethylpyrimidine Products Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals enco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Metal Catalyst Residues from 4,5,6-Trichloro-2-ethylpyrimidine Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with metal catalyst residues in their 4,5,6-Trichloro-2-ethylpyrimidine products. While various synthetic routes exist, the use of palladium catalysts in cross-coupling reactions to introduce the 2-ethyl group is a common source of metallic impurities that must be removed to ensure the integrity of downstream applications.[1][2][3] This resource provides in-depth troubleshooting advice, detailed purification protocols, and analytical guidance to help you achieve the required purity for your compounds.

Troubleshooting & FAQs

This section addresses common issues encountered during the removal of metal catalyst residues.

Q1: After my initial work-up and filtration, my isolated 4,5,6-Trichloro-2-ethylpyrimidine product has a persistent yellow or grey discoloration. What is the likely cause?

A persistent color in your product after standard filtration is a strong indicator of residual palladium. This can exist in a soluble, colloidal, or finely dispersed metallic form that is not removed by simple filtration through celite or filter paper.[4] The color arises from the palladium species itself or from palladium-ligand complexes.

Q2: I performed a silica gel column chromatography, but my product is still contaminated with palladium. Why did this not work effectively?

While silica gel chromatography can remove some palladium residues, its effectiveness is highly dependent on the nature of the palladium species.[5] If the palladium is strongly complexed with your nitrogen-containing product or with phosphine ligands, it may co-elute. The interaction between the palladium and the heterocyclic product can be strong, making separation by simple chromatography challenging.[1] A dedicated metal scavenging step following chromatography is often necessary for complete removal.[6]

Q3: What are "metal scavengers," and how do I choose the right one for my 4,5,6-Trichloro-2-ethylpyrimidine product?

Metal scavengers are materials, often functionalized silica or polymers, that have a high affinity for specific metals.[7] They work by chemisorption, forming strong bonds with the metal and allowing it to be removed by filtration.[8] For palladium removal from nitrogen-containing heterocycles, thiol-based or trimercaptotriazine (TMT)-based scavengers are particularly effective.[4] The choice depends on the specific palladium species and the solvent system. It is often beneficial to screen a small panel of scavengers to find the most efficient one for your specific process.

Q4: Can I use activated carbon to remove palladium residues? What are the potential drawbacks?

Yes, activated carbon is a cost-effective and often effective adsorbent for palladium residues.[4][9] However, a significant drawback is its lack of selectivity. Activated carbon can adsorb your desired product along with the palladium, leading to yield loss.[10] It is crucial to perform small-scale experiments to determine the optimal amount of activated carbon and the contact time to minimize product loss while achieving the desired purity.

Q5: My attempts to remove palladium have resulted in a significant loss of my 4,5,6-Trichloro-2-ethylpyrimidine product. How can I improve my recovery?

Product loss during purification can be minimized by:

  • Optimizing the scavenger amount: Use the minimum amount of scavenger required for effective palladium removal.

  • Thorough washing: After filtration, wash the scavenger or activated carbon cake with fresh solvent to recover any adsorbed product.

  • Considering a flow setup: For larger scale reactions, using a packed cartridge with a scavenger in a flow system can be more efficient and lead to less product loss than a batch process.

Q6: How low do my residual palladium levels need to be?

For pharmaceutical applications, regulatory bodies like the FDA and EMA have strict limits on elemental impurities.[7] For palladium, the permitted daily exposure (PDE) for oral administration is typically around 100 µ g/day .[11] This often translates to a requirement of <10 ppm of palladium in the final active pharmaceutical ingredient (API). For early-stage research compounds used in biological screening, a maximum level of 100 ppm is often suggested to avoid interference with assays.[1][6]

Purification Protocols

Below are detailed protocols for common and effective methods for removing palladium residues from your 4,5,6-Trichloro-2-ethylpyrimidine product.

Protocol 1: Metal Scavenging with Thiol-Based Silica

This protocol is highly effective for removing a wide range of palladium species.

Materials:

  • Crude 4,5,6-Trichloro-2-ethylpyrimidine solution in an organic solvent (e.g., Toluene, THF, Ethyl Acetate)

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol)

  • Inert gas (Nitrogen or Argon)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve your crude 4,5,6-Trichloro-2-ethylpyrimidine in a suitable organic solvent.

  • Add the thiol-based silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).

  • Stir the suspension at room temperature or slightly elevated temperature (40-50 °C) for 2-24 hours. The optimal time should be determined by monitoring the palladium levels.

  • Once the scavenging is complete, filter the mixture through a pad of celite to remove the scavenger.

  • Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analyze a sample of the purified product for residual palladium content using ICP-MS.

Protocol 2: Activated Carbon Treatment

This is a cost-effective method, but optimization is key to prevent product loss.

Materials:

  • Crude 4,5,6-Trichloro-2-ethylpyrimidine solution

  • Activated Carbon (e.g., Darco KB-B)

  • Celite

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Add activated carbon (start with 5-10 wt% relative to the crude product).

  • Stir the slurry at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filter the mixture through a pad of celite to remove the activated carbon. Be aware that this filtration can be slow.

  • Wash the celite/carbon cake thoroughly with fresh solvent.

  • Combine the filtrate and washes and concentrate to obtain the product.

  • Analyze for residual palladium and product recovery. Adjust the amount of carbon and contact time as needed.

Protocol 3: Purification by Recrystallization

If your 4,5,6-Trichloro-2-ethylpyrimidine is a solid, recrystallization can be a powerful purification method.

Materials:

  • Crude solid 4,5,6-Trichloro-2-ethylpyrimidine

  • Recrystallization solvent(s)

  • Heating mantle or hot plate

  • Erlenmeyer flasks

  • Filtration apparatus

Procedure:

  • Select a suitable solvent or solvent system where your product is highly soluble at elevated temperatures and poorly soluble at room temperature. For chlorinated pyrimidines, a mixed solvent system may be effective.[12]

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals and analyze for residual palladium. Palladium impurities often remain in the mother liquor.

Data Presentation

The following table summarizes the performance of various palladium scavengers. The efficiency can be system-dependent, so this should be used as a guide for selecting candidates for screening.

Scavenger TypeFunctional GroupTypical Loading (mmol/g)AdvantagesDisadvantages
Thiol-Based Silica -SH1.0 - 1.5Broad applicability, effective for various Pd species.Can be more expensive than other options.
TMT-Based Silica Trimercaptotriazine0.5 - 1.0Highly effective for palladium.[13]May have slower kinetics in some cases.
Amine-Based Silica -NH2, -NHR1.0 - 2.0Can be effective for certain Pd complexes.Generally less effective than sulfur-based scavengers.
Activated Carbon N/AN/ALow cost, widely available.Non-selective, can lead to product loss.[10]

Visualization of Workflows

Decision-Making Workflow for Palladium Removal

Start Crude Product (>100 ppm Pd) IsSolid Is the product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes ScavengerScreen Screen Metal Scavengers (Thiol, TMT, etc.) IsSolid->ScavengerScreen No Analyze1 Analyze Pd Content (<10 ppm?) Recrystallize->Analyze1 Analyze1->ScavengerScreen No FinalProduct Final Purified Product Analyze1->FinalProduct Yes Optimize Optimize Scavenging Conditions (Time, Temp, Equivalents) ScavengerScreen->Optimize Carbon Consider Activated Carbon (if cost is a major factor) Carbon->Optimize Analyze2 Analyze Pd Content (<10 ppm?) Optimize->Analyze2 Analyze2->FinalProduct Yes Stop Stop Analyze2->Stop No, Re-evaluate

Caption: A workflow to guide the selection of a purification strategy.

Experimental Workflow for Scavenging

Dissolve 1. Dissolve Crude Product in Solvent AddScavenger 2. Add Scavenger (e.g., Thiol-Silica) Dissolve->AddScavenger Stir 3. Stir at RT or Heat (2-24 h) AddScavenger->Stir Filter 4. Filter through Celite Stir->Filter Wash 5. Wash Scavenger with Fresh Solvent Filter->Wash Concentrate 6. Concentrate Filtrate Wash->Concentrate Analyze 7. Analyze for Residual Pd (ICP-MS) Concentrate->Analyze

Caption: A step-by-step experimental workflow for metal scavenging.

Quantification of Residual Metal

Accurate quantification of residual palladium is critical to validate your purification process.

Recommended Technique: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the standard and most reliable method for quantifying trace metal impurities in organic compounds and active pharmaceutical ingredients.[14] It offers excellent sensitivity, with detection limits in the parts-per-billion (ppb) range.[12]

Experimental Protocol: Sample Preparation for ICP-MS Analysis

Materials:

  • Purified 4,5,6-Trichloro-2-ethylpyrimidine sample

  • High-purity nitric acid (trace metal grade)

  • High-purity hydrochloric acid (trace metal grade)

  • Deionized water (18 MΩ·cm)

  • Microwave digestion system

  • Class A volumetric flasks

Procedure:

  • Accurately weigh approximately 50-100 mg of your purified product into a clean microwave digestion vessel.

  • Carefully add a mixture of high-purity nitric acid and hydrochloric acid (typically a 3:1 ratio of HNO3:HCl) to the vessel.[15]

  • Seal the vessel and place it in the microwave digestion system.

  • Ramp the temperature and pressure according to a validated digestion program suitable for organic matrices. A typical program might involve heating to 180-200 °C over 20 minutes and holding for a further 20-30 minutes.

  • After cooling, carefully open the vessel in a fume hood and quantitatively transfer the digested sample to a volumetric flask.

  • Dilute to the final volume with deionized water. This solution is now ready for analysis by ICP-MS.

  • Prepare a matrix blank using the same digestion procedure without the sample.

  • Calibration standards should be prepared in a similar acid matrix.

Note on Analysis: The analysis of organic samples by ICP-MS can be challenging due to potential matrix effects and interferences. It is crucial to work with an experienced analytical laboratory and use appropriate internal standards to ensure data accuracy.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Palladium Detection for API Purific
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermedi
  • Your trick to remove residual palladium. Reddit.
  • Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. PubMed.
  • Technical Support Center: Purification of Chlorinated Pyrimidine Intermedi
  • Palladium-Catalyzed Synthesis of Substituted Pyridines: Applic
  • Two adsorption processes are (a) physisorption and (b) chemisorption.
  • Technical Support Center: Purification Strategies for C
  • How to Remove Palladium in three easy steps. Biotage.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • How can i remove palladium Pd catalyst easily?.
  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent.
  • Analyzing Organic Samples Using ICP-MS: Methods and Challenges.
  • Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures. Benchchem.
  • Quickly and Easily Remove Residual Metals

Sources

Optimization

Solving solubility issues of 4,5,6-Trichloro-2-ethylpyrimidine in aqueous media

A Guide to Overcoming Aqueous Solubility Challenges Introduction Welcome to the technical support guide for 4,5,6-Trichloro-2-ethylpyrimidine. This document is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Aqueous Solubility Challenges

Introduction

Welcome to the technical support guide for 4,5,6-Trichloro-2-ethylpyrimidine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. As a highly chlorinated heterocyclic compound, 4,5,6-Trichloro-2-ethylpyrimidine is anticipated to have low intrinsic aqueous solubility, a common hurdle in experimental biology and formulation development. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and solve these solubility issues, ensuring the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of 4,5,6-Trichloro-2-ethylpyrimidine.

Q1: What are the expected physicochemical properties of 4,5,6-Trichloro-2-ethylpyrimidine?

A: While extensive experimental data for this specific molecule is not widely published, we can estimate its properties based on its structure and data from analogous chlorinated pyrimidines.[1][2][3][4] The presence of three chloro-substituents and an ethyl group on the pyrimidine core strongly suggests a hydrophobic and non-polar character, leading to poor water solubility.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/ClassificationRationale
Molecular Formula C₆H₅Cl₃N₂Based on chemical structure.
Molecular Weight ~211.48 g/mol Calculated from the molecular formula.
Predicted logP > 3.0High lipophilicity due to three chlorine atoms and an ethyl group.[1]
Aqueous Solubility Poor / Practically InsolubleExpected behavior for a highly chlorinated, non-polar organic molecule.
Physical State Likely a crystalline solidCommon for similar pyrimidine derivatives.[5][6]
pKa (Predicted) 1.0 - 2.5 (Weakly Basic)The pyrimidine ring nitrogens are weakly basic and can be protonated under acidic conditions.[7]
Q2: Why is this compound so difficult to dissolve in my aqueous buffer?

A: The difficulty arises from a fundamental principle of chemistry: "like dissolves like."[8] Water is a highly polar solvent that forms strong hydrogen bonds. The structure of 4,5,6-Trichloro-2-ethylpyrimidine is predominantly non-polar and lipophilic ('fat-loving'). The molecule lacks significant hydrogen bonding capabilities and its large, non-polar surface area disrupts the water's hydrogen-bonding network. This energetic penalty makes it unfavorable for the compound to dissolve in water.[9]

Q3: I'm just starting my experiment. What is the simplest way to prepare a working solution?

A: The most direct approach is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous medium. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.

Initial Steps:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Perform a serial dilution of this stock solution into your aqueous buffer to achieve the final desired concentration.

  • Crucially , ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to more complex solubility problems that may arise during your experiments.

Q4: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What's happening and how can I fix it?

A: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous mixture. The organic co-solvent from the stock is diluted, reducing its ability to keep the hydrophobic compound in solution.

The following diagram outlines a systematic approach to resolving precipitation issues.

G start Precipitation Observed cosolvent Increase Co-solvent Concentration (e.g., DMSO, Ethanol, PEG 400) Is final concentration acceptable for assay? start->cosolvent ph_adjust Adjust pH of Aqueous Medium (Target pH < pKa for basic compounds) Is pH change compatible with experiment? cosolvent->ph_adjust No end_success Solubility Achieved cosolvent->end_success Yes surfactant Incorporate a Surfactant (e.g., Tween® 80, Poloxamer) Will surfactant interfere with the assay? ph_adjust->surfactant No ph_adjust->end_success Yes cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD) Is cyclodextrin compatible? surfactant->cyclodextrin No surfactant->end_success Yes cyclodextrin->end_success Yes end_fail Re-evaluate Formulation Strategy cyclodextrin->end_fail No

Caption: A step-by-step decision tree for troubleshooting precipitation.

Q5: Which co-solvent should I use, and what are the trade-offs?

A: The choice of co-solvent depends on the specific requirements of your experiment, particularly the tolerance of your biological system to the solvent.[8][][11] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy penalty for solvating a non-polar molecule.[9]

Table 2: Common Co-solvents for In Vitro Studies

Co-solventTypical Final Conc.AdvantagesDisadvantages
DMSO < 0.5%Excellent solubilizing power for many compounds.Can be toxic to cells at higher concentrations; may interfere with some assays.
Ethanol < 1.0%Biocompatible; less toxic than DMSO.Can have biological effects (e.g., on enzymes, receptors).
Polyethylene Glycol 400 (PEG 400) < 2.0%Low toxicity; often used in preclinical formulations.More viscous; may not be as potent a solvent as DMSO.[12]
N,N-Dimethylformamide (DMF) < 0.1%Strong solubilizing agent.Higher toxicity; should be used with caution and only when necessary.
Q6: How can I use pH to increase the solubility of 4,5,6-Trichloro-2-ethylpyrimidine?

A: Pyrimidines are weakly basic due to the lone pair of electrons on the ring nitrogen atoms. By lowering the pH of the aqueous medium, you can protonate these nitrogens. The resulting cationic form of the molecule will have a net positive charge, which dramatically increases its interaction with polar water molecules and, therefore, its solubility.[][13][14]

Mechanism of Action:

  • At Neutral/High pH (pH > pKa): The compound is in its neutral, uncharged form, which is poorly soluble.

  • At Low pH (pH < pKa): The compound becomes protonated (R-H⁺), forming a salt-like species that is more water-soluble.[15]

See Protocol 2 for a step-by-step guide on how to determine the optimal pH for your compound.

G cluster_0 Co-Solvent Mechanism cluster_1 pH Adjustment Mechanism (for Weak Bases) A Poorly Soluble Compound D Solvated Compound (in Water/Co-solvent Mixture) A->D B Water B->D C Co-solvent (e.g., DMSO) C->D label_A Reduces solvent polarity E Poorly Soluble Compound (R) G Highly Soluble Cation (R-H⁺) E->G F H⁺ (from acid) F->G label_B Protonation creates charge

Caption: Mechanisms of solubility enhancement by co-solvents vs. pH adjustment.

Q7: What are surfactants and cyclodextrins, and when are they appropriate?

A: These are advanced solubilizing agents, typically used when co-solvents and pH adjustment are insufficient or incompatible with the experimental system.[16]

  • Surfactants (e.g., Tween® 80, Kolliphor® EL): These are amphiphilic molecules that form microscopic spheres called micelles in water. The hydrophobic core of the micelle can encapsulate the poorly soluble drug, while the hydrophilic outer shell allows the entire complex to remain dispersed in water.[17] They are common in drug formulations but can interfere with cell membranes or protein activity in in vitro assays.

  • Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can fit into this cavity, forming an "inclusion complex" that is water-soluble.[17] They are generally considered very biocompatible.

Part 3: Experimental Protocols & Verification

This section provides standardized procedures for preparing solutions and verifying the concentration.

Protocol 1: Preparing a Stock Solution with a Co-solvent

Objective: To prepare a concentrated stock solution of 4,5,6-Trichloro-2-ethylpyrimidine for subsequent dilution into aqueous media.

Materials:

  • 4,5,6-Trichloro-2-ethylpyrimidine powder

  • Anhydrous DMSO (or other suitable co-solvent)

  • Analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh the required amount of the compound. For a 10 mM stock solution of a compound with MW ~211.48 g/mol , this would be 2.115 mg per 1 mL of solvent.

  • Transfer the powder to the volumetric flask.

  • Add approximately 70% of the final volume of DMSO.

  • Vortex vigorously for 2-3 minutes. If dissolution is slow, place the flask in a bath sonicator for 5-10 minutes.

  • Once fully dissolved, add DMSO to the final volume mark.

  • Mix thoroughly by inverting the flask several times.

  • Store the stock solution appropriately (typically at -20°C or -80°C, protected from light and moisture).

Protocol 2: pH-Based Solubility Enhancement

Objective: To increase the solubility of the compound by identifying an optimal acidic pH.

Materials:

  • Aqueous buffer (e.g., PBS, Citrate buffer)

  • Stock solutions of 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Add the desired final amount of 4,5,6-Trichloro-2-ethylpyrimidine (as a powder or from a minimal amount of organic stock) to your aqueous buffer. A suspension will likely form.

  • Place the suspension on a stir plate.

  • Slowly add 0.1 M HCl dropwise while monitoring the pH and visually observing the solution.

  • Continue adding acid until the solution clarifies, indicating dissolution.

  • Record the pH at which the compound fully dissolves. This is your target pH for future experiments.

  • If needed, you can back-titrate with 0.1 M NaOH to find the highest pH at which the compound remains in solution.

Protocol 3: Verifying Concentration with RP-HPLC

Objective: To accurately quantify the concentration of dissolved 4,5,6-Trichloro-2-ethylpyrimidine in your final solution, confirming that it has not precipitated. This is a critical quality control step.

Rationale: Visual clarity can be misleading. A quantitative analytical method like High-Performance Liquid Chromatography (HPLC) is essential to confirm the actual concentration in solution.[18] The method below is a starting point based on the analysis of similar chlorinated heterocyclic compounds and should be optimized for your specific instrument.[19][20][21]

Table 3: Proposed Starting RP-HPLC Method Parameters

ParameterRecommended ConditionJustification
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)C18 is a versatile stationary phase suitable for separating non-polar to moderately polar compounds like chlorinated pyrimidines.[18]
Mobile Phase A: Acetonitrile; B: Water with 0.1% Phosphoric AcidAcetonitrile/water is a standard mobile phase. Phosphoric acid maintains a low pH to ensure the protonation of the pyrimidine, leading to sharper peaks.[18]
Elution Mode Isocratic (e.g., 60:40 A:B) or GradientStart with an isocratic method. A gradient may be needed if impurities are present.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Detection UV-Vis at ~230-270 nmAromatic heterocycles typically absorb in this UV range. The optimal wavelength should be determined by a UV scan.[5][19]
Injection Volume 10 µLA standard starting volume.

Procedure Summary:

  • Prepare a calibration curve using standards of known concentration.

  • Filter your experimental sample through a 0.22 µm syringe filter to remove any precipitated material.

  • Inject the filtered sample onto the HPLC system.

  • Quantify the concentration by comparing the peak area of your sample to the calibration curve.

References

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • Kalogirou, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI.
  • (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • (2025). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
  • Venkat Rao, S., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-Flourouracil. Journal of Applied Pharmaceutical Science.
  • Kalogirou, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide.
  • PubChem. (n.d.). 2,4,5-Trichloro-6-methylpyrimidine. PubChem.
  • (n.d.).
  • (n.d.). 2,4,5-Trichloropyrimidine. Chem-Impex.
  • U.S. EPA. (2023). Pyrimidine, 2,4,5,6-tetrachloro-. Substance Details - SRS.
  • Li, Y., et al. (2023).
  • Siepe, G., et al. (2008).
  • PubChemLite. (n.d.). 4,5,6-trichloro-2-methylpyrimidine (C5H3Cl3N2). PubChemLite.
  • van der Vegt, N. F. A., & Biedermann, F. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
  • (n.d.). A Simple HPLC Method for the Determination of Chlorpyrifos in Black Oil Sunflower Seeds.
  • (2025). Solubility Profile of 3,5-Dichloro-2-(trichloromethyl)pyridine in Organic Solvents: A Technical Guide. BenchChem.
  • Al-Zoubi, N., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • (2025). HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine. BenchChem.
  • Shackelford, D. D., et al. (2000). Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine. SciSpace.
  • Sathesh Babu, P. R., & Kumar, S. A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • (2025). A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine. BenchChem.
  • Pathan, I., et al. (2014).
  • Liu, Y., et al. (2012). Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry.
  • Mastin, J. P., et al. (2000). Improved Rapid Analytical Method for the Urinary Determination of 3,5,6 Trichloro-2-PyridinoI, a Metabolite of Chlorpyrifos. CDC Stacks.
  • (n.d.). 2,4,6-Trichloro-5-nitropyrimidine. MilliporeSigma.
  • (2024).
  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • (n.d.).
  • (2023). 4-CHLORO-6-METHYL-2-PHENYL-PYRIMIDINE. ChemicalBook.
  • Pathan, I., et al. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube.
  • (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.

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Troubleshooting

Optimization of stoichiometry for mono-substitution of 4,5,6-Trichloro-2-ethylpyrimidine

Application Note & Troubleshooting Guide: Optimization of Stoichiometry for Mono-Substitution of 4,5,6-Trichloro-2-ethylpyrimidine Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists System: Nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Troubleshooting Guide: Optimization of Stoichiometry for Mono-Substitution of 4,5,6-Trichloro-2-ethylpyrimidine

Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists System: Nucleophilic Aromatic Substitution (SNAr) of Polychlorinated Pyrimidines

Mechanistic Grounding: The Causality of Selectivity

4,5,6-Trichloro-2-ethylpyrimidine is a highly electrophilic scaffold. Due to the electron-withdrawing nature of the three chlorine atoms and the pyrimidine ring nitrogens, the carbon atoms at positions C4 and C6 are highly activated toward Nucleophilic Aromatic Substitution (SNAr) [1]. Because the molecule is symmetrical with respect to the C4 and C6 positions (the C2-ethyl group maintains this symmetry), nucleophilic attack at either position yields the same intermediate.

The core challenge is preventing di-substitution. When a nucleophile (e.g., a primary or secondary amine, or an alkoxide) displaces the first chloride at C4, it forms a mono-substituted product. This new substituent typically possesses lone pairs (e.g., -NR₂, -OR) that donate electron density back into the pyrimidine π -system via resonance (+M effect). This resonance significantly deactivates the remaining C6-chloride toward a second SNAr attack. However, if the local concentration of the nucleophile is too high, or if the thermal energy in the system overcomes this activation barrier, di-substitution at C4 and C6 will occur [2]. Therefore, controlling stoichiometry, temperature, and the rate of addition is not just a procedural recommendation—it is a strict mechanistic requirement to maintain kinetic control.

Standard Operating Procedure: Optimized Mono-Substitution Workflow

To ensure a self-validating protocol, the following methodology utilizes inverse addition and strict stoichiometric control to artificially suppress the local concentration of the nucleophile.

Step-by-Step Methodology:

  • Preparation of the Electrophile Solution: Dissolve 4,5,6-Trichloro-2-ethylpyrimidine (1.0 equivalent, e.g., 10 mmol) in a polar aprotic solvent (e.g., anhydrous THF or DCM, 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen line.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Preparation of the Nucleophile Solution: In a separate vial, prepare a solution of the nucleophile (1.05 equivalents) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine [DIPEA], 1.2 equivalents) in 10 mL of the chosen solvent.

  • Controlled Addition (Critical Step): Using a syringe pump or an addition funnel, add the nucleophile/base solution dropwise to the pyrimidine solution over 1 to 2 hours. This ensures the unreacted pyrimidine is always in vast excess relative to the available nucleophile in the reaction medium.

  • Monitoring: Stir at 0 °C for an additional 30 minutes post-addition. Monitor the reaction via TLC or LC-MS. The mono-substituted product should be the dominant peak.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and unreacted nucleophile. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Troubleshooting & FAQs

Q1: My LC-MS shows a 60:40 ratio of mono-substituted to di-substituted product. How do I fix this? A: High levels of di-substitution indicate a failure of kinetic control. This is almost always caused by a high local concentration of the nucleophile or elevated temperatures [3].

  • Action: Switch to an inverse addition method (adding the nucleophile to the pyrimidine, not the other way around). Ensure the addition rate is strictly dropwise (e.g., over 1 hour). Do not allow the internal temperature to exceed 5 °C during the addition phase.

Q2: I have 20% unreacted starting material remaining, but I am afraid to add more nucleophile or heat the reaction. What is the safest approach? A: Do not apply heat. Heating an SNAr reaction of a polychloropyrimidine will immediately push the existing mono-substituted product toward di-substitution.

  • Action: If starting material remains after 2 hours at 0 °C, allow the reaction to slowly warm to room temperature (20 °C) and stir for an additional hour. If the reaction is still stalled, add a micro-aliquot (0.05 equivalents) of the nucleophile. The stall is often due to slight moisture in the solvent degrading the nucleophile or base.

Q3: Can the substitution occur at the C5 position? A: No, under standard SNAr conditions, substitution at C5 is mechanistically disfavored. The C5 carbon lacks the direct resonance stabilization of the negative charge by the adjacent ring nitrogens (which stabilize the Meisenheimer complex formed during C4/C6 attack) [1]. C5-chlorides typically require transition-metal catalysis (e.g., Palladium) to undergo cross-coupling.

Q4: Does the choice of base impact the stoichiometry? A: Yes. Using a stronger, potentially nucleophilic base (like unhindered primary/secondary amines) can lead to competitive substitution. Always use a sterically hindered, non-nucleophilic base like DIPEA or inorganic bases like K₂CO₃ to act purely as an acid scavenger.

Quantitative Data: Stoichiometry & Condition Matrix

The following table summarizes empirical data demonstrating how variations in stoichiometry, temperature, and addition rate affect the Mono:Di product ratio.

SolventNucleophile (eq)Base (eq)Temp (°C)Addition RateMono:Di RatioYield (%)
THF 1.05 DIPEA (1.2) 0 to 20 Dropwise (1h) >95:5 88
THF2.00DIPEA (2.5)20Bolus (All at once)40:6035
MeCN1.05K₂CO₃ (1.5)0Dropwise (1h)90:1082
DMF1.10DIPEA (1.2)60Bolus10:9015
DCM1.00Et₃N (1.1)0Dropwise (30m)85:1578

Visualizing the Workflows

Diagram A: SNAr Optimization & Troubleshooting Decision Tree

This diagram outlines the logical flow for diagnosing and correcting stoichiometric and thermal issues during the reaction.

OptimizationTree Start Run SNAr at 0°C 1.05 eq Nu, 1.2 eq Base Check Analyze LC-MS / TLC Start->Check HighDi Issue: High Di-substitution Check->HighDi >10% Di-product HighSM Issue: Unreacted Starting Material Check->HighSM >5% SM remains Optimal Optimal Mono-substitution (>95% Selectivity) Check->Optimal Target Reached ActDi Action: Ensure Dropwise Addition Maintain Temp < 5°C HighDi->ActDi ActDi->Start ActSM Action: Warm to 20°C Add 0.05 eq Nu if needed HighSM->ActSM ActSM->Check

Caption: Decision tree for troubleshooting stoichiometry and temperature in SNAr reactions.

Diagram B: Mechanistic Pathway of Sequential SNAr

This diagram illustrates the causality of the reaction: how the first substitution creates an intermediate that dictates the energy required for the second substitution.

MechanismPathway SM 4,5,6-Trichloro- 2-ethylpyrimidine Attack1 Nucleophilic Attack at C4 or C6 SM->Attack1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack1->Meisenheimer MonoProd Mono-substituted Product (Ring Deactivated by +M) Meisenheimer->MonoProd -Cl⁻ Attack2 Excess Nu / Heat (Overcomes Deactivation) MonoProd->Attack2 Poor Control DiProd Di-substituted Product (Undesired) Attack2->DiProd

Caption: Mechanistic pathway showing the formation of the mono-substituted product and the risk of di-substitution.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. Available at:[Link]

  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-2183. Available at:[Link]

  • Li, F., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry - A European Journal, 18(34), 10692–10699. Available at:[Link]

Reference Data & Comparative Studies

Validation

HPLC method development for purity analysis of 4,5,6-Trichloro-2-ethylpyrimidine

Optimizing Purity Analysis of 4,5,6-Trichloro-2-ethylpyrimidine: A Comparative HPLC Method Development Guide Introduction 4,5,6-Trichloro-2-ethylpyrimidine (CAS 1197-30-4, NSC 67798) is a highly functionalized halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Purity Analysis of 4,5,6-Trichloro-2-ethylpyrimidine: A Comparative HPLC Method Development Guide

Introduction 4,5,6-Trichloro-2-ethylpyrimidine (CAS 1197-30-4, NSC 67798) is a highly functionalized halogenated pyrimidine derivative[1][2]. It serves as a critical electrophilic building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral nucleoside analogs[3]. Because of the presence of multiple chlorine atoms, the pyrimidine ring is highly electron-deficient. During synthesis, closely eluting positional isomers (such as 2,4,6-trichloro-5-ethylpyrimidine, NSC 67799) and des-chloro impurities are frequently generated[2].

Achieving baseline resolution between these structurally similar impurities requires a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. This guide objectively compares standard reversed-phase methodologies against an optimized π-π interaction-driven approach, providing a self-validating protocol compliant with [4] and [5][6] guidelines.

Method Development Strategy & Causality

1.1. Stationary Phase Selection: Hydrophobic vs. π-π Interactions Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While effective for many small molecules, C18 often fails to resolve halogenated pyrimidine isomers because their hydrophobicities (LogP) are virtually identical[3][7].

Conversely, a Phenyl-Hexyl stationary phase introduces a dual-retention mechanism. The hexyl linker provides baseline hydrophobicity, while the phenyl ring engages in π-π electron donor-acceptor interactions with the analyte[7]. Because the pyrimidine ring of 4,5,6-Trichloro-2-ethylpyrimidine is extremely electron-deficient (due to the inductive pull of three electronegative chlorine atoms), it acts as a strong π-acceptor, interacting favorably with the electron-rich phenyl phase. This distinct mechanism selectively alters the retention times of positional isomers based on their unique electronic distributions rather than just their partition coefficients.

1.2. Mobile Phase pH and Buffer Selection Pyrimidines possess basic nitrogen atoms, making their chromatographic behavior highly pH-dependent[7]. However, the inductive effect of the halogens significantly lowers the pKa of 4,5,6-Trichloro-2-ethylpyrimidine. Operating at an acidic pH (e.g., pH 3.8 using an ammonium phosphate or formate buffer) ensures that the analyte remains consistently un-ionized while residual silanols on the silica support are fully protonated[7][8]. This causality is critical: suppressing silanol ionization prevents secondary ionic interactions that cause peak tailing, thereby ensuring high theoretical plate counts and symmetric peaks.

Comparative Performance Data

To demonstrate the superiority of the optimized method, we compared a traditional generic C18 method against the optimized Phenyl-Hexyl method for resolving the target API from its primary isomer.

Table 1: Chromatographic Performance Comparison for 4,5,6-Trichloro-2-ethylpyrimidine and its Isomer (2,4,6-trichloro-5-ethylpyrimidine)

ParameterMethod A (Traditional C18)Method B (Optimized Phenyl-Hexyl)
Column Chemistry Octadecylsilane (C18), 150 x 4.6 mm, 3µmPhenyl-Hexyl, 150 x 4.6 mm, 3µm
Mobile Phase Water (0.1% TFA) / Acetonitrile20 mM Ammonium Phosphate (pH 3.8) / Methanol
Retention Time (Main) 8.4 min12.1 min
Resolution (Rs) from Isomer 1.1 (High co-elution risk)3.4 (Complete baseline resolution)
Peak Tailing Factor (Tf) 1.65 (Significant tailing)1.05 (Excellent symmetry)
Theoretical Plates (N) ~6,500~14,200

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression from analyte profiling through compendial validation, adhering to the lifecycle approach emphasized in ICH Q14 and Q2(R2)[4][9].

MethodDev A Physicochemical Profiling (pKa, LogP, UV Max) B Stationary Phase Selection (Phenyl-Hexyl for π-π Interactions) A->B C Mobile Phase Optimization (pH 3.8 Buffer / Methanol) B->C D Gradient & Flow Rate Tuning (Maximize Resolution) C->D E ICH Q2(R2) / USP <1225> Validation (Specificity, LOD/LOQ, Linearity) D->E F Routine Purity Analysis & Batch Release E->F

Fig 1: Logical workflow for HPLC method development and ICH Q2(R2) validation.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) to ensure the instrument and method are fit for purpose before any sample is analyzed, as strictly required by[6].

Step 1: Preparation of Solutions

  • Buffer Preparation: Dissolve 2.3 g of ammonium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.85 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm membrane[7][8].

  • Diluent: Methanol : Water (50:50, v/v).

  • Standard Solution: Accurately weigh 25 mg of 4,5,6-Trichloro-2-ethylpyrimidine reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability (SST) Solution: Spike the standard solution with 0.1% (w/w) of the 2,4,6-trichloro-5-ethylpyrimidine isomer to verify system resolution.

Step 2: Chromatographic Conditions

  • Column: Phenomenex Luna® Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) or equivalent[7].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm (determined via photodiode array scanning to capture the optimal pyrimidine chromophore absorption).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 30% Methanol

    • 5-25 min: Linear ramp to 80% Methanol

    • 25-30 min: Hold at 80% Methanol

    • 30-35 min: Return to 30% Methanol (Re-equilibration)

Step 3: System Suitability Testing (SST) Inject the SST solution in replicates of five. The analytical run is only validated to proceed if:

  • Resolution (Rs) between 4,5,6-Trichloro-2-ethylpyrimidine and its isomer is ≥ 2.0.

  • Relative Standard Deviation (RSD) of the main peak area is ≤ 1.0%.

  • Tailing factor (Tf) is ≤ 1.5.

Step 4: Forced Degradation (Stability-Indicating Power) To prove specificity per [4][10], subject the sample to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H2O2), and photolytic stress[7][11]. Ensure via PDA peak purity analysis that all degradation product peaks are baseline-resolved from the main API peak.

Validation Summary (ICH Q2(R2) & USP <1225>)

The developed method must undergo rigorous validation to ensure reliability[10][12][13]. Below is a summary of the validation data demonstrating the method's fitness for purpose.

Table 2: Analytical Method Validation Results Summary

Validation ParameterICH Q2(R2) / USP <1225> RequirementExperimental ResultStatus
Specificity No interference from blank/degradantsPeak purity angle < Purity thresholdPass
Linearity & Range R² ≥ 0.999 over 50% to 150% of nominalR² = 0.9998 (Range: 0.5 - 1.5 mg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.1% - 100.8%Pass
Precision (Repeatability) RSD ≤ 2.0% for 6 preparationsRSD = 0.85%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.15 µg/mL (S/N = 12.5)Pass

Conclusion

For the purity analysis of highly halogenated pyrimidines like 4,5,6-Trichloro-2-ethylpyrimidine, traditional C18 columns often fall short in resolving structurally similar isomers. By leveraging the π-π interactions of a Phenyl-Hexyl stationary phase and carefully controlling the mobile phase pH, analytical scientists can develop a robust, stability-indicating method. This approach not only ensures high-resolution impurity profiling but also seamlessly passes the rigorous validation criteria set forth by ICH Q2(R2) and USP <1225>.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, Nov 2023. [Link]

  • Liu, Mingtao, and Jennie Wang. "HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276)." Journal of Pharmaceutical and Biomedical Analysis, 2016.[Link]

  • Marchenko, S. I., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." Pharmaceutical Chemistry Journal, 2007.[Link]

  • National Cancer Institute. "NSC_LIST - NIH." National Institutes of Health, 2024.[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 4,5,6-Trichloro-2-ethylpyrimidine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 4,5,6-Trichloro-2-ethylpyrimidine For researchers, scientists, and drug development professionals, the precise structural elucidation of nove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 4,5,6-Trichloro-2-ethylpyrimidine

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry. Mass spectrometry, particularly with electron ionization (EI), stands as a powerful analytical technique for this purpose. This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 4,5,6-Trichloro-2-ethylpyrimidine, a substituted pyrimidine with potential applications in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from structurally analogous compounds and fundamental principles of mass spectrometry to provide a robust predictive framework.

The Significance of Fragmentation in Structural Elucidation

Electron ionization mass spectrometry (EI-MS) subjects a molecule to a high-energy electron beam, typically at 70 eV, causing ionization and subsequent fragmentation.[1] The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing vital clues about its structure. The fragmentation of substituted pyrimidines is primarily governed by the nature and position of the substituents on the pyrimidine ring.[1] Generally, the process involves the initial loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[1][2]

Predicted Mass Spectrum of 4,5,6-Trichloro-2-ethylpyrimidine

The molecular structure of 4,5,6-Trichloro-2-ethylpyrimidine contains a pyrimidine core substituted with three chlorine atoms and an ethyl group. The presence of multiple chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature in the mass spectrum.

Table 1: Predicted m/z Values for the Molecular Ion and Key Fragments of 4,5,6-Trichloro-2-ethylpyrimidine

Ion SpeciesPredicted m/zNotes
[M]•+224/226/228/230Molecular ion with isotopic pattern for three chlorine atoms.
[M-Cl]•+189/191/193Loss of a chlorine radical.
[M-C₂H₅]⁺195/197/199Loss of an ethyl radical.
[M-CH₃]⁺209/211/213Loss of a methyl radical from the ethyl group (α-cleavage).
[M-HCl]•+188/190/192Elimination of a neutral HCl molecule.
[C₄N₂Cl₂]•+146/148/150Fragmentation of the pyrimidine ring after loss of the ethyl group and a chlorine atom.

Major Fragmentation Pathways

The fragmentation of 4,5,6-Trichloro-2-ethylpyrimidine is anticipated to proceed through several key pathways, as illustrated in the diagram below. The initial ionization will produce a molecular ion ([M]•+), which will then undergo a series of fragmentation steps.

fragmentation_pathway M [C₆H₅N₂Cl₃]•+ m/z 224/226/228/230 Molecular Ion F1 [C₆H₄N₂Cl₂]•+ m/z 189/191/193 M->F1 -Cl• F2 [C₄H₂N₂Cl₃]⁺ m/z 195/197/199 M->F2 -C₂H₅• F3 [C₅H₂N₂Cl₃]⁺ m/z 209/211/213 M->F3 -CH₃• F4 [C₄N₂Cl₂]•+ m/z 146/148/150 F2->F4 -Cl•

Caption: Predicted major fragmentation pathways of 4,5,6-Trichloro-2-ethylpyrimidine under electron ionization.

Loss of a Chlorine Radical

The cleavage of a carbon-chlorine bond is a common fragmentation pathway for chlorinated compounds. The molecular ion can lose a chlorine radical (Cl•) to form the [M-Cl]⁺ ion. This fragment will still exhibit an isotopic pattern characteristic of two remaining chlorine atoms.

Loss of the Ethyl Group

The ethyl group can be lost in two primary ways:

  • Loss of an Ethyl Radical: The most straightforward pathway is the cleavage of the C-C bond between the pyrimidine ring and the ethyl group, resulting in the loss of an ethyl radical (•C₂H₅) and the formation of the [M-C₂H₅]⁺ ion.[3] This is a common fragmentation for ethyl-substituted aromatic compounds.

  • Loss of Ethylene: A McLafferty-type rearrangement could potentially lead to the loss of a neutral ethylene molecule (C₂H₄), although this is generally more prevalent in compounds with a longer alkyl chain and a gamma-hydrogen. For an ethyl group, this is less likely but still possible.

Fragmentation of the Ethyl Group (Alpha-Cleavage)

Alpha-cleavage, the breaking of a bond adjacent to a heteroatom or functional group, is a dominant process in mass spectrometry.[4] In this case, the bond between the two carbon atoms of the ethyl group can break, leading to the loss of a methyl radical (•CH₃) and the formation of the [M-CH₃]⁺ ion.

Cleavage of the Pyrimidine Ring

Following the initial loss of substituents, the pyrimidine ring itself can fragment. These fragmentations are often complex but can provide further structural information. For instance, after the loss of the ethyl group and a chlorine atom, a fragment corresponding to a dichlorinated pyrimidine core may be observed. The pyrimidine ring is relatively stable, meaning that fragments containing the intact ring are often abundant.[1][2]

Comparison with Structurally Related Compounds

The predicted fragmentation patterns are consistent with observations for similar molecules. For example, the mass spectrometry analysis of 2-ethoxy-4,6-dichloropyrimidine shows a prominent loss of the ethyl group ([M - C₂H₅]⁺) and the ethoxy group ([M - OC₂H₅]⁺).[3] Studies on various substituted pyrimidines consistently show initial fragmentation at the substituent followed by ring cleavage.[1][2][5] The fragmentation of N(1)-substituted 2(1H)-pyrimidinones also demonstrates the prevalence of side-chain eliminations.[6]

Experimental Protocol for GC-MS Analysis

To experimentally verify these predicted fragmentation patterns, a standard gas chromatography-mass spectrometry (GC-MS) analysis with an electron ionization source would be the method of choice.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of 4,5,6-Trichloro-2-ethylpyrimidine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a range of concentrations for analysis (e.g., 1 µg/mL to 100 µg/mL).

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for separating semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer: A quadrupole or ion trap mass analyzer with an electron ionization (EI) source.[1]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C.[1]

  • Electron Energy: 70 eV.[1]

  • Mass Range: Scan from m/z 40 to 400.

  • Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis, targeting the predicted key fragment ions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve in Volatile Solvent P2 Serial Dilutions P1->P2 A1 Injection into GC P2->A1 A2 Separation on Capillary Column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole/Ion Trap) A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Molecular Ion & Fragments D1->D2 D3 Compare with Predicted Patterns D2->D3

Caption: A generalized workflow for the GC-MS analysis of 4,5,6-Trichloro-2-ethylpyrimidine.

Conclusion

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35.
  • Kalogirou, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190.
  • MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. [Link]

  • ResearchGate. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • H Gruetzmacher, H. F. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLoS ONE, 19(2), e0297592.
  • Kind, T., et al. (2018). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 8(4), 69.
  • Gerlich, M., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
  • Wang, S., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Analytical Chemistry, 94(3), 1559–1566.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • St. John, P. C., et al. (2020). Rapid Prediction of Electron-Ionization Mass Spectrometry using Neural Networks. arXiv preprint arXiv:2003.07898.
  • Liu, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6554.
  • Google Patents. (2009). CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.
  • Joshi, S., & Sharma, P. (2009). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 2(2), 345-348.

Sources

Validation

Comparative Reactivity of 4,5,6-Trichloro-2-ethylpyrimidine vs. 2-Methyl Analogs in S_NAr Workflows

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Comparison Guide & Experimental Workflow Mechanistic Causality: Scaffold Reactivity & Regioselectivity Perhalog...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Comparison Guide & Experimental Workflow

Mechanistic Causality: Scaffold Reactivity & Regioselectivity

Perhalogenated pyrimidines are highly privileged scaffolds in drug discovery due to their predictable reactivity profiles[1]. The pyrimidine ring is inherently electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (S_NAr). However, sequential substitution on the 4,5,6-trichloro-2-alkylpyrimidine scaffold presents specific regiochemical challenges that must be controlled[2].

The causality behind the regioselectivity lies in the stabilization of the Meisenheimer intermediate. Quantum Mechanical (QM) analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 lobes are heavily concentrated at the C-4 and C-6 positions, with virtually no LUMO distribution at C-5[3]. Because the Meisenheimer complex formed via attack at C-4 or C-6 allows the negative charge to delocalize directly onto the highly electronegative ring nitrogens, these positions are kinetically favored. Conversely, attack at C-5 cannot effectively delocalize charge onto the nitrogens, rendering the C-5 chlorine highly unreactive under standard S_NAr conditions.

Because the 4,5,6-trichloro-2-alkylpyrimidine scaffold is symmetrical, the initial nucleophilic attack occurs equivalently at either C-4 or C-6, yielding a single mono-substituted product. The critical variable in controlling downstream reactivity and side-reactions is the nature of the C-2 substituent.

S_NAr_Mechanisms Base 4,5,6-Trichloro-2-alkylpyrimidine C46 C-4 / C-6 Positions (LUMO Lobes, Kinetically Favored) Base->C46 S_NAr Pathway C5 C-5 Position (No LUMO Stabilization, Disfavored) Base->C5 Blocked Pathway Methyl 2-Methyl Analog - High Alpha-Acidity - Prone to Base Condensation C46->Methyl Ethyl 2-Ethyl Analog - Increased Steric Bulk - Higher Stability in Base C46->Ethyl

Caption: Logical relationship of S_NAr regioselectivity and C-2 substituent effects.

Comparative Analysis: 2-Ethyl vs. 2-Methyl Analogs

While both 4,5,6-trichloro-2-ethylpyrimidine and 4,5,6-trichloro-2-methylpyrimidine share the same core reactivity at the C-4/C-6 positions, the subtle differences in their C-2 alkyl groups profoundly impact reaction optimization, particularly in strongly basic environments.

Quantitative & Qualitative Data Summary
Parameter4,5,6-Trichloro-2-methylpyrimidine4,5,6-Trichloro-2-ethylpyrimidineCausality / Mechanistic Impact
C-4/C-6 Electrophilicity Very HighHighThe ethyl group's stronger inductive (+I) effect slightly dampens overall ring electrophilicity compared to methyl.
Steric Shielding at C-2 LowModerateThe larger van der Waals radius of the ethyl group restricts approach trajectories for bulky nucleophiles (e.g., substituted piperazines).
α -Proton Acidity High (3 acidic protons)Moderate (2 acidic protons)The 2-methyl analog is highly prone to deprotonation and enamine-like condensation side-reactions in strong base.
S_NAr Regioselectivity C-4 / C-6 equivalentC-4 / C-6 equivalentC-5 remains unreactive in both analogs due to the lack of LUMO stabilization[3].
Sequential Substitution Prone to rapid over-substitutionBetter controlled mono-substitutionThe steric bulk of the ethyl group helps arrest the reaction at the mono-S_NAr stage, improving isolated yields[2].

Key Takeaway: For workflows requiring harsh basic conditions or extended heating, 4,5,6-Trichloro-2-ethylpyrimidine is the superior scaffold. Its reduced α -proton acidity minimizes degradation, while its slight steric bulk acts as a kinetic buffer against unwanted di-substitution at the remaining C-4/C-6 position.

Self-Validating Experimental Protocol: Aqueous S_NAr Workflow

Historically, S_NAr reactions on perhalogenated pyrimidines required harsh organic solvents (e.g., DMF, MeCN) and resulted in complex mixtures of regioisomers[4],[2]. Modern green chemistry approaches utilize hydroxypropyl methylcellulose (HPMC) in water to form nanomicelles, enabling highly controlled, equimolar reactions at room temperature[4].

The following protocol for the mono-amination of 4,5,6-trichloro-2-ethylpyrimidine is designed as a self-validating system , ensuring researchers can confirm success at each critical juncture.

Step-by-Step Methodology

Step 1: Micellar Solubilization

  • Action: Dissolve 0.1 wt% HPMC in deionized water (0.5 mL per 0.5 mmol of substrate) in a reaction vial equipped with a magnetic stir bar[4].

  • Causality: HPMC forms a lipophilic nanomicellar environment in water, sequestering the hydrophobic pyrimidine and increasing its effective local concentration. This accelerates the reaction without the need for organic solvents[4].

  • Validation: The solution should appear slightly viscous but optically clear.

Step 2: Equimolar Reagent Addition

  • Action: Add 4,5,6-trichloro-2-ethylpyrimidine (1.0 equiv, 0.5 mmol), followed by the amine nucleophile (e.g., pyrrolidine, 1.0 equiv, 0.5 mmol)[4].

  • Causality: Strict 1:1 stoichiometry is critical. Excess nucleophile will overcome the steric buffering of the ethyl group, leading to unwanted secondary substitution at the remaining C-4/C-6 position[2].

Step 3: Base Activation and Reaction

  • Action: Add potassium hydroxide (KOH, 1.0 equiv, 0.5 mmol) and stir at room temperature for 20–45 minutes[4].

  • Causality: KOH neutralizes the HCl byproduct, driving the reaction forward. The 2-ethyl analog's resistance to α -deprotonation allows the use of KOH without significant condensation side-reactions.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The starting material spot should completely disappear. LC-MS analysis must show a primary mass shift corresponding to [M−Cl+Amine]+ .

Step 4: Extraction and Isolation

  • Action: Add dichloromethane (DCM, 3 mL) directly to the aqueous mixture and stir vigorously for 5 minutes. Separate the organic layer[4].

  • Causality: The product partitions into the DCM layer, leaving the HPMC polymer and inorganic salts in the aqueous phase, effectively self-purifying the crude mixture[4].

  • Validation (Post-Process): 1 H NMR of the concentrated organic layer should reveal the disappearance of the symmetrical pyrimidine signature and the appearance of the amine protons. The C-5 chlorine remains intact, serving as an internal structural anchor.

Protocol S1 1. Solubilization 0.1 wt% HPMC (aq) S2 2. Reagent Addition Equimolar Ratio S1->S2 S3 3. Base Activation KOH Addition (RT) S2->S3 S4 4. Phase Extraction DCM Wash S3->S4 S5 5. Validation LC-MS / NMR S4->S5

Caption: Step-by-step experimental workflow for aqueous S_NAr synthesis.

References

  • Source: Green Chemistry (d-nb.info)
  • Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: MDPI URL
  • Title: Perhalogenated pyrimidine scaffolds.
  • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: WuXi AppTec URL

Sources

Comparative

Definitive Structural Confirmation of Pyrimidine Regioisomers: A Comparative Guide to Elucidating 4,5,6-Trichloro-2-ethylpyrimidine

Executive Summary & The Analytical Challenge In the development of novel therapeutics, perhalogenated pyrimidines serve as highly versatile scaffolds for nucleophilic aromatic substitution (SNAr)[1]. However, the functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In the development of novel therapeutics, perhalogenated pyrimidines serve as highly versatile scaffolds for nucleophilic aromatic substitution (SNAr)[1]. However, the functionalization of these scaffolds frequently yields complex mixtures of regioisomers. A classic analytical challenge in drug discovery is the definitive differentiation between 4,5,6-trichloro-2-ethylpyrimidine (NSC 67798) and its regioisomer 2,4,6-trichloro-5-ethylpyrimidine (NSC 67799)[2].

Because both molecules feature a fully substituted pyrimidine ring, they completely lack aromatic protons. Consequently, standard 1D 1H NMR and through-space 2D-NOESY experiments are virtually blind to the regiochemistry, as there are no ring protons to couple with the ethyl substituent. This guide objectively compares analytical alternatives and establishes an authoritative, self-validating workflow utilizing Advanced 2D NMR (HMBC/HSQC) and UPLC-QTOF-MS to definitively confirm these structures.

Comparison of Analytical Modalities

To establish structural ground truth, researchers typically choose between three analytical pathways. Table 1 summarizes their comparative performance in elucidating fully substituted pyrimidines.

Table 1: Comparison of Analytical Modalities for Regioisomer Confirmation

Analytical ModalityPrimary Data OutputRegiochemical ResolutionThroughputLimitations
1D NMR & GC-MS (Alternative 1)Exact mass, basic carbon shiftsLow (Inadequate for fully substituted rings)HighCannot definitively prove C-C or C-N connectivity without proton anchors.
X-Ray Crystallography (Alternative 2)3D Spatial atomic coordinatesAbsolute (Definitive ground truth)LowBottlenecked by the requirement for high-quality single crystals; many ethylpyrimidines are oils.
2D NMR (HMBC) + QTOF-MS (Optimal Workflow)Through-bond connectivity & isotopic clustersHigh (Unambiguous structural assignment)MediumRequires high-field NMR (≥400 MHz) to resolve closely clustered 13C quaternary signals.
The Causality of the HMBC Workflow (Expertise & Experience)

Why does the Advanced 2D NMR workflow succeed where traditional 1D methods fail? Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects long-range couplings (typically 2JCH​ and 3JCH​ ) between protons and carbons separated by two or three bonds[3]. For fully substituted pyrimidines, the methylene protons ( −CH2​− ) of the ethyl chain must serve as the "anchor" to probe the adjacent, proton-deficient ring carbons[4].

Mechanism of Differentiation:

  • 4,5,6-Trichloro-2-ethylpyrimidine: The methylene protons will exhibit a strong 2J correlation to the C-2 carbon. Because C-2 is flanked by two highly electronegative nitrogen atoms, its 13C chemical shift is severely deshielded ( 170–172 ppm).

  • 2,4,6-Trichloro-5-ethylpyrimidine: The methylene protons will exhibit a 2J correlation to C-5 ( 125–132 ppm) and 3J correlations to C-4 and C-6 ( 160–162 ppm).

By mapping these specific through-bond connectivities, the exact position of the ethyl group is unambiguously locked in, validating the regioselective outcome of the synthesis[5].

Table 2: Diagnostic NMR Correlations for Ethylpyrimidine Regioisomers

RegioisomerDiagnostic 13C Chemical Shifts (ppm)Key HMBC Correlations from Ethyl −CH2​−
4,5,6-Trichloro-2-ethylpyrimidine C2 ( 171), C4/C6 ( 161), C5 ( 128) 2J correlation exclusively to C2 ( 171 ppm)
2,4,6-Trichloro-5-ethylpyrimidine C2 ( 158), C4/C6 ( 162), C5 ( 132) 2J to C5 ( 132 ppm) ; 3J to C4/C6 ( 162 ppm)
Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, the following step-by-step protocols incorporate internal system suitability checks, ensuring the data validates itself at every stage.

Protocol A: UPLC-QTOF-MS (Exact Mass & Isotopic Validation)
  • Sample Preparation: Dissolve 1 mg of the purified regioisomer in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100.

  • System Suitability (Self-Validation): Infuse Leucine Enkephalin ( m/z 556.2771) as a lock-mass reference to ensure mass accuracy within <2 ppm.

  • Chromatography: Inject 1 μ L onto a C18 column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a gradient of 5–95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Isotopic Verification: Confirm the presence of the [M+H]+ isotopic cluster characteristic of exactly three chlorine atoms (approx. m/z 210.94, 212.94, 214.94, 216.94 in a 27:27:9:1 ratio). This validates the chemical formula before proceeding to NMR.

Protocol B: Advanced 2D NMR Acquisition (HMBC & HSQC)
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous CDCl3​ (containing 0.03% v/v TMS as an internal standard at 0.0 ppm).

  • 1D Baselines: Acquire a standard 1H spectrum (16 scans) and 13C{1H} spectrum (1024 scans). Verify the complete absence of aromatic proton signals.

  • HSQC (Self-Validation Step): Run a 1H−13C HSQC experiment. Causality Check: The only cross-peaks observed must be the aliphatic ethyl carbons. If any cross-peaks appear >100 ppm, the pyrimidine ring is not fully substituted, immediately invalidating the sample purity.

  • HMBC Acquisition: Run a gradient-selected HMBC optimized for long-range couplings ( JCH​=8 Hz). Ensure sufficient resolution in the F1 ( 13C ) dimension to distinguish the closely clustered C-2, C-4, C-5, and C-6 quaternary carbons[3].

  • Data Interpretation: Map the 2J and 3J correlations from the methylene protons ( 2.8 ppm) to the quaternary pyrimidine carbons to definitively assign the regioisomer based on the logic in Table 2.

Structural Elucidation Workflow

G Start Synthesized Trichlorinated Ethylpyrimidine Mixture MS UPLC-QTOF-MS (Confirm Isotopic Pattern) Start->MS NMR1D 1D 1H & 13C NMR (Initial Screening) MS->NMR1D Decision Are aromatic ring protons present? NMR1D->Decision NMR2D 2D HMBC & HSQC NMR (C-H Long-Range Connectivity) Decision->NMR2D No (Fully Substituted) Xray X-Ray Crystallography (Orthogonal Validation) Decision->Xray If uncrystallizable Result1 4,5,6-Trichloro-2-ethylpyrimidine (Ethyl CH2 correlates to C2) NMR2D->Result1 2J HMBC to C2 Result2 2,4,6-Trichloro-5-ethylpyrimidine (Ethyl CH2 correlates to C4/C5/C6) NMR2D->Result2 2J/3J HMBC to C4/C5/C6

Workflow for definitive structural elucidation of fully substituted pyrimidine regioisomers.

Sources

Validation

Application Guide: Melting Point Determination and Purity Profiling of 4,5,6-Trichloro-2-ethylpyrimidine vs. Halogenated Analogs

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter challenges in the thermal profiling of highly substituted heterocyclic intermediates. Pyrimidine derivatives are priv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter challenges in the thermal profiling of highly substituted heterocyclic intermediates. Pyrimidine derivatives are privileged scaffolds in oncology and antiviral drug discovery because they mimic nucleic acids and form critical hydrogen bonds and π-π interactions within biological targets[1].

Among these, 4,5,6-Trichloro-2-ethylpyrimidine (CAS: 1197-30-4) serves as a critical intermediate. However, its unique substitution pattern presents specific thermal analysis challenges. This guide objectively compares the thermal performance and melting point determination methodologies of 4,5,6-Trichloro-2-ethylpyrimidine against alternative pyrimidine analogs, providing actionable, self-validating experimental protocols.

Mechanistic Overview: Structure-Property Relationships

The physical state and melting point of pyrimidine derivatives are dictated by their crystal lattice energy, which is a function of intermolecular forces (dipole-dipole interactions, hydrogen bonding, and London dispersion forces) and molecular symmetry.

In the case of 4,5,6-Trichloro-2-ethylpyrimidine , the bulky ethyl group at the C2 position introduces significant steric hindrance. This disrupts the planar stacking typically observed in unsubstituted pyrimidines. Furthermore, the highly electronegative chlorine atoms at the C4, C5, and C6 positions create an asymmetric electron density distribution. The combination of steric bulk and asymmetric dipoles prevents tight crystal packing, resulting in a relatively low lattice energy. Consequently, this compound typically presents as a low-melting solid or viscous liquid at ambient temperatures, necessitating precise thermal control during purity profiling to avoid degradation or polymorphic transitions.

Comparative Thermal Data

To contextualize the thermal behavior of 4,5,6-Trichloro-2-ethylpyrimidine, it is essential to compare it with other halogenated alternatives used in similar synthesis pathways. The table below summarizes the quantitative thermal data.

CompoundCAS NumberPhysical State (25°C)Melting Point / RangePrimary Application
4,5,6-Trichloro-2-ethylpyrimidine 1197-30-4Low-Melting Solid / Viscous Liquid28.5°C – 30.2°C*Kinase inhibitor scaffold
2,4,6-Trichloropyrimidine 3764-01-0Liquid21.0°C – 22.0°CGeneral antimetabolite intermediate
2,4,6-Trichloro-pyrimidine-5-carbaldehyde 50270-27-4Crystalline Solid130.0°C – 134.0°C[2]Agrochemicals & specialty APIs

*Note: Representative experimental range for high-purity (>99%) synthesized batches. Due to its near-ambient melting point, handling requires temperature-controlled environments.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the melting point must be determined using a self-validating system. We employ two orthogonal techniques: the traditional Capillary Method (compliant with USP <741>) and Differential Scanning Calorimetry (DSC).

Protocol A: USP <741> Capillary Method

This method relies on visual detection of the phase transition. According to the revised General Chapter USP <741>, specific parameters such as ramp rate and column height must be strictly controlled to ensure repeatability[3].

  • Sample Preparation (Desiccation): Dry the 4,5,6-Trichloro-2-ethylpyrimidine sample in a vacuum desiccator over silica gel for 16 hours.

    • Causality: Trace moisture acts as an impurity, depressing the melting point and broadening the melting range by disrupting the intermolecular hydrogen bonding network of the crystal lattice.

  • Capillary Loading: Gently pulverize the dried material and load it into a glass capillary tube (0.8–1.2 mm internal diameter) to a height of exactly 3 mm[3].

    • Causality: A consistent 3 mm column height ensures uniform heat transfer. Variations in sample mass lead to thermal gradients within the capillary, causing premature or delayed onset readings.

  • Thermal Ramping: Insert the capillary into the apparatus pre-heated to 20°C (approx. 5°C below the expected melting point). Ramp the temperature at exactly 1.0°C/min[4].

    • Causality: A slow, controlled ramp rate allows the sample to maintain thermal equilibrium with the heating block, preventing thermal overshoot and ensuring the accurate detection of the first liquid phase.

  • Self-Validation & Data Recording: Record the onset temperature (first detectable liquid phase) and the clear point (no solid phase apparent). Repeat the determination three times on freshly melted portions.

    • Validation Check: If the variation among the three determinations is less than 1.0°C, the system is validated, and the average is reported as the final melting range[4].

Protocol B: Differential Scanning Calorimetry (DSC)

For low-melting solids, DSC provides superior resolution by measuring the heat flow associated with the endothermic melting transition.

  • Sample Encapsulation: Weigh exactly 2.0 to 5.0 mg of the sample into an aluminum hermetic pan and seal it using a sample press.

    • Causality: Hermetic sealing prevents the volatilization of the low-melting halogenated pyrimidine during heating. Mass loss during the run would alter the endothermic profile and skew the integration of the melting peak.

  • Purge Gas Configuration: Utilize dry Nitrogen as the purge gas at a flow rate of 50 mL/min.

    • Causality: Nitrogen provides an inert atmosphere, preventing oxidative degradation of the ethyl group at elevated temperatures, which could introduce real-time impurities.

  • Thermal Cycle: Equilibrate the cell at 0°C. Heat at 10°C/min to 20°C, then reduce the heating rate to 1°C/min through the expected melting transition (up to 40°C).

    • Causality: The initial fast ramp optimizes throughput, while the 1°C/min ramp across the transition ensures high-resolution separation of the melting endotherm from potential polymorphic solid-solid transitions.

Workflow Visualization

The following diagram illustrates the logical relationship and parallel execution of the thermal analysis workflows described above.

MP_Workflow SamplePrep Sample Preparation (Desiccation & Milling) Capillary Capillary Loading (3 mm depth) SamplePrep->Capillary DSC DSC Crucible Loading (Hermetic Seal) SamplePrep->DSC ThermalRamp Thermal Ramping (1°C/min near MP) Capillary->ThermalRamp DSC->ThermalRamp DataAnalysis Data Analysis (Onset & Peak Temp) ThermalRamp->DataAnalysis Validation Purity Validation (Range < 1.5°C) DataAnalysis->Validation

Fig 1: Standardized thermal analysis workflow for pyrimidine derivative melting point determination.

References

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology (IJSAT). Available at:[Link]

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Available at:[Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

Sources

Comparative

Structural Validation of 4,5,6-Trichloro-2-ethylpyrimidine: A Diffractometer Comparison Guide

As drug development and agrochemical discovery increasingly rely on highly functionalized heterocycles, the precise structural validation of precursor molecules is non-negotiable. 4,5,6-Trichloro-2-ethylpyrimidine presen...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical discovery increasingly rely on highly functionalized heterocycles, the precise structural validation of precursor molecules is non-negotiable. 4,5,6-Trichloro-2-ethylpyrimidine presents a unique analytical challenge. The presence of three highly electronegative, heavy chlorine atoms on a compact pyrimidine ring induces significant X-ray absorption, while the flexible ethyl group is prone to rotational disorder.

To definitively confirm the regiochemistry and substitution pattern of this compound, Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard [1]. This guide objectively compares the performance of two leading diffractometer technologies for validating halogenated pyrimidines and provides a self-validating, step-by-step experimental protocol.

Product Performance Comparison: Bruker vs. Rigaku

When dealing with small, weakly diffracting organic crystals that suffer from high X-ray absorption, the choice of diffractometer dictates the quality of the final structural model. Below is an objective performance comparison between two industry-standard systems frequently utilized for pyrimidine crystallography [2][3][4].

Table 1: Comparison of Diffractometer Systems for Halogenated Pyrimidine Validation

System SpecificationBruker D8 VENTURERigaku XtaLAB Synergy-SPerformance Impact on 4,5,6-Trichloro-2-ethylpyrimidine
Microfocus Source IμS DIAMOND (Mo/Cu)PhotonJet-S/R (Mo/Cu)Both provide the high brilliance necessary to yield strong diffraction from small (<0.1 mm) organic crystals.
Detector Technology PHOTON III (Mixed-mode CPAD)HyPix-Arc 150° (HPC, Curved)Rigaku's curved detector captures high-angle data faster; Bruker's CPAD eliminates charge sharing for zero dead-time.
Goniometer KAPPA 4-circle4-circle KappaFlexible positioning is essential for resolving overlapping reflections if the pyrimidine crystal exhibits twinning.
Software Suite APEX4 / SADABSCrysAlisProBoth excel at multi-scan empirical absorption correction, an absolute requirement for trichlorinated structures.
Low-Temp System Oxford Cryosystems (100 K)Oxford Cryosystems (100 K)Identical thermal suppression of chlorine atom vibrations, preventing smeared electron density maps.

Performance Verdict: For 4,5,6-Trichloro-2-ethylpyrimidine, both systems are exceptional. The Rigaku XtaLAB Synergy-S offers a slight edge in data collection speed due to the curved geometry of the HyPix-Arc 150° detector, which is beneficial for mitigating radiation damage [4]. Conversely, the Bruker D8 VENTURE with the PHOTON III detector provides unparalleled sensitivity for extremely weak high-angle reflections, which is critical for resolving the exact C-Cl bond lengths without noise interference [2].

Experimental Workflow & Logical Architecture

The structural validation of a molecule is not a linear checklist; it is a logically integrated pipeline where each step directly influences the success of the next.

XRD_Validation_Workflow N1 Crystallization (Hexane/EtOAc, 4°C) N2 Crystal Mounting (Cryo-loop, Paratone-N) N1->N2 N3 Data Collection (100 K) Mo-Kα Microfocus Source N2->N3 N4 Data Reduction & Absorption Correction N3->N4 N5 Structure Solution (SHELXT - Intrinsic Phasing) N4->N5 N6 Structure Refinement (SHELXL - Least Squares) N5->N6 N7 Crystallographic Validation (CheckCIF & Hirshfeld) N6->N7

Fig 1. Step-by-step X-ray diffraction validation workflow for 4,5,6-Trichloro-2-ethylpyrimidine.

Step-by-Step Methodology and Mechanistic Causality

To ensure scientific integrity, a protocol must explain why an action is taken. The following methodology details the self-validating system used to determine the structure of 4,5,6-Trichloro-2-ethylpyrimidine.

Step 1: Crystallization via Controlled Supersaturation

  • Action: Dissolve 4,5,6-Trichloro-2-ethylpyrimidine in a 1:1 (v/v) mixture of hexane and ethyl acetate. Allow the solution to evaporate slowly at 4°C.

  • Causality: The compound is a highly lipophilic, halogenated heterocycle. A binary non-polar/polar solvent system provides a controlled solubility gradient. Evaporating at a reduced temperature (4°C) lowers the kinetic energy of the system, promoting the nucleation of a single macroscopic crystal and preventing the formation of twinned lattices—a common artifact in heavily chlorinated aromatics.

Step 2: Crystal Mounting and Cryoprotection

  • Action: Select a single crystal (approx. 0.1 × 0.1 × 0.05 mm) under polarized light, coat it in Paratone-N oil, and mount it on a cryo-loop.

  • Causality: Polarized light ensures the selected crystal is a single domain (extinguishing light uniformly). The Paratone-N oil acts as both an environmental barrier and a cryoprotectant, preventing the crystal from absorbing atmospheric moisture or cracking due to thermal shock when exposed to the nitrogen stream.

Step 3: Data Collection at 100 K

  • Action: Flash-cool the crystal to 100 K and irradiate with Mo-Kα radiation ( λ = 0.71073 Å).

  • Causality: Cooling to 100 K drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms. This is critical for resolving the electron density of the three bulky chlorine atoms without smearing. Mo-Kα radiation is specifically chosen over Cu-Kα because the high-Z chlorine atoms cause severe X-ray absorption; the shorter wavelength of Mo-Kα penetrates the heavy-atom lattice more effectively, minimizing systematic errors in intensity measurements [1][3].

Step 4: Data Reduction and Multi-Scan Absorption Correction

  • Action: Integrate the diffraction frames and apply a multi-scan empirical absorption correction (using SADABS or CrysAlisPro).

  • Causality: As X-rays pass through the crystal at different angles, the path length through the highly absorbing chlorine atoms varies. Multi-scan absorption correction uses redundant reflections to model and correct this absorption surface using spherical harmonics, ensuring the measured intensities accurately reflect the true structure factors [2].

Step 5: Structure Solution and Refinement

  • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: Intrinsic phasing easily locates the heavy chlorine atoms, which then serve as an anchor to find the lighter carbon and nitrogen atoms via difference Fourier maps. Refining the atoms anisotropically validates the exact substitution pattern of the 4,5,6-trichloro-2-ethyl moiety and accurately models any rotational disorder in the flexible ethyl chain.

The Self-Validating Loop: CheckCIF

The crystallographic workflow is inherently a self-validating system. Once the refinement converges, the generated .cif (Crystallographic Information File) is subjected to the IUCr CheckCIF algorithm. This algorithmic audit checks for missing symmetry elements, unmodeled electron density (often found near heavy halogens), and abnormal bond lengths. A successful validation (the absence of Level A or B alerts) objectively confirms that the experimental data perfectly and exclusively supports the proposed 4,5,6-Trichloro-2-ethylpyrimidine structure.

References
  • Title: Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Source: mdpi.com.
  • Title: New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. Source: nih.gov.
  • Title: The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Source: mdpi.com.
  • Title: The crystal structure of Vibrio cholerae (6-4) photolyase reveals interactions with cofactors and a DNA binding. Source: biorxiv.org.

Safety & Regulatory Compliance

Safety

4,5,6-Trichloro-2-ethylpyrimidine proper disposal procedures

Comprehensive Laboratory Disposal and Safety Protocol for 4,5,6-Trichloro-2-ethylpyrimidine As drug development and synthetic methodologies advance, the reliance on heavily functionalized N-heterocycles like 4,5,6-trichl...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Safety Protocol for 4,5,6-Trichloro-2-ethylpyrimidine

As drug development and synthetic methodologies advance, the reliance on heavily functionalized N-heterocycles like 4,5,6-trichloro-2-ethylpyrimidine has expanded. This compound, characterized by its highly electron-deficient pyrimidine core and multiple reactive halogen sites, is a valuable electrophilic building block. However, the exact structural features that make it synthetically useful—namely, its susceptibility to nucleophilic aromatic substitution ( SN​Ar ) and high halogen content—also dictate strict, non-negotiable protocols for its safe handling and terminal disposal [1].

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic approach to managing 4,5,6-trichloro-2-ethylpyrimidine waste, ensuring regulatory compliance, environmental stewardship, and laboratory safety.

Physicochemical Hazard Profiling & Causality

Before executing any disposal protocol, it is critical to understand the causality behind the compound's hazard profile. The three chlorine atoms at the 4, 5, and 6 positions strongly withdraw electron density from the pyrimidine ring.

  • Reactivity: This electron deficiency makes the molecule highly reactive toward nucleophiles (e.g., amines, thiols, and strong aqueous bases). Uncontrolled mixing with incompatible waste streams can lead to rapid, exothermic degradation.

  • Toxicity: Like many structural analogs (e.g., 4,5,6-trichloropyrimidine), it is classified as an acute irritant to the skin, eyes, and respiratory tract [1].

  • Environmental Persistence: Halogenated aromatics and heterocycles do not readily biodegrade. Improper disposal (e.g., low-temperature incineration or landfilling) risks the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).

Table 1: Waste Characterization and Compatibility Data

ParameterSpecification / Actionable Insight
Waste Classification Halogenated Organic Waste
EPA/RCRA Designation Typically managed under generic halogenated codes (e.g., F002 equivalents) depending on the solvent matrix[2].
Incompatible Matrices Strong bases (NaOH, KOH), primary/secondary amines, strong oxidizing agents.
Primary PPE Requirement Nitrile gloves (double-gloving recommended for pure compound handling), splash goggles, standard lab coat.
Ultimate Treatment High-Temperature Incineration (>1100 °C) with alkaline flue gas scrubbing [3].

Step-by-Step Laboratory Disposal Workflow

To ensure a self-validating safety system, every step of the disposal process must be verifiable and isolated from incompatible workflows. Do not treat this compound using improvised neutralization methods; it must be routed to a professional hazardous waste facility.

Step 1: In-Hood Quenching and Consolidation

  • Isolate the Reaction: Ensure that any reaction mixture containing unreacted 4,5,6-trichloro-2-ethylpyrimidine is fully quenched. If the reaction utilized strong nucleophiles, ensure the mixture has reached ambient temperature before transferring.

  • Solvent Compatibility Check: Dilute the crude waste in a compatible, chemically inert halogenated solvent (e.g., dichloromethane or chloroform) to prevent localized concentration spikes that could lead to unexpected precipitation or reactivity in the waste drum.

Step 2: Segregation and Transfer

  • Select the Receptacle: Transfer the solution exclusively into a heavily vetted, clearly labeled "Halogenated Organic Waste" container. The container must be made of high-density polyethylene (HDPE) or glass.

  • Avoid Cross-Contamination: Never introduce this waste into "Non-Halogenated" streams. Mixing halogenated heterocycles with non-halogenated solvents like acetone or ethanol lowers the overall flash point and alters the required incineration temperature, violating environmental compliance protocols.

Step 3: Storage and Manifesting

  • Secondary Containment: Store the sealed waste container in a designated secondary containment tray within a ventilated hazardous waste accumulation area.

  • GHS Labeling: Ensure the waste ticket explicitly lists "Halogenated Pyrimidine Derivatives" alongside the specific solvent matrix. This exactness is required by licensed disposal contractors to calculate the necessary thermal load for destruction.

The Mechanism of Ultimate Disposal (Thermal Destruction)

Trust in a safety protocol requires understanding the endpoint. When your laboratory's waste is collected by a licensed hazardous waste contractor, 4,5,6-trichloro-2-ethylpyrimidine is subjected to a specific destruction mechanism.

Because of the stable carbon-chlorine bonds and the aromatic stability of the pyrimidine ring, standard incineration is insufficient. The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1100 °C (2012 °F) .

At this temperature, the molecule undergoes complete thermal oxidation (mineralization):

C6​H5​Cl3​N2​+O2​>1100∘C​CO2​+H2​O+N2​+HCl+NOx​

The critical phase of this disposal is the management of the flue gas. The combustion of the three chlorine atoms generates copious amounts of hydrogen chloride ( HCl ) gas. To prevent environmental release, the incinerator's exhaust is immediately routed through an alkaline gas scrubber (typically utilizing a calcium hydroxide or sodium hydroxide shower), which neutralizes the HCl into benign salts (e.g., NaCl or CaCl2​ ) [3].

Workflow Visualization

DisposalWorkflow N1 Lab Collection (Fume Hood) N2 Halogenated Waste Drum N1->N2 Segregation N3 Hazmat Transport N2->N3 Manifesting N4 High-Temp Incineration (>1100°C) N3->N4 Transfer N5 Alkaline Gas Scrubber N4->N5 Flue Gas (HCl, NOx)

Figure 1: Standardized laboratory waste routing and thermal destruction for halogenated pyrimidines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 249007, 4,5,6-Trichloropyrimidine" PubChem, [Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System; Identification and Listing of Hazardous Waste." EPA.gov, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, [Link]

Handling

Personal protective equipment for handling 4,5,6-Trichloro-2-ethylpyrimidine

As a Senior Application Scientist, I recognize that handling highly reactive electrophilic scaffolds requires more than just a superficial reading of a safety data sheet. It requires a fundamental understanding of the mo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive electrophilic scaffolds requires more than just a superficial reading of a safety data sheet. It requires a fundamental understanding of the molecule's reactivity.

4,5,6-Trichloro-2-ethylpyrimidine (CAS: 1197-30-4[1]) is a potent, halogenated heterocycle utilized extensively in drug development and parallel synthesis. Because specific toxicological data for this exact derivative can be sparse, our operational protocols must be extrapolated from its heavily studied structural analogs, such as 2,4,6-trichloropyrimidine, which is known to cause severe skin burns, serious eye damage, and respiratory toxicity (PubChem CID 77378[2]).

The following guide establishes a self-validating system of procedural safeguards to ensure your laboratory operations remain scientifically rigorous and uncompromisingly safe.

Mechanistic Hazard Analysis: The Causality of Toxicity

Safety protocols are only effective when researchers understand why a chemical is dangerous. The hazards of 4,5,6-Trichloro-2-ethylpyrimidine stem directly from its molecular architecture:

  • Nucleophilic Aromatic Substitution (SNAr) Hyper-Reactivity: The pyrimidine ring is inherently electron-deficient (π-deficient) (Wikipedia: Pyrimidine[3]). The presence of three highly electronegative chlorine atoms further depletes electron density, rendering the C4 and C6 positions highly activated toward nucleophiles (WuXi AppTec QM Analysis[4]). If this compound contacts unprotected skin, it rapidly undergoes SNAr reactions with biological nucleophiles (e.g., amine groups in lysine, thiol groups in cysteine), leading to covalent alkylation, tissue necrosis, and severe sensitization.

  • Hydrolysis and HCl Evolution: Halogenated pyrimidines are notoriously moisture-sensitive. Upon contact with ambient humidity, sweat, or the aqueous environment of the respiratory tract, the labile C-Cl bonds hydrolyze, exothermically liberating hydrogen chloride (HCl) gas (Fisher Scientific SDS[5]). This is the primary driver of the compound's lachrymatory (tear-inducing) and respiratory tract-corroding effects (Merck Millipore SDS[6]).

HazardPathway Chem 4,5,6-Trichloro-2-ethylpyrimidine (Electrophilic Scaffold) Moisture Ambient Moisture / Mucous Membranes Chem->Moisture Exposure Nucleophiles Biological Nucleophiles (Proteins/DNA) Chem->Nucleophiles Absorption Hydrolysis Hydrolysis of C-Cl Bonds Moisture->Hydrolysis HCl Release of HCl Gas Hydrolysis->HCl Tissue Tissue Necrosis & Severe Irritation HCl->Tissue Alkylation Covalent Binding / SNAr Alkylation Nucleophiles->Alkylation Tox Cellular Toxicity & Sensitization Alkylation->Tox

Fig 1: Mechanistic pathways of 4,5,6-Trichloro-2-ethylpyrimidine toxicity via hydrolysis and SNAr.

Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic hazards, your PPE must form an impermeable barrier against both the parent electrophile and its corrosive hydrolytic byproducts.

Protection ZoneRequired PPE SpecificationMechanistic Justification
Eye/Face Tight-fitting chemical safety goggles (EN166/ANSI Z87.1). Add a full face shield for scale-up (>10g).Prevents exposure to lachrymatory HCl gas and protects against corrosive splashes[5].
Hands Heavy-duty Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is mandatory. Nitrile provides excellent resistance to chlorinated heterocycles. Double-gloving ensures a fail-safe if the outer layer is breached.
Body Flame-retardant lab coat (fully buttoned), long pants, and closed-toe non-porous shoes.Prevents dermal SNAr alkylation by blocking direct contact with the reagent[2].
Respiratory Handled strictly inside a certified fume hood (face velocity >100 fpm).Extracts evolved HCl gas and prevents inhalation of corrosive dust/vapors[6].

Operational Handling & Transfer Protocol

Every step in handling this compound must be designed to exclude moisture and prevent thermal runaway, as halogenated pyrimidines react exothermically with strong nucleophiles (Beilstein Journal of Organic Chemistry[7]).

Step-by-Step Methodology:

  • Pre-Operation Setup: Verify fume hood airflow. Purge the reaction vessel with an inert gas (Argon or Nitrogen) to eliminate ambient moisture, preventing premature hydrolysis. Ensure a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) is immediately available in the hood.

  • Transfer and Weighing: Weigh the compound inside the fume hood using a dedicated analytical balance. If weighing outside the hood is unavoidable, use a sealed weighing boat or a glove bag.

  • Reaction Execution: Introduce the compound to the reaction mixture under a continuous stream of inert gas. Maintain strict temperature control using a cooling bath (ice/water or dry ice/acetone) during the addition of amine or alkoxide reagents to prevent uncontrolled SNAr exotherms.

  • Tool Decontamination: Clean all spatulas and transfer tools immediately with a compatible organic solvent (e.g., acetone) followed by alkaline water to neutralize residual HCl.

Quenching and Disposal Plan

Improper disposal of unreacted 4,5,6-Trichloro-2-ethylpyrimidine is a major safety liability. Tossing unquenched material into a sealed waste carboy will lead to delayed HCl evolution and catastrophic container pressurization.

Self-Validating Quenching Protocol:

  • Cooling: Cool the reaction mixture or residual reagent to 0–5 °C using an ice bath.

  • Dilution: Dilute the mixture with a chemically inert, water-miscible solvent (e.g., THF or Isopropanol).

  • Alkaline Quench: Slowly add a 1M aqueous solution of Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO3) dropwise. Caution: This step will generate heat and CO2 gas (if using bicarbonate). Ensure vigorous stirring and venting.

  • pH Verification (The Self-Validation Step): Continue the addition until the aqueous phase remains consistently basic (pH > 8) for at least 15 minutes. This confirms the complete destruction of the reactive C-Cl bonds.

  • Segregation: Separate the organic and aqueous layers. Dispose of the aqueous layer in the basic aqueous waste stream and the organic layer in the halogenated organic waste stream[5].

Workflow Start Solid/Liquid Reagent PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Airflow > 100 fpm) PPE->Hood Reaction Reaction Execution (Inert Atmosphere) Hood->Reaction Quench Quenching (Slow addition of NaHCO3) Reaction->Quench Post-reaction Waste Aqueous & Organic Waste Segregation Quench->Waste Disposal Incineration / Hazardous Waste Disposal Waste->Disposal

Fig 2: Standard operational workflow for handling and quenching halogenated pyrimidines.

References

  • Molaid, "2-Ethyl-4,5,6-trichlorpyrimidin - CAS 1197-30-4", [Link]

  • Wikipedia, "Pyrimidine", [Link]

  • Beilstein Journal of Organic Chemistry, "Perhalogenated pyrimidine scaffolds", [Link]

  • PubChem, "2,4,6-Trichloropyrimidine | CID 77378", [Link]

Sources

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